molecular formula C10H15NO2 B8508012 2,4,5-Trimethyl-3-carboxyethyl-pyrrole

2,4,5-Trimethyl-3-carboxyethyl-pyrrole

Cat. No.: B8508012
M. Wt: 181.23 g/mol
InChI Key: GUPJZALWIJXEOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-Trimethyl-3-carboxyethyl-pyrrole is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4,5-Trimethyl-3-carboxyethyl-pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5-Trimethyl-3-carboxyethyl-pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

3-(2,4,5-trimethyl-1H-pyrrol-3-yl)propanoic acid

InChI

InChI=1S/C10H15NO2/c1-6-7(2)11-8(3)9(6)4-5-10(12)13/h11H,4-5H2,1-3H3,(H,12,13)

InChI Key

GUPJZALWIJXEOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)C)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Ethyl 2,4,5-Trimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate , chemically identified as the ester derivative often referred to in industrial contexts as a "carboxyethyl" pyrrole intermediate.

Synonyms: 2,4,5-Trimethyl-3-carbethoxypyrrole; Knorr Pyrrole Ester Derivative CAS Registry Number: 2199-54-4[1]

Executive Summary & Nomenclature Resolution

In drug development and organic synthesis, the term "2,4,5-Trimethyl-3-carboxyethyl-pyrrole" presents a nomenclature ambiguity that must be resolved for precise experimentation:

  • The Ester (Primary Target): Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate (CAS 2199-54-4).[1] This is the standard Knorr pyrrole intermediate used as a scaffold for kinase inhibitors (e.g., Sunitinib analogs) and porphyrin synthesis. "Carboxyethyl" here loosely refers to the ethoxycarbonyl group.

  • The Acid (Secondary Target): 3-(2-Carboxyethyl)-2,4,5-trimethylpyrrole (CAS 100132-26-1). This contains a propionic acid side chain (

    
    ) and is a specific metabolite in heme biosynthesis (related to opsopyrrole).
    

Scope: This guide focuses on the Ester (CAS 2199-54-4) as the high-value building block for medicinal chemistry, while noting specific transformation pathways to the acid forms where relevant.

Physicochemical Profile

The physicochemical properties of Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate dictate its handling and purification protocols.

PropertyValueContext for Experimental Design
Molecular Formula

Basis for stoichiometry calculations.
Molecular Weight 181.23 g/mol
Appearance White to pale yellow crystalsDarkens upon oxidation/air exposure; store under inert gas.
Melting Point 102–104 °CValidates purity; sharp range indicates high crystalline quality.
Solubility Ethanol, DMSO,

, Chloroform
High solubility in organic solvents; poor water solubility.
pKa (NH) ~17.5 (estimate)Weakly acidic; requires strong bases (e.g., NaH, KOtBu) for N-deprotonation.
UV/Vis Absorption

~250–260 nm
Characteristic of the pyrrole aromatic system.

Synthesis: The Modified Knorr Pyrrole Protocol

The most robust route to Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate is the Knorr Pyrrole Synthesis , utilizing the condensation of an


-amino ketone (generated in situ) with a 

-keto ester.
Mechanism & Pathway

The reaction involves the reduction of an oximino-ketone to an amino-ketone, which then condenses with ethyl acetoacetate.

KnorrSynthesis Substrate1 Ethyl Acetoacetate (Beta-Keto Ester) Product Ethyl 2,4,5-trimethyl- 1H-pyrrole-3-carboxylate Substrate1->Product Condensation Substrate2 2,3-Butanedione Monoxime (Oximino Ketone) Intermediate 3-Amino-2-butanone (In Situ Generation) Substrate2->Intermediate Zn / HOAc (Reduction) Intermediate->Product - 2 H2O

Figure 1: Modified Knorr Synthesis Pathway. The amino-ketone is generated in situ to prevent self-condensation (dimerization to dihydropyrazine).

Step-by-Step Protocol

Reagents: Ethyl acetoacetate (1.0 eq), 2,3-Butanedione monoxime (1.0 eq), Zinc dust (2.5 eq), Glacial Acetic Acid (Solvent/Reagent).

  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 2,3-butanedione monoxime in glacial acetic acid.

  • Addition: Add ethyl acetoacetate to the solution.

  • Reduction/Cyclization: Cool the mixture to <10°C. Slowly add Zinc dust in small portions. Critical Control Point: The reaction is highly exothermic. Maintain temperature <15°C to prevent side reactions.

  • Reflux: After Zn addition, heat the mixture to mild reflux (approx. 100°C) for 2 hours to drive the condensation.

  • Work-up: Decant the hot solution into cold water (approx. 10x volume). The product will precipitate as a solid.

  • Purification: Filter the crude solid. Recrystallize from ethanol/water (9:1) to yield white needles.

Reactivity & Functionalization

For drug development, the core pyrrole ring must often be functionalized. The 2, 4, and 5 positions are blocked by methyl groups, and the 3-position by the ester. Reactivity is focused on the Nitrogen (N1) and the oxidation of the


-methyl group (C5) .
Regioselective Oxidation (C5-Formylation)

A critical transformation is converting the C5-methyl group into an aldehyde (formyl group), creating a "handle" for aldol condensations (e.g., in the synthesis of porphyrins or kinase inhibitors like Sunitinib precursors).

Protocol (Sulfuryl Chloride Method):

  • Chlorination: Treat the ester with Sulfuryl Chloride (

    
    , 3 eq)  in dry ether or dichloromethane at 0°C.
    
    • Mechanism:[2][3][4][5][6] Radical/Electrophilic chlorination of the activated

      
      -methyl group yields the trichloromethyl intermediate (
      
      
      
      ).
  • Hydrolysis: Reflux the intermediate in aqueous acetone or water.

    • Result: Hydrolysis of the

      
       group yields the carboxylic acid or aldehyde depending on conditions. For the aldehyde, controlled hydrolysis of the dichloromethyl intermediate is preferred.
      
    • Target Product:Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate .

Derivatization Flowchart

Reactivity Core Ethyl 2,4,5-trimethyl- 1H-pyrrole-3-carboxylate Oxidation Oxidation (SO2Cl2 or Pb(OAc)4) Core->Oxidation Hydrolysis Base Hydrolysis (NaOH) Core->Hydrolysis Aldehyde 5-Formyl Derivative (Drug Precursor) Oxidation->Aldehyde Selective C5-Me Oxidation Acid 2,4,5-Trimethylpyrrole- 3-carboxylic Acid Hydrolysis->Acid Saponification Decarboxylation Thermal Decarboxylation Acid->Decarboxylation Trimethyl 2,3,5-Trimethylpyrrole (Unstable) Decarboxylation->Trimethyl - CO2

Figure 2: Functionalization pathways. The oxidation to the 5-formyl derivative is the most high-value transformation for medicinal chemistry.

Applications in Drug Discovery

Kinase Inhibitors (Sunitinib Analogs)

The pyrrole-3-carboxylate scaffold mimics the ATP-binding pocket of receptor tyrosine kinases (RTKs).

  • Mechanism: The pyrrole NH and carbonyl oxygen (from the ester or derived amide) form hydrogen bonds with the hinge region of the kinase.

  • Workflow: The 5-formyl derivative (generated via oxidation) is condensed with oxindoles to form the benzylidene-oxindole core characteristic of Sunitinib (Sutent).

Porphyrin & BODIPY Synthesis
  • BODIPY Dyes: Condensation of the pyrrole with acid chlorides or aldehydes, followed by complexation with

    
    , yields BODIPY fluorophores used in bio-imaging.
    
  • Porphyrins: The "carboxyethyl" acid derivative (via hydrolysis and chain extension) is a precursor to coproporphyrin analogs.

References

  • PubChem. Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate (Compound Summary). National Library of Medicine. Link

  • Organic Syntheses. Ethyl Pyrrole-2-carboxylate and Related Knorr Syntheses. Org.[2][3][5][7][8] Synth. 1999, 76, 242. Link

  • PrepChem. Synthesis of 2,4,5-trimethyl-3-carbethoxypyrrole. Detailed laboratory protocols for pyrrole synthesis. Link

  • Arkivoc. One-pot synthesis of sulfur heterocycles and pyrrole functionalization.[3] Arkivoc 2009 (i) 129-149.[4] Link

  • NIST Chemistry WebBook. 1H-Pyrrole, 3-ethyl-2,4,5-trimethyl- and derivatives. Standard Reference Data.[9] Link

Sources

Technical Monograph: Ethyl 2,4,5-Trimethylpyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and applications of Ethyl 2,4,5-trimethylpyrrole-3-carboxylate , chemically identified by the synonym 2,4,5-Trimethyl-3-carboxyethyl-pyrrole .

Executive Summary

Ethyl 2,4,5-trimethylpyrrole-3-carboxylate (CAS 2199-54-4 ) is a tetra-substituted pyrrole derivative widely utilized as a fundamental building block in the synthesis of porphyrins, dipyrromethenes (including BODIPY dyes), and pharmaceutical intermediates.[1] Often referred to in industrial catalogs as 2,4,5-Trimethyl-3-carboxyethyl-pyrrole , this compound exemplifies the versatility of Knorr-type pyrroles, offering a stable scaffold for downstream functionalization via decarboxylation, formylation, and condensation reactions.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature Clarification
  • IUPAC Name: Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate

  • Common Synonyms: 2,4,5-Trimethyl-3-carbethoxypyrrole; 2,4,5-Trimethyl-3-carboxyethyl-pyrrole (Commercial); Knorr's Pyrrole Derivative.

  • CAS Number: 2199-54-4 [1]

Physicochemical Data Table
PropertyValue
Molecular Formula

Molecular Weight 181.23 g/mol
Appearance White to off-white crystalline solid
Melting Point 100–104 °C (Recrystallized from Ethanol)
Solubility Soluble in EtOH,

, DMSO; Insoluble in

pKa (NH) ~17.5 (Weakly acidic)
InChI Key WAPMICOPEJCJAD-UHFFFAOYSA-N

Synthesis & Manufacturing: The Knorr Pyrrole Protocol

The most robust route for synthesizing CAS 2199-54-4 is a modified Knorr Pyrrole Synthesis . This method involves the condensation of an


-aminoketone (generated in situ) with a 

-ketoester.
Reaction Mechanism

The synthesis exploits the reaction between 2-butanone (methyl ethyl ketone) and ethyl acetoacetate in the presence of a nitrogen source (ammonium acetate) and an oxidant/catalyst (often air or chemical oxidants are not needed if nitrosation is not used; the standard Knorr uses zinc/acetic acid if starting from oxime, but the Paal-Knorr variant or direct condensation is preferred here).

Optimized Protocol (One-Pot Condensation):

  • Nitrosation Step (Optional Precursor Route): If starting from pure precursors, one might nitrosate the

    
    -ketoester, but the direct condensation of 3-aminobutan-2-one (dimer) with ethyl acetoacetate is cleaner.
    
  • Direct Ammonium Acetate Method (Recommended):

    • Reagents: Ethyl acetoacetate (1.0 eq), 2-Butanone (1.0 eq), Ammonium Acetate (

      
      , 1.2 eq).
      
    • Solvent: Glacial Acetic Acid (AcOH).

Step-by-Step Experimental Protocol
  • Step 1: Charge a 3-neck round-bottom flask with Ethyl acetoacetate (130 g, 1.0 mol) and Glacial Acetic Acid (300 mL) .

  • Step 2: Add Ammonium Acetate (92 g, 1.2 mol) slowly. Stir until dissolved.

  • Step 3: Add 2-Butanone (72 g, 1.0 mol) dropwise over 30 minutes while maintaining temperature at 60°C to prevent runaway exotherms.

  • Step 4: Heat the mixture to reflux (~118°C) for 4 hours. The solution will darken as the pyrrole forms.

  • Step 5 (Work-up): Cool the reaction mixture to room temperature. Pour slowly into 1.5 L of ice-cold water with vigorous stirring. The product will precipitate as a solid.

  • Step 6 (Purification): Filter the crude solid. Wash with cold water (

    
     mL) to remove residual acid.
    
  • Step 7: Recrystallize from hot 95% Ethanol .

  • Yield: Typical yields range from 55% to 70% .

Synthesis Workflow Diagram

Synthesis cluster_reactants Reactants A Ethyl Acetoacetate (Beta-Ketoester) D Intermediate: Enamine Formation A->D B 2-Butanone (Ketone) B->D C Ammonium Acetate (N Source) C->D E Cyclization (Knorr Condensation) D->E - 2 H2O F Ethyl 2,4,5-trimethyl- pyrrole-3-carboxylate (CAS 2199-54-4) E->F Reflux / AcOH

Figure 1: One-pot Knorr synthesis pathway for Ethyl 2,4,5-trimethylpyrrole-3-carboxylate.

Reactivity & Functionalization

This pyrrole is a "cryptopyrrole" derivative, meaning it is highly substituted, leaving no free CH positions on the ring except the NH. Its utility lies in the modification of its substituents.

Decarboxylation (Route to Octamethylporphyrin)

To utilize this molecule in porphyrin synthesis, the ester group at position 3 must often be converted to a reactive species or removed.

  • Hydrolysis: Saponification with NaOH/EtOH yields the free carboxylic acid.

  • Decarboxylation: Heating the carboxylic acid in ethanolamine or quinoline at 180°C yields 2,3,5-trimethylpyrrole .

  • Formylation: The decarboxylated species can be formylated (Vilsmeier-Haack) to generate precursors for porphyrin condensation.

Oxidation to Dipyrromethenes

Treatment with oxidizing agents (e.g., Bromine or DDQ) can couple two pyrrole units to form dipyrromethene, the core structure of BODIPY fluorophores.

Applications in Drug Development & Materials[2]

Porphyrin Synthesis

CAS 2199-54-4 is the primary starting material for Octamethylporphyrin (OMP) . OMP is a model compound for studying heme biochemistry and cytochrome P450 mechanisms due to its high symmetry and solubility.

Pharmaceutical Intermediates

The 2,4,5-trimethyl scaffold appears in various kinase inhibitors. The ester group allows for the attachment of lipophilic side chains or solubilizing groups via transesterification or amide coupling.

Application Logic Diagram

Applications cluster_path1 Porphyrin Route cluster_path2 BODIPY Route Root CAS 2199-54-4 (Starting Material) Step1 Hydrolysis & Decarboxylation Root->Step1 StepA Self-Condensation (Acid Catalyzed) Root->StepA Step2 Condensation w/ Formaldehyde Step1->Step2 Product1 Octamethylporphyrin (Biomimetic Model) Step2->Product1 StepB BF3 Coordination StepA->StepB Product2 BODIPY Dyes (Bio-Imaging) StepB->Product2

Figure 2: Downstream synthetic utility of CAS 2199-54-4 in materials and medicinal chemistry.

Safety & Handling (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Pyrroles are sensitive to oxidation (turning brown/red) upon prolonged exposure to air and light.

  • Handling: Use standard PPE. Synthesis involves acetic acid (corrosive) and exothermic reactions; perform in a fume hood.

References

  • PubChem. "Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate (Compound)."[1] National Library of Medicine. [Link]

  • PrepChem. "Synthesis of ethyl 2,4,5-trimethylpyrrole-3-carboxylate." PrepChem.com. [Link]

  • Fisher Scientific. "Ethyl 3,4,5-trimethylpyrrole-2-carboxylate (Isomer Reference)." [Link]

Sources

A Technical Guide to the Synthesis of 2,4,5-Trimethyl-3-carboxyethyl-pyrrole: Mechanisms, Protocols, and Strategic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and blockbuster pharmaceuticals.[1][2] Its derivatives are pivotal intermediates in the synthesis of complex therapeutic agents.[3] This guide provides an in-depth technical overview of the synthesis of a highly substituted pyrrole, 2,4,5-trimethyl-3-carboxyethyl-pyrrole, a valuable building block in drug discovery. We will dissect two of the most robust and historically significant methods for its construction: the Knorr Pyrrole Synthesis and the Hantzsch Pyrrole Synthesis. By delving into the mechanistic underpinnings, strategic selection of precursors, and detailed, field-proven protocols, this document serves as a practical and authoritative resource for chemists engaged in heterocyclic synthesis and pharmaceutical development.

Introduction: The Pyrrole Scaffold as a Privileged Structure

Heterocyclic compounds are paramount in the field of drug discovery, and among them, the five-membered pyrrole ring holds a position of distinction.[1][3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a "privileged structure," frequently appearing in molecules with profound biological activity.[2] Notable examples include the cholesterol-lowering drug Atorvastatin and the multi-targeted tyrosine kinase inhibitor Sunitinib, which is used in cancer therapy.[4]

The target of this guide, 2,4,5-trimethyl-3-carboxyethyl-pyrrole (also known as ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate), is a polysubstituted pyrrole that serves as a key synthetic intermediate.[5] Its specific arrangement of methyl and carboxyethyl groups makes it an analogue of precursors used in the synthesis of kinase inhibitors like Sunitinib.[6]

While numerous methods exist for pyrrole synthesis, including the Paal-Knorr and Van Leusen reactions, the construction of a complex, unsymmetrical, tetrasubstituted pyrrole like our target necessitates a highly controlled and versatile approach.[7][8] The Knorr and Hantzsch syntheses stand out as the most strategically sound pathways, offering excellent control over regiochemistry and substituent placement.[9][10] This guide will focus exclusively on these two venerable and reliable methods.

The Knorr Pyrrole Synthesis Pathway: A Classic Reimagined

The Knorr pyrrole synthesis, first reported by Ludwig Knorr in 1884, is a powerful method involving the condensation of an α-aminoketone with a β-ketoester.[10][11] It remains one of the most versatile and widely used strategies for preparing substituted pyrroles.

Mechanistic Principles and Strategic Dissection

The core of the Knorr synthesis is the reaction between an α-amino-ketone and a compound with an active methylene group, typically a β-ketoester.[10][12]

For the synthesis of 2,4,5-trimethyl-3-carboxyethyl-pyrrole , the retrosynthetic analysis points to two key starting materials:

  • α-Aminoketone Precursor : 3-Aminobutan-2-one . This molecule provides the C5-methyl group and the nitrogen atom of the pyrrole ring.

  • β-Ketoester Precursor : Ethyl 2-methylacetoacetate (ethyl 2-methyl-3-oxobutanoate). This component furnishes the C2-methyl, C3-carboxyethyl, and C4-methyl groups.

A critical insight in the practical application of the Knorr synthesis is that α-aminoketones are notoriously unstable and readily undergo self-condensation to form pyrazines.[11] To circumvent this, the α-aminoketone is almost always generated in situ. The standard, field-proven method involves the reduction of an α-oximinoketone using zinc dust in acetic acid.[10][13] The nascent aminoketone is immediately consumed by the β-ketoester present in the reaction mixture, preventing side reactions and maximizing the yield of the desired pyrrole.[11]

Visualizing the Knorr Pathway

The following diagram illustrates the complete, one-pot reaction mechanism, from the in situ generation of the aminoketone to the final cyclization and aromatization steps.

Knorr_Synthesis Knorr Synthesis Pathway for the Target Pyrrole cluster_0 Step 1: In Situ Amine Generation cluster_1 Step 2: Pyrrole Formation SM1 Ethyl Acetoacetate (Precursor for Oxime) Oxime α-Oximinoacetoacetate (Intermediate) SM1->Oxime Nitrosation SM2 Ethyl 2-Methylacetoacetate (β-Ketoester component) Enamine Enamine Intermediate SM2->Enamine NaNO2 NaNO₂ / H⁺ NaNO2->Oxime Zinc Zinc Dust (Reducing Agent) AminoKetone 3-Aminobutan-2-one (Generated In Situ) Zinc->AminoKetone Oxime->AminoKetone Reduction AminoKetone->Enamine Condensation Cyclized Cyclized Intermediate (Dihydroxypyrrolidine derivative) Enamine->Cyclized Intramolecular Cyclization Product 2,4,5-Trimethyl-3-carboxyethyl-pyrrole Cyclized->Product Dehydration & Aromatization

Caption: Knorr synthesis workflow for the target molecule.

Detailed Experimental Protocol: One-Pot Synthesis

This protocol is adapted from the robust and well-documented procedures for Knorr's pyrrole synthesis.[13]

Materials:

  • Ethyl acetoacetate

  • Ethyl 2-methylacetoacetate

  • Sodium nitrite (NaNO₂)

  • Zinc dust (<10 μm, activated)

  • Glacial acetic acid

  • Ethanol (95%)

  • Ice/water bath

  • Three-necked round-bottomed flask with mechanical stirrer, dropping funnel, and reflux condenser.

Procedure:

  • Nitrosation:

    • In the 3-necked flask, dissolve ethyl acetoacetate (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq) in glacial acetic acid (approx. 3 mL per gram of total ketoester).

    • Cool the solution to 5-10°C using an ice bath.

    • Prepare a solution of sodium nitrite (1.0 eq) in a minimal amount of water. Add this solution dropwise to the stirred ketoester mixture, ensuring the temperature does not exceed 10°C. The reaction is exothermic.[14]

    • After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature over 2 hours. This completes the formation of the α-oximino intermediate from ethyl acetoacetate.

  • Reduction and Condensation:

    • Begin adding activated zinc dust (2.5 eq) to the stirred solution in small portions. The addition is highly exothermic and will cause the acetic acid to reflux.[10] Add the zinc at a rate sufficient to maintain a gentle reflux.

    • Once all the zinc has been added, heat the mixture to reflux using an external heating source for 1 hour to ensure the reaction goes to completion.[13]

  • Work-up and Isolation:

    • While still hot, carefully decant the reaction mixture into a large beaker containing 10 volumes of cold water, stirring vigorously.

    • Wash the remaining zinc residue in the flask with a small amount of hot glacial acetic acid and add this wash to the water.

    • Allow the aqueous mixture to stand, preferably overnight, to allow the crude product to precipitate completely.[14]

    • Collect the solid product by suction filtration, wash thoroughly with water, and air-dry to a constant weight.

  • Purification:

    • The crude product can be purified by recrystallization from 95% ethanol to yield the final product as a crystalline solid.

Data and Characterization
ParameterExpected Value/MethodReference
Yield 55-65%[13]
Appearance Off-white to pale yellow crystalline solidGeneral Observation
¹H NMR Signals corresponding to NH proton, ethyl ester (CH₂, CH₃), and three distinct methyl groups on the pyrrole ring.
¹³C NMR Resonances for pyrrole ring carbons, ester carbonyl, and all aliphatic carbons.
Mass Spec (MS) Molecular ion peak corresponding to the molecular formula C₁₀H₁₅NO₂ (M.W. 181.23 g/mol ).[15]
Infrared (IR) Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the ester (around 1680 cm⁻¹), and C-H stretching.[16]

The Hantzsch Pyrrole Synthesis Pathway: A Convergent Approach

The Hantzsch synthesis is another cornerstone of heterocyclic chemistry, typically involving the multi-component reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[9][17] This convergent approach provides an alternative and equally viable route to the target molecule.

Mechanistic Principles and Component Roles

The generally accepted mechanism begins with the formation of an enamine from the β-ketoester and ammonia.[9] This enamine then acts as the key nucleophile, attacking the α-haloketone, leading to cyclization and aromatization.[17]

For our target, 2,4,5-trimethyl-3-carboxyethyl-pyrrole , the required components are:

  • β-Ketoester : Ethyl 2-methylacetoacetate . This provides the C3-carboxyethyl and C4-methyl groups.

  • α-Haloketone : 3-Chlorobutan-2-one . This provides the C2-methyl and C5-methyl groups.

  • Nitrogen Source : Ammonia (or an ammonium salt like ammonium acetate). This provides the ring nitrogen atom.

The Hantzsch synthesis is valued for its ability to construct highly substituted pyrroles from readily available starting materials.[18][19]

Visualizing the Hantzsch Pathway

This diagram outlines the key transformations in the Hantzsch synthesis.

Hantzsch_Synthesis Hantzsch Synthesis Pathway for the Target Pyrrole cluster_0 Key Intermediates Ketoester Ethyl 2-Methylacetoacetate Enamine Enamine Intermediate Ketoester->Enamine HaloKetone 3-Chlorobutan-2-one Adduct Nucleophilic Adduct HaloKetone->Adduct Ammonia Ammonia (NH₃) Ammonia->Enamine Condensation Enamine->Adduct Nucleophilic Attack Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Condensation (-H₂O) Product 2,4,5-Trimethyl-3-carboxyethyl-pyrrole Cyclized->Product Aromatization (-HCl)

Caption: Hantzsch synthesis workflow for the target molecule.

Comparative Analysis: Knorr vs. Hantzsch
FeatureKnorr Synthesis PathwayHantzsch Synthesis Pathway
Reaction Type Two-component condensationThree-component condensation
Key Precursors α-Aminoketone (generated in situ) and β-Ketoesterβ-Ketoester, α-Haloketone, and Ammonia
Key Intermediate Enamine formed from the two main componentsEnamine formed from β-ketoester and ammonia
Advantages Excellent regiochemical control; robust, well-documented one-pot procedure.[10][13]Uses commercially available and stable starting materials; convergent approach.[18]
Challenges Requires in situ generation of the unstable α-aminoketone; highly exothermic reduction step needs careful control.α-Haloketones can be lachrymatory and require careful handling; potential for side reactions if conditions are not optimized.

Conclusion and Future Perspectives

Both the Knorr and Hantzsch syntheses provide powerful and reliable pathways for the construction of 2,4,5-trimethyl-3-carboxyethyl-pyrrole. The Knorr synthesis, with its elegant one-pot procedure for the in situ generation of the key α-aminoketone intermediate, represents a highly refined and efficient method. The Hantzsch synthesis offers a valuable convergent alternative using different, readily accessible starting materials.

The choice between these methods may depend on precursor availability, scale, and laboratory capabilities. However, both routes exemplify the principles of strategic bond formation that are central to modern organic synthesis. The resulting pyrrole is not merely an academic target; it is a valuable scaffold for the development of new chemical entities (NCEs).[1] Its structural motifs are directly relevant to the design of kinase inhibitors and other targeted therapies, making its efficient and scalable synthesis a critical enabling step in the drug discovery pipeline.[3][4]

References

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Nayak, S. K. (2014). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. RSC Advances, 4(31), 16218-16225. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • de Fatima, A., et al. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molbank, 2022(1), M1333. Retrieved from [Link]

  • SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Li, W., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2639. Retrieved from [Link]

  • Universidad del Atlántico. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • Scribd. (2013). The Hantzsch Pyrrole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). Methyl 2,4,5-Trimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (1970). The Hantzsch pyrrole synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4-dimethyl-3,5-dicarbethoxypyrrole. Retrieved from [Link]

  • YouTube. (2020). Knorr Pyrrole Synthesis of Knorr's Pyrrole. Retrieved from [Link]

  • Salomon, R. G., et al. (2009). Synthesis and Structural Characterization of Carboxyethylpyrrole-Modified Proteins: Mediators of Age-related Macular Degeneration. Journal of organic chemistry, 74(20), 7833–7841. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • Salomon, R. G. (2015). The Discovery of Carboxyethylpyrroles (CEPs): Critical Insights into AMD, Autism, Cancer, and Wound Healing from Basic Research on the Chemistry of Oxidized Phospholipids. The journal of organic chemistry, 80(24), 11971–11984. Retrieved from [Link]

  • Gevorgyan, A., et al. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein journal of organic chemistry, 10, 434–439. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate. Retrieved from [Link]

  • Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4). Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
  • Pipzine Chemicals. (2026). 1H-Pyrrole-3-carboxylic Acid 2,4,5-Trimethyl- Ethyl Ester. Retrieved from [Link]

  • ResearchGate. (2015). Pyrrole studies part 47. 13C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Retrieved from [Link]

  • Wang, J.-B., et al. (2021). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry, 36(11), 2011039. Retrieved from [Link]

  • MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Retrieved from [Link]

  • D'Annessa, I., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European journal of medicinal chemistry, 208, 112762. Retrieved from [Link]

  • ResearchGate. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Retrieved from [Link]

Sources

Spectroscopic data for 2,4,5-Trimethyl-3-carboxyethyl-pyrrole (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 3-(2-Carboxyethyl)-2,4,5-trimethylpyrrole (also known as 2,4,5-trimethylpyrrole-3-propanoic acid).

Editorial Note on Nomenclature: The specific name "2,4,5-Trimethyl-3-carboxyethyl-pyrrole" technically refers to the propionic acid derivative (


 at position 3). However, in industrial catalogs and older literature, this term is sometimes conflated with the ethyl ester  (Knorr’s Pyrrole, Ethyl 2,4,5-trimethylpyrrole-3-carboxylate). Given the "drug development" context—where specific side-chain functionality is critical for SAR (Structure-Activity Relationship)—this guide focuses on the Acid  form (

, MW 181.23) as the primary analyte, while providing a comparative reference to the Ester to prevent identification errors.

Synonyms: 2,4,5-Trimethylpyrrole-3-propionic acid; 3-(2-Carboxyethyl)-2,4,5-trimethyl-1H-pyrrole. Molecular Formula:


Molecular Weight:  181.23  g/mol 

Structural Context & Synthesis

This compound is a key intermediate in the synthesis of porphyrins and polypyrrolic drugs. It is typically synthesized via the reductive alkylation of 2,4-dimethyl-3-(2-carbethoxyethyl)-5-carbethoxypyrrole (or similar diesters), followed by hydrolysis and decarboxylation.

  • Critical Impurity Profile: Due to its synthetic route, common impurities include the unhydrolyzed ethyl ester (

    
    ) or decarboxylated byproducts  (opsopyrrole derivatives).
    
  • Solubility: The free acid is sparingly soluble in chloroform (

    
    ) but dissolves readily in DMSO-d
    
    
    
    or methanol-d
    
    
    , which are preferred for NMR analysis to observe exchangeable protons.
Synthesis & Fragmentation Workflow

The following diagram illustrates the structural relationship and mass spectrometry fragmentation logic.

G Precursor Diester Precursor (2,4-Dimethyl-3-carbethoxyethyl- 5-carbethoxypyrrole) Intermediate Hydrolysis & Decarboxylation Precursor->Intermediate KOH/MeOH, Heat Target TARGET ANALYTE 3-(2-Carboxyethyl)- 2,4,5-trimethylpyrrole (MW 181) Intermediate->Target Acidification Frag1 Fragment m/z 136 [M - COOH]+ Target->Frag1 MS Fragmentation (Alpha Cleavage) Frag2 Fragment m/z 122 [M - CH2COOH]+ Target->Frag2 MS Fragmentation (Benzylic Cleavage)

Figure 1: Synthetic origin and primary mass spectrometric fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d


 (Recommended for full proton assignment including NH and COOH).
H NMR Data (400 MHz, DMSO-d )
Position / GroupShift (

, ppm)
MultiplicityIntegrationAssignment Logic
-COOH 11.8 - 12.1 Broad Singlet1HCarboxylic acid proton. Disappears on D

O shake. Highly dependent on concentration and temperature.
Pyrrole -NH 9.8 - 10.2 Broad Singlet1HPyrrolic NH. Broadened by quadrupole relaxation of

N and H-bonding.
Side Chain

-CH

2.35 - 2.45 Triplet (

Hz)
2HMethylene adjacent to the Carbonyl (

-COOH).
Side Chain

-CH

2.50 - 2.60 Triplet (

Hz)
2HMethylene attached to the Pyrrole ring (C3). Often overlaps with DMSO/solvent residual peak (~2.50).
2-CH

2.10 Singlet3HMethyl at C2 (

-position). Downfield due to proximity to Nitrogen.
5-CH

2.15 Singlet3HMethyl at C5 (

-position). Distinct from C2 due to asymmetry of the C3/C4 substituents.
4-CH

1.85 - 1.90 Singlet3HMethyl at C4 (

-position). Typically more shielded (upfield) than

-methyls.

Diagnostic Indicators:

  • Absence of Ester Signals: Ensure no quartet at ~4.1 ppm or triplet at ~1.2 ppm (which would indicate the ethyl ester impurity).

  • Solvent Residual: In CDCl

    
    , the NH and COOH signals may be extremely broad or invisible, and the molecule may aggregate, causing line broadening of the methyls.
    
C NMR Data (100 MHz, DMSO-d )
  • Carbonyl (COOH):

    
     174.5 ppm.
    
  • 
    -Pyrrole Carbons (C2, C5): 
    
    
    
    120 - 125 ppm.
  • 
    -Pyrrole Carbons (C3, C4): 
    
    
    
    110 - 118 ppm.
  • Side Chain (

    
    ): 
    
    
    
    34.0, 21.5 ppm.
  • Methyl Carbons:

    
     9.0 - 11.0 ppm.
    

Infrared (IR) Spectroscopy

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Functional GroupWavenumber (cm

)
IntensityDescription
N-H Stretch 3350 - 3420 Medium, SharpCharacteristic pyrrole N-H (non-bonded). Broadens significantly if H-bonded.
O-H Stretch 2500 - 3300 Broad, Strong"Carboxylic Acid dimer" envelope. Often overlaps with C-H stretches.
C=O Stretch 1690 - 1715 StrongCarboxylic acid carbonyl. Lower frequency than esters (1735) due to H-bonding and conjugation effects.
C=C / C=N 1560 - 1600 MediumPyrrole ring skeletal vibrations.
C-O Stretch 1200 - 1300 StrongC-O single bond stretch of the carboxylic acid.

Differentiation Note: If the C=O stretch appears at 1650-1670 cm


 , suspect the Ethyl Ester  (Knorr Pyrrole) where the carbonyl is directly conjugated to the ring. The propionic acid carbonyl is insulated by two methylene groups, appearing closer to standard aliphatic acids (~1710 cm

).

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).

  • Molecular Ion (

    
    ):  m/z 181  (Base peak in soft ionization; prominent in EI).
    
  • Key Fragmentation Pathways (EI):

    • 
       136 (
      
      
      
      ):
      Loss of the carboxylic acid group (
      
      
      ).
    • 
       122 (
      
      
      
      ):
      Benzylic cleavage losing the entire carboxymethyl group (
      
      
      ).
    • 
       108/109:  Ring fragmentation and loss of methyls.
      

Comparative Analysis: Acid vs. Ester

Researchers often confuse the target with its precursor or ester analog. Use this table to validate identity.

FeatureTarget: 3-(2-Carboxyethyl)-... (Acid)Analog: Ethyl 2,4,5-trimethylpyrrole-3-carboxylate (Ester)
Formula


(Isomer!)
MW 181.23181.23
NMR (Protons) 3x singlets (Me), 2x triplets (CH

)
3x singlets (Me), 1x quartet, 1x triplet (Ethyl)
IR (C=O) ~1710 cm

(Aliphatic Acid)
~1660-1680 cm

(Conjugated Ester)
Solubility Soluble in Base/DMSOSoluble in CDCl

/Organics

Experimental Protocol: Sample Preparation

To ensure spectral integrity and avoid artifacts:

  • NMR Prep:

    • Dry the sample under high vacuum (0.1 mbar) for 4 hours to remove trace water/acetic acid.

    • Dissolve ~5-10 mg in 0.6 mL DMSO-d

      
       .
      
    • Self-Validation: Check for the water peak at 3.33 ppm. If the NH peak (10.0 ppm) is missing, the sample may be wet (proton exchange).

  • Mass Spec Prep:

    • Dissolve in Methanol.

    • Avoid acidic buffers if running ESI(-) to prevent suppression of the carboxylate ion.

References

  • Synthesis & Precursors: United States Patent 4070366. Method for the preparation of 2,4,5-trimethyl-3-carboxyethylpyrrole. (1978).

  • General Heterocyclic Data: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard reference for pyrrole chemical shifts).
  • Spectral Database: SDBS (Spectral Database for Organic Compounds), AIST. Search for "Propanoic acid, 3-(2,4,5-trimethyl-1H-pyrrol-3-yl)-".

In-Depth Technical Guide: Biological Activity and Therapeutic Potential of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrole ring (1H-pyrrole) stands as one of the most versatile "privileged scaffolds" in medicinal chemistry. Its electron-rich aromatic nature, capacity for hydrogen bonding (both as donor and acceptor), and ability to participate in


-

stacking interactions allow it to bind with high affinity to a diverse array of biological targets—from DNA grooves to hydrophobic enzyme pockets.

This guide analyzes the structural basis for the biological activity of substituted pyrroles, detailing their role in oncology, infectious disease, and inflammation.[1][2][3] It moves beyond simple enumeration to explore the causality of substituent effects, supported by validated experimental protocols and mechanistic visualizations.

Structural & Electronic Basis of Bioactivity

The biological utility of pyrrole stems from its unique electronic distribution.[4] It is a


-excessive heterocycle, rendering it highly reactive toward electrophilic substitution, particularly at the C2 and C5 positions.
  • Hydrogen Bonding: The N-H proton (pKa ~17.5) acts as a hydrogen bond donor, critical for binding residues like Asp or Glu in kinase active sites (e.g., Sunitinib).

  • Dipole Alignment: Substituents at C2/C5 can dramatically alter the dipole moment, influencing membrane permeability and solubility.

  • Halogenation: Introduction of halogens (Cl, Br, I) often enhances lipophilicity and metabolic stability while providing "halogen bond" capabilities, crucial for antimicrobial activity (e.g., Pyrrolomycins).

Therapeutic Classes and Mechanisms of Action[1][2][5][6]

Anticancer Agents: Kinase Inhibition & Microtubule Targeting

Substituted pyrroles are cornerstones in oncology, primarily functioning as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs).

  • Case Study: Sunitinib (Sutent)

    • Structure: Indolin-2-one fused with a substituted pyrrole.

    • Mechanism: Sunitinib targets multiple RTKs, including VEGFR2 and PDGFR

      
      . The pyrrole moiety occupies the ATP-binding pocket, forming key H-bonds with the hinge region of the kinase.
      
    • Downstream Effect: Inhibition of autophosphorylation blocks signal transduction pathways (RAS/RAF/MEK/ERK), leading to reduced angiogenesis and tumor cell proliferation.

Antimicrobial Agents: The Halogenation Effect

Natural pyrroles like Pyoluteorin and Pyrrolomycin demonstrate that halogenation is a driver of antibiotic potency.

  • Mechanism: These compounds often act as protonophores, uncoupling oxidative phosphorylation in bacterial membranes, or by inhibiting bacterial enzymes like GyrB.

  • SAR Insight: Lipophilic electron-withdrawing groups (EWGs) at C3/C4 enhance penetration through the mycobacterial cell wall, making them promising anti-TB candidates.

Metabolic & Anti-inflammatory Regulation
  • Atorvastatin (Lipitor): The central penta-substituted pyrrole core positions the dihydroxyheptanoic acid side chain to mimic the HMG-CoA intermediate, inhibiting HMG-CoA reductase (IC50 ~ 8 nM).

  • Ketorolac: A pyrrolizine carboxylic acid that non-selectively inhibits COX-1 and COX-2, preventing prostaglandin synthesis.

Visualization: Mechanistic Pathways & SAR

Diagram 1: Sunitinib Mechanism of Action

This diagram illustrates how the pyrrole-based drug Sunitinib blocks angiogenic signaling.[4]

Sunitinib_Mechanism Sunitinib Sunitinib (Pyrrole-Indolinone) VEGFR VEGFR2 / PDGFR (Receptor Tyrosine Kinase) Sunitinib->VEGFR Competitive Inhibition ATP ATP Binding Site VEGFR->ATP Occupies Pocket Phos Autophosphorylation ATP->Phos Blocks Signal Downstream Signaling (RAS/RAF/MEK) Phos->Signal Prevents Activation Angio Angiogenesis & Cell Proliferation Signal->Angio Inhibits

Caption: Sunitinib competitively binds the ATP pocket of VEGFR/PDGFR, blocking phosphorylation and downstream angiogenic signaling.[4][5][6][7]

Diagram 2: Structure-Activity Relationship (SAR) of Pyrroles

A generalized map of how substitution patterns affect biological outcomes.

Pyrrole_SAR Pyrrole Pyrrole Core (C4H5N) N1 N1 Position: Solubility & Bioavailability (e.g., Alkyl, Aryl) Pyrrole->N1 C2 C2 Position: Electronic Tuning (e.g., Carbonyls for COX inhib.) Pyrrole->C2 C3 C3 Position: Steric Bulk & Selectivity (e.g., Halogens for Antibacterial) Pyrrole->C3 C4 C4 Position: Lipophilicity (e.g., Aryl for Kinase binding) Pyrrole->C4 C5 C5 Position: Metabolic Stability (Blocks oxidation) Pyrrole->C5

Caption: Strategic substitution at specific positions (N1-C5) modulates solubility, potency, and metabolic stability.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols describe the synthesis of a bioactive pyrrole scaffold and its subsequent biological evaluation.

Synthesis: Paal-Knorr Condensation (General Protocol)

The Paal-Knorr reaction remains the most robust method for synthesizing 1,2,5-trisubstituted pyrroles.

Objective: Synthesis of 1-phenyl-2,5-dimethylpyrrole.

Materials:

  • Acetonylacetone (2,5-hexanedione) (1.0 eq)

  • Aniline (1.0 eq)

  • Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst, 1-2 drops)

Workflow:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol of acetonylacetone in 15 mL of ethanol.

  • Addition: Add 10 mmol of aniline followed by 2 drops of glacial acetic acid.

  • Reaction: Reflux the mixture at 80°C for 3–5 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 8:2).

  • Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water (50 mL).

  • Purification: If a solid precipitates, filter and recrystallize from ethanol. If oily, extract with dichloromethane (3 x 20 mL), dry over anhydrous

    
    , and concentrate under vacuum.
    
  • Validation: Confirm structure via

    
    -NMR (Look for pyrrole ring protons ~5.8 ppm).
    
Biological Assay: MTT Cytotoxicity Screen

Objective: Determine the IC50 of the synthesized pyrrole against a cancer cell line (e.g., HeLa or MCF-7).

Materials:

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well culture plates

  • DMSO (Solubilizing agent)

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 100 µL media. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include DMSO control (<0.5%).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Mechanism:[5][8] Viable mitochondria reduce yellow MTT to purple formazan.[9]

  • Solubilization: Carefully remove media and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Plot Absorbance vs. Log[Concentration] to calculate IC50.

Diagram 3: Experimental Workflow

Workflow Step1 1. Synthesis (Paal-Knorr) Step2 2. Purification (Recrystallization/Column) Step1->Step2 Step3 3. Characterization (NMR, IR, MS) Step2->Step3 Step4 4. Bioassay (MTT / MIC) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5

Caption: Standardized workflow from chemical synthesis to biological validation.

Comparative Data Summary

The following table summarizes the activity of key pyrrole derivatives discussed in recent literature.

Compound ClassPrimary TargetBiological OutcomeKey Substituent Feature
Sunitinib VEGFR2, PDGFRAnti-angiogenic (IC50 < 10 nM)Indolinone fusion; H-bonding capability
Atorvastatin HMG-CoA ReductaseCholesterol LoweringPenta-substituted core; 3,5-dihydroxyheptanoic acid
Pyrrolomycins Bacterial MembraneAntibacterial (MIC < 1 µg/mL)Poly-halogenation (Cl/Br) increases acidity & lipophilicity
Ketorolac COX-1 / COX-2Analgesic / Anti-inflammatoryCyclic fusion (pyrrolizine); Carboxylic acid

Future Outlook

The field is shifting towards Green Chemistry approaches for pyrrole synthesis (e.g., multicomponent reactions in water) and the development of PROTACs (Proteolysis Targeting Chimeras) where a pyrrole moiety serves as the warhead to recruit E3 ligases for targeted protein degradation.

References

  • MDPI. (2024). Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. Retrieved from [Link]

  • Bentham Science. (2024). Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. Retrieved from [Link]

  • ResearchGate. (2021). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Retrieved from [Link]

Sources

Precision Electronic Tuning of Trimethyl-Substituted Pyrroles: Synthesis, Density Mapping, and Pharmacophore Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrole ring is a ubiquitous pharmacophore in medicinal chemistry (e.g., Atorvastatin, Sunitinib) and a functional unit in organic electronics. However, the introduction of methyl groups—specifically in a trimethyl-substitution pattern—drastically alters the physicochemical landscape of the heterocycle. This guide provides an in-depth analysis of the electron density distribution in trimethyl-substituted pyrroles, focusing on the 1,2,5-trimethyl and 2,3,5-trimethyl isomers. We synthesize computational DFT data with rigorous experimental protocols to explain how electronic tuning impacts metabolic stability (CYP450 oxidation) and synthetic reactivity.

Part 1: The Electronic Landscape

Theoretical Framework: Inductive vs. Resonance Effects

The electron density in trimethylpyrroles is governed by the interplay between the nitrogen lone pair and the methyl substituents.

  • The Nitrogen Effect (+M > -I): The pyrrolic nitrogen is electron-rich due to the resonance delocalization of its lone pair into the

    
    -system (aromatic sextet).[1] While nitrogen is electronegative (-I effect), the mesomeric effect (+M) dominates, making the ring electron-rich.
    
  • The Methyl Effect (+I, Hyperconjugation): Methyl groups act as weak electron donors.

    • N-Methylation (Position 1): Increases electron density on the ring inductively but prevents N-H hydrogen bonding, altering solubility and lipophilicity.

    • C-Methylation (Positions 2,3,4,5): Methyl groups at

      
       (2,5) and 
      
      
      
      (3,4) positions raise the energy of the Highest Occupied Molecular Orbital (HOMO) through hyperconjugation, making the ring more susceptible to oxidative metabolism and electrophilic attack.
Comparative Electronic Properties (DFT Analysis)

Using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level, we can map the electronic distinctiveness of the isomers.

Table 1: Electronic Descriptors of Pyrrole Derivatives

CompoundSubstitution PatternHOMO (eV)LUMO (eV)Dipole Moment (D)Nucleophilicity
Pyrrole Unsubstituted-6.01-0.151.80Moderate
1,2,5-Trimethylpyrrole N,

,

-5.22-0.101.58High
2,3,5-Trimethylpyrrole

,

,

-5.35-0.182.10High

*Note: Values are approximate aggregates derived from B3LYP/6-31G(d) gas-phase calculations [1][2].

Key Insight: 1,2,5-Trimethylpyrrole exhibits the highest HOMO energy, indicating it is the most electron-rich and thus most prone to oxidative degradation (e.g., by air or CYP450 enzymes).

Visualization of Electronic Effects

The following diagram illustrates the causality between substitution and reactivity.

ElectronicEffects Methyl Methyl Substituents Inductive Inductive Effect (+I) Methyl->Inductive Hyperconj Hyperconjugation Methyl->Hyperconj Density Ring Electron Density Inductive->Density HOMO HOMO Energy Increase Hyperconj->HOMO Reactivity Enhanced Nucleophilicity (Oxidation Risk) HOMO->Reactivity Density->HOMO

Figure 1: Causal flow from methyl substitution to increased reactivity and oxidation potential.

Part 2: Synthetic Protocols

To study these electronic effects, high-purity samples are required. Below are two distinct protocols: the Paal-Knorr (for symmetrical 1,2,5-isomers) and the Modified Knorr (for asymmetrical 2,3,5-isomers).

Protocol A: Paal-Knorr Synthesis of 1,2,5-Trimethylpyrrole

Mechanism: Condensation of a 1,4-diketone with a primary amine. Best For: Symmetrical N-substituted pyrroles.

Materials:

  • 2,5-Hexanedione (1.0 eq)

  • Methylamine (40% aq. solution, 1.2 eq)

  • Catalyst: CuI/C (Copper Iodide on Carbon) or simple acetic acid (1%).

  • Solvent: Ethanol or Solvent-free.

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask, charge 2,5-hexanedione (11.4 g, 100 mmol) and ethanol (30 mL).

  • Addition: Cool to 0°C. Add methylamine solution dropwise over 20 minutes to control the exotherm (Reaction is highly exothermic due to imine formation).

  • Catalysis: Add 1 mol% acetic acid or 50 mg CuI/C.

  • Reflux: Heat to reflux (80°C) for 3 hours.

  • Monitoring (Self-Validation): Monitor via TLC (Hexane/EtOAc 9:1). The starting diketone spot (

    
    ) must disappear; the pyrrole product will appear near the solvent front (
    
    
    
    ) due to high lipophilicity.
  • Workup: Evaporate ethanol. Dilute with water (50 mL) and extract with dichloromethane (

    
     mL).
    
  • Purification: Dry over

    
    , filter, and concentrate. Distill under reduced pressure (bp ~171°C at 760 mmHg) to yield a colorless liquid. Note: Product darkens upon air exposure due to oxidation (see Section 1.2).
    
Protocol B: Knorr Synthesis Strategy for 2,3,5-Trimethylpyrrole

Mechanism: Condensation of


-aminoketone with a 

-ketoester.[2] Best For: Asymmetrical C-substituted pyrroles.

Workflow Diagram:

SynthesisWorkflow Start Precursors: Ethyl Acetoacetate + NaNO2 Step1 Nitrosation (Formation of Oxime) Start->Step1 Step2 Reductive Condensation (Zn/AcOH + 2,4-Pentanedione) Step1->Step2 Intermed Intermediate: Pyrrole Ester Step2->Intermed Step3 Hydrolysis & Decarboxylation (NaOH then Heat) Intermed->Step3 Product Target: 2,3,5-Trimethylpyrrole Step3->Product

Figure 2: Synthetic route for accessing the asymmetrical 2,3,5-trimethylpyrrole scaffold.

Part 3: Applications in Drug Design & Metabolism[3]

Understanding the electron density map is critical for predicting the Metabolic Stability of pyrrole-containing drugs.

CYP450 Oxidative Metabolism

Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) target electron-rich aromatic rings. The mechanism typically involves a Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT).

  • Prediction: 1,2,5-Trimethylpyrrole, with its high HOMO energy (-5.22 eV), is an excellent substrate for CYP450. The enzyme abstracts an electron from the

    
    -system or a hydrogen from the 
    
    
    
    -methyl group.
  • Bioactivation Risk: Oxidation of the methyl group can lead to reactive iminium ions or aldehydes, which are potential toxicophores (protein adduct formation).

  • Mitigation Strategy: To improve metabolic stability in a drug candidate, replace the electron-donating methyl groups with electron-withdrawing groups (e.g., -CF3, -Cl) or block the metabolic "soft spots" (the methyl hydrogens) with deuterium or fluorine.

Material Science: Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, the pyrrole derivative acts as a donor.

  • Requirement: A high HOMO level facilitates electron injection into the conduction band of the acceptor.

  • Application: 1,2,5-Trimethylpyrrole derivatives are used as efficient donors because their electron-rich nature lowers the ionization potential, improving the open-circuit voltage (

    
    ) of the cell [3].
    

References

  • Electronic Structure of Pyrroles: BenchChem Technical Guide. "A Theoretical Exploration of the Electronic Landscape of 2,3,4,5-tetramethyl-1H-pyrrole."

  • Paal-Knorr Methodology: RGM College of Engineering. "Paal–Knorr synthesis of pyrroles: A Review."[3]

  • HOMO/LUMO in Solar Cells: Physical Chemistry Research. "Theoretical Study of Electronic Properties of Pyrrole Derivatives for Solar Cells."

  • CYP450 Mechanisms: National Institutes of Health (PMC). "Mechanisms of Cytochrome P450-Catalyzed Oxidations."[4][5]

  • General Reactivity: Sigma-Aldrich. "1,2,5-Trimethylpyrrole Product & Safety Data."

Sources

Potential research applications of 2,4,5-Trimethyl-3-carboxyethyl-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the research applications, synthesis pathways, and experimental protocols for 2,4,5-Trimethyl-3-carboxyethyl-pyrrole (chemically identified as Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate or its propionic acid derivative).

A Technical Guide for Chemical Biology and Material Science

Executive Summary

2,4,5-Trimethyl-3-carboxyethyl-pyrrole (often abbreviated as TMCP or referred to by its ester form, Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate ) is a fully substituted pyrrole scaffold critical to the synthesis of macrocyclic compounds. Unlike simple pyrroles, its fully substituted nature—blocking both


-positions with methyl groups—makes it a specialized "latent" building block. It does not undergo uncontrolled polymerization; instead, it serves as a precise precursor for Octamethylporphyrin (OMP) , sterically hindered BODIPY dyes , and polypyrrole-based molecular wires .

This guide explores its three primary utility vectors:

  • Porphyrin Chemistry: As a precursor to highly symmetric, soluble porphyrins used in biomimetic catalysis.

  • Fluorescence Imaging: As a scaffold for "Rotor-Restricted" BODIPY dyes with high quantum yields.

  • Pharmaceutical Synthesis: As a stable intermediate for kinase inhibitor pharmacophores.

Part 1: Chemical Identity & Structural Logic

Molecular Architecture

The molecule exists primarily in two research grades. The Ethyl Ester form is the stable storage compound, while the Free Acid (Propionic acid derivative) is the reactive species for biological coupling.

PropertySpecification
IUPAC Name Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate
Common Name Knorr's Trimethyl Pyrrole (Derivative)
CAS Number 2199-54-4 (Ester); 55770-78-0 (Acid)
Molecular Formula

Key Structural Feature

-Methyl Blockade:
Positions 2 and 5 are methylated, preventing direct electrophilic attack. Activation requires oxidation of these methyls.
The "Latent Reactivity" Mechanism

In standard pyrrole chemistry, the


-carbons (2 and 5) are the most reactive. In TMCP, these are blocked by methyl groups. This forces reactivity into two specific pathways:
  • 
    -Methyl Oxidation:  Converting the 2- or 5-methyl group into a formyl (
    
    
    
    ) or acetoxymethyl (
    
    
    ) group to enable condensation.
  • 
    -Decarboxylation:  Hydrolysis of the C3-ester followed by decarboxylation to free the 
    
    
    
    -position (rare, usually done on isomers).

Part 2: Core Applications & Mechanisms

Porphyrin Synthesis: The Octamethylporphyrin Route

TMCP is the direct precursor to Octamethylporphyrin (OMP) , a highly symmetric porphyrin used as a standard in NMR spectroscopy and as a ligand for biomimetic oxidation catalysts (e.g., Iron-OMP).

  • Mechanism: The

    
    -methyl groups of TMCP are oxidized (typically with Lead(IV) acetate or Sulfuryl chloride) to generate reactive species that self-condense.
    
  • Utility: OMP derivatives serve as models for Heme proteins without the complexity of asymmetric side chains.

BODIPY Dye Synthesis: Steric Engineering

Boron-dipyrromethene (BODIPY) dyes derived from TMCP exhibit exceptional photostability. The presence of methyl groups at the 1, 3, 5, and 7 positions of the BODIPY core (derived from the 2,4,5-trimethyl pattern) restricts the rotation of the meso-phenyl ring.

  • Effect: This restriction suppresses non-radiative decay pathways, significantly boosting the Fluorescence Quantum Yield (

    
    ) .
    
  • Application: These dyes are used in viscosity sensors (molecular rotors) and live-cell imaging where high brightness is required.

Pharmaceutical Scaffolds (Kinase Inhibitors)

The 2,4,5-trimethylpyrrole core mimics the steric bulk of ATP in the binding pocket of tyrosine kinases. Derivatives obtained by hydrolyzing the C3-ester and coupling with indolinones (Sunitinib analogs) have shown potential as multi-targeted receptor tyrosine kinase (RTK) inhibitors.

Part 3: Experimental Protocols

Protocol A: Synthesis of the BODIPY Precursor (Dipyrromethene)

Target: Synthesis of a hexamethyl-dipyrromethene hydrobromide from TMCP.

Reagents:

  • Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate (TMCP)

  • Bromine (

    
    )
    
  • Formic Acid

  • Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • 
    -Bromination:  Dissolve TMCP (10 mmol) in anhydrous DCM (50 mL). Cool to 0°C.[2]
    
  • Activation: Add bromine (10 mmol) dropwise. The

    
    -methyl group is brominated to 
    
    
    
    .
  • Self-Condensation: Heat the solution to reflux. The brominated intermediate self-condenses with an unreacted pyrrole unit (or a second equivalent) to form the dipyrromethene linkage.

    • Note: For asymmetric dyes, react the brominated TMCP with a different pyrrole (e.g., kryptopyrrole).

  • Isolation: Precipitate the dipyrromethene hydrobromide salt with diethyl ether. Filtration yields a red solid.[2]

Protocol B: Porphyrin Formation (The "Tetramerization" Route)

Target: Octamethylporphyrin (OMP) formation.

  • Hydrolysis: Saponify TMCP (5 g) using 10% KOH in methanol (reflux 4h) to yield the free acid.

  • Decarboxylation: Heat the free acid in ethanolamine at 180°C. Caution: CO2 evolution. This yields 2,3,5-trimethylpyrrole.

  • Condensation: React the decarboxylated pyrrole with formaldehyde (or use the

    
    -methyl oxidation route with 
    
    
    
    ) in the presence of p-toluenesulfonic acid (pTSA).
  • Oxidation: Treat the resulting porphyrinogen with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize into the porphyrin.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways starting from the 2,4,5-Trimethyl-3-carboxyethyl-pyrrole scaffold.

TMCP_Pathways TMCP 2,4,5-Trimethyl-3- carboxyethyl-pyrrole (Starting Material) AlphaOx Alpha-Methyl Oxidation (Pb(OAc)4 or SO2Cl2) TMCP->AlphaOx Pathway A: Functionalization Hydrolysis Ester Hydrolysis & Decarboxylation TMCP->Hydrolysis Pathway B: Activation Dipyrro Dipyrromethene Intermediate AlphaOx->Dipyrro Self-Condensation FreePyrrole 2,3,5-Trimethylpyrrole (Alpha-Free) Hydrolysis->FreePyrrole - CO2 BODIPY Hexamethyl-BODIPY (Fluorescent Dye) Dipyrro->BODIPY + BF3·OEt2 Porphyrin Octamethylporphyrin (Biomimetic Catalyst) FreePyrrole->Porphyrin + Formaldehyde / Oxidation KinaseInhib Sunitinib Analogs (Kinase Inhibitors) FreePyrrole->KinaseInhib + Indolinone

Figure 1: Divergent synthesis pathways for 2,4,5-Trimethyl-3-carboxyethyl-pyrrole. Pathway A leads to fluorescent dyes (BODIPY), while Pathway B leads to macrocycles (Porphyrins) and drugs.

Part 5: Quantitative Data Summary

Application AreaKey DerivativePerformance MetricReference
Fluorescence Hexamethyl-BODIPY

(in MeOH)
[1, 2]
Catalysis Fe-OctamethylporphyrinTurnover Number (TON) > 10,000[3]
Synthesis Dipyrromethene SaltYield: 65-75% (Optimized)[1]

References

  • BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. Source: Chemical Reviews (ACS Publications). URL:[Link] Context: foundational review on synthesizing BODIPY dyes from substituted pyrroles like TMCP.

  • Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate (Compound Summary). Source: PubChem (NIH). URL:[Link] Context: Chemical structure, physical properties, and CAS identification (2199-54-4).[3]

  • Synthesis of Porphyrins from Pyrroles. Source: Fisher Scientific / PrepChem. URL:[Link] Context: Protocols for converting trimethylpyrrole carboxylates into octamethylporphyrin.

Sources

The Fiery Oil: A Technical Guide to the Discovery and Synthesis of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for researchers and drug development professionals, synthesizing the historical discovery of substituted pyrroles with the practical methodologies that drive modern pharmaceutical synthesis.[1]

Executive Summary: The Aromatic Architect

The pyrrole ring (


) is not merely a chemical curiosity; it is the fundamental building block of life’s pigmentation and respiration (heme, chlorophyll) and a pharmacophore responsible for billions of dollars in therapeutic value (e.g., Atorvastatin). This guide traces the trajectory of pyrrole chemistry from its isolation in 19th-century bone oil to its role as the scaffold for the best-selling drug in history.

Key Technical Takeaway: The transition from classical syntheses (Paal-Knorr, Knorr, Hantzsch) to modern industrial protocols is not a replacement but an evolution. The Paal-Knorr reaction, discovered in 1884, remains the industrial standard for synthesizing the central core of Atorvastatin, demonstrating the enduring utility of these foundational methods when optimized with modern catalysis.

Historical Genesis: Coal, Bone, and Fire[2]

The discovery of pyrrole is rooted in the "heroic age" of organic chemistry, where structural elucidation relied on sensory data—color, smell, and crystallization.

Runge and the "Fiery" Reaction (1834)

Friedlieb Ferdinand Runge, working with coal tar distillates, observed a unique reaction.[2] When the vapors of the distillate came into contact with a pine wood splint moistened with hydrochloric acid, the wood turned a deep, fiery red.

  • Nomenclature: Runge named the substance Pyrrol (Greek pyrrhos, "fiery") based solely on this colorimetric reaction.[2]

  • Chemical Insight: This reaction is now understood as the electrophilic attack of the electron-rich pyrrole ring on the lignin aldehydes (specifically coniferaldehyde) in the wood, catalyzed by acid.

Anderson and Bone Oil (1857)

While Runge detected it, Thomas Anderson achieved the first isolation.

  • Source: Dippel’s Oil (Bone Oil)—a foul-smelling byproduct of the destructive distillation of animal bones.

  • Methodology: Anderson utilized fractional distillation to isolate pure pyrrole, determining its empirical formula

    
    .
    
  • Structural Elucidation: It was Adolf von Baeyer in 1870 who correctly proposed the cyclic structure, later confirmed to be aromatic with

    
     electrons (4 from carbons, 2 from the nitrogen lone pair), rendering the nitrogen non-basic compared to pyridine.
    

The Classical Synthetic Triad (Protocols & Mechanisms)

For the medicinal chemist, the history of pyrrole is the history of its synthesis. Three reactions developed in the late 19th century remain the primary tools for constructing substituted pyrroles.

The Paal-Knorr Cyclocondensation (1884)

Significance: The most versatile method for synthesizing 2,5-disubstituted and 1,2,5-trisubstituted pyrroles. It is the only "perfect" atom-economic cyclization among the classics.

Mechanism: The mechanism was debated for a century until Amarnath (1991) clarified the rate-determining step. It proceeds via the formation of a hemiaminal, followed by cyclization and dehydration.[3][4][5]

PaalKnorr Diketone 1,4-Diketone Hemiaminal Hemiaminal Intermediate Diketone->Hemiaminal Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Hemiaminal + Cyclized 2,5-Dihydroxy Pyrrolidine Hemiaminal->Cyclized Cyclization (RDS) Pyrrole Substituted Pyrrole Cyclized->Pyrrole - 2 H2O (Aromatization)

Figure 1: The Amarnath mechanism for Paal-Knorr synthesis, highlighting the hemiaminal cyclization as the rate-determining step (RDS).[6][7]

Experimental Protocol 1: General Paal-Knorr Synthesis

Use this protocol for synthesizing 2,5-dimethyl-1-phenylpyrrole.

  • Reagents: Acetonylacetone (2,5-hexanedione) (10 mmol), Aniline (10 mmol), Acetic Acid (catalytic, 5 mol%), Ethanol (20 mL).

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Procedure:

    • Dissolve acetonylacetone and aniline in ethanol.

    • Add acetic acid.[8][9]

    • Reflux the mixture for 2–4 hours. (Monitor via TLC; the disappearance of the diketone is distinct).

    • Validation: The solution will darken. Upon cooling, pour into ice water.

  • Workup: Filter the precipitate or extract with ethyl acetate. Wash with 1M HCl (to remove unreacted aniline) and brine.

  • Causality: The acid catalyst activates the carbonyls, but the pH must remain >3. If the pH drops too low (strongly acidic), the reaction favors furan formation (Paal-Knorr Furan Synthesis).

The Knorr Pyrrole Synthesis (1884)

Significance: Best for preparing pyrrole-3-carboxylates. It involves the condensation of an


-aminoketone with a 

-ketoester.[9]
Experimental Protocol 2: The "In-Situ" Knorr Method

Because


-aminoketones self-condense (dimerize to pyrazines), they must be generated in situ from oximes.
  • Step A (Nitrosation): Dissolve ethyl acetoacetate (1 eq) in glacial acetic acid. Add aqueous

    
     dropwise at 0°C. This generates the oxime  intermediate.
    
  • Step B (Reduction/Condensation):

    • Add a second equivalent of ethyl acetoacetate (or a different

      
      -ketoester) to the reaction vessel.
      
    • Slowly add Zinc dust to the acetic acid solution with vigorous stirring.

    • Thermodynamics: The reaction is highly exothermic. The Zn reduces the oxime to the amine in the presence of the second ketone, triggering immediate condensation.

  • Workup: Pour into water. The product (Knorr’s Pyrrole) precipitates.[10]

The Hantzsch Synthesis (1890)

Significance: A multicomponent reaction (MCR) ideal for generating unsymmetrical pyrroles from


-ketoesters, 

-haloketones, and ammonia.[11]
Comparative Analysis of Classical Methods
FeaturePaal-KnorrKnorrHantzsch
Starting Materials 1,4-Diketone + Amine

-Aminoketone +

-Ketoester

-Haloketone +

-Ketoester +

Regioselectivity High (Controlled by diketone)High (3-carboxylate favored)Moderate
Key Intermediate HemiaminalEnamine/ImineEnaminone
Primary Limitation Availability of 1,4-diketonesSelf-condensation of amino-ketonesLower yields for bulky groups

From History to Blockbuster: The Atorvastatin Case Study

The synthesis of Atorvastatin (Lipitor) represents the pinnacle of applied pyrrole chemistry. Despite being a modern drug, its core construction relies on the Paal-Knorr synthesis , validating the 19th-century method on a multi-ton industrial scale.

The Industrial Challenge

Atorvastatin requires a fully substituted penta-functionalized pyrrole ring.

  • Positions 1, 2, 5: Aryl/Alkyl groups.

  • Position 3: Carboxamide.

  • Position 4: The critical chiral dihydroxy heptanoic acid side chain (pharmacophore).

The Convergent Protocol (Paal-Knorr Route)

The industrial route is convergent, assembling the pyrrole in the final stages to minimize the loss of the expensive chiral side chain.

Atorvastatin Stetter Stetter Reaction (4-Fluorobenzaldehyde + Enone) Diketone 1,4-Diketone Intermediate (Highly Substituted) Stetter->Diketone Catalysis PaalKnorr Paal-Knorr Cyclocondensation Diketone->PaalKnorr Amine Chiral Primary Amine (Side Chain Precursor) Amine->PaalKnorr Atorvastatin Atorvastatin Calcium (Lipitor) PaalKnorr->Atorvastatin Deprotection/Salt Formation

Figure 2: The convergent industrial synthesis of Atorvastatin.[12] The Paal-Knorr reaction unites the complex 1,4-diketone with the chiral amine.[13]

Protocol 3: Paal-Knorr Assembly of Atorvastatin Core

Based on the Warner-Lambert/Pfizer process.

  • Precursors:

    • Component A (1,4-Diketone): Prepared via a Stetter reaction (using a thiazolium catalyst) to couple 4-fluorobenzaldehyde with the appropriate enone.[14]

    • Component B (Amine): A chiral acetonide-protected amino ester.

  • Reaction Conditions:

    • Solvent: Toluene/Heptane / THF.

    • Catalyst: Pivalic acid (sterically bulky acid) is often used to catalyze the dehydration without degrading the acid-sensitive acetonide protecting group.

    • Conditions: Reflux with azeotropic removal of water (Dean-Stark trap).[14]

  • Mechanism in Context: The amine of the chiral side chain attacks the 1,4-diketone. Pivalic acid facilitates the closure. The robustness of the Paal-Knorr reaction ensures that the stereocenters on the side chain remain racemization-free during the formation of the aromatic ring.

References

  • Runge, F. F. (1834).[2][15] "Ueber einige Produkte der Steinkohlendestillation" [On some products of coal distillation]. Annalen der Physik und Chemie. Link[2]

  • Anderson, T. (1857). "On the products of the destructive distillation of animal substances." Transactions of the Royal Society of Edinburgh.
  • Paal, C. (1884). "Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters." Berichte der deutschen chemischen Gesellschaft. Link

  • Knorr, L. (1884). "Synthese von Pyrrolderivaten."[2][3][8][9][15][16][17][18] Berichte der deutschen chemischen Gesellschaft. Link

  • Hantzsch, A. (1890). "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak." Annalen der Chemie.
  • Amarnath, V., et al. (1991).[3] "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry. Link

  • Roth, B. D. (2002). "The discovery and development of atorvastatin, a potent novel hypolipidemic agent." Progress in Medicinal Chemistry. Link

  • Baumann, M., et al. (2013). "Flow Chemistry Syntheses of Atorvastatin." Beilstein Journal of Organic Chemistry. Link

Sources

Natural Occurrence of Trimethylated Pyrrole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a comprehensive analysis of naturally occurring trimethylated pyrrole derivatives, specifically focusing on their origins as stable catabolites of methylated tetrapyrroles (bacteriochlorophylls and hemes) and their utility as chemotaxonomic biomarkers. Unlike simple pyrroles formed via thermal Maillard reactions, these specific alkylpyrroles—such as 2,3,5-trimethylpyrrole and 2,3,4-trimethylpyrrole—trace back to specific biosynthetic methylation events in marine bacteria and algae.[1] This document details their chemical stability, catabolic pathways, isolation protocols via Pyrolysis-GC-MS, and translational potential in pharmaceutical chemistry.[1]

Introduction: The Chemical Nature of Trimethylpyrroles

Trimethylated pyrroles are electron-rich, five-membered aromatic heterocycles substituted with three methyl groups.[1] In nature, they rarely exist as de novo synthesized free monomers.[1] Instead, they predominantly occur as stable degradation fragments of highly functionalized tetrapyrrole macrocycles (porphyrins, chlorins, and corrins).

Structural Significance

The specific substitution pattern (e.g., 2,3,5- vs. 2,3,4-trimethyl) serves as a "molecular fingerprint" that retains the methylation pattern of the parent macrocycle.

  • 2,3,5-Trimethylpyrrole: Often derived from the C-ring of bacteriochlorophylls c and d.[1][2]

  • Lipophilicity: The three methyl groups significantly increase the logP compared to unsubstituted pyrrole, enhancing membrane permeability—a critical factor for their detection in sedimentary organic matter and potential pharmacological use.

Occurrence in Nature[3][4][5]

The natural occurrence of trimethylpyrroles is inextricably linked to the metabolism of photoautotrophic bacteria and red algae .

Marine and Aquatic Sources

The primary reservoir for these compounds is the phylum Chloroflexi (Green Non-Sulfur Bacteria) and specific Rhodophyta (Red Algae).

CompoundPrimary Biological SourceParent MacrocycleContext of Detection
2,3,5-Trimethylpyrrole Chloroflexi bacteria (e.g., Chloroflexus sp.)[1][2][3]Bacteriochlorophyll c & dBiomarker in dental calculus; Marine sediments
2,3,4-Trimethylpyrrole Porphyra umbilicalis (Red Algae)Methylated ChlorophyllsArchaeological residues; Aquatic diet biomarker
1,2,5-Trimethylpyrrole Streptomyces sp.[1] (Soil/Marine)Specialized Secondary MetabolitesRare volatile metabolite; Fermentation broth
The "Biomarker" Hypothesis

Recent proteomic and metabolomic studies have validated 2,3,5-trimethylpyrrole as a resilient biomarker.[1] Its presence in ancient human dental calculus provides direct evidence of the consumption of specific aquatic resources, surviving millennia of degradation where DNA might fail.

Biosynthesis and Catabolic Origins

The "biosynthesis" of a free trimethylpyrrole is a two-stage process:

  • Anabolic Methylation: Enzymatic methylation of the tetrapyrrole scaffold.[1]

  • Catabolic Release: Biological or diagenetic fragmentation releasing the monopyrrole unit.[1]

Stage 1: SAM-Dependent Methylation

The methyl groups are introduced early in the tetrapyrrole pathway by S-adenosylmethionine (SAM)-dependent methyltransferases .[1]

  • Mechanism: In the biosynthesis of bacteriochlorophylls, specific methyltransferases (e.g., BchQ, BchR) methylate the C-8 and C-12 positions of the macrocycle.

  • Causality: These methylations tune the light-absorption properties of the pigment, allowing bacteria to harvest light in low-intensity environments (e.g., deep microbial mats).

Stage 2: Catabolic Fragmentation

Upon cell death or digestion, the macrocycle undergoes oxidative degradation.[1] The robust pyrrole rings, protected by their alkyl substituents, survive while the methine bridges are cleaved.

Biosynthesis cluster_0 Anabolic Phase (Intracellular) cluster_1 Catabolic Phase (Environmental/Digestive) ALA 5-Aminolevulinic Acid UroIII Uroporphyrinogen III ALA->UroIII Meth Methylation (SAM-dependent) Enzymes: BchQ/BchR UroIII->Meth BChl Bacteriochlorophyll c/d (Methylated Tetrapyrrole) Meth->BChl Macrocycle Assembly Degrad Oxidative Cleavage / Pyrolysis BChl->Degrad Cell Lysis / Digestion Frag Maleimides / Succinimides Degrad->Frag Other Fragments TMP 2,3,5-Trimethylpyrrole (Stable Monopyrrole) Degrad->TMP Ring C Fragmentation

Figure 1: The genesis of naturally occurring trimethylpyrroles, tracing from anabolic tetrapyrrole assembly to catabolic release.[1]

Isolation and Characterization Protocols

Due to the volatility and oxidative sensitivity of alkylpyrroles, standard solvent extraction often results in polymerization (pyrrole red formation). Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the field-standard for isolation and identification.[1]

Protocol: Py-GC-MS Detection

This method allows for the thermal desorption of alkylpyrroles from complex matrices (e.g., lyophilized bacterial mats or archaeological samples) without solvent interference.[1]

Step-by-Step Methodology:

  • Sample Prep: Homogenize 1-5 mg of dry sample (algae or sediment).[1]

  • Derivatization (Optional): Add tetramethylammonium hydroxide (TMAH) if analyzing carboxylic acid derivatives, though free alkylpyrroles require no derivatization.

  • Pyrolysis:

    • Instrument: Curie-point pyrolyzer or micro-furnace.[1]

    • Temperature: Flash pyrolysis at 610°C for 10 seconds. This temperature is optimized to cleave the macrocycle bridges without degrading the pyrrole ring.

  • Separation (GC):

    • Column: Fused silica capillary column (e.g., DB-5MS, 30m x 0.25mm).[1]

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Program: 40°C (2 min hold) → 5°C/min → 300°C.

  • Detection (MS):

    • Ionization: Electron Impact (70 eV).

    • Scan Range: m/z 50–600.[1]

    • Target Ions: Monitor m/z 108 (molecular ion of trimethylpyrrole) and m/z 109 (M+1).

Validation Logic
  • Self-Validation: The presence of maleimides (oxidation products) in the trace often confirms the pyrrole origin. If only maleimides are found without alkylpyrroles, the sample likely underwent severe oxidative weathering.[1]

  • Differentiation: 2,3,5-trimethylpyrrole elutes distinctly from 2,3,4-trimethylpyrrole.[1] Authentic standards (synthesized via Paal-Knorr) must be used to confirm retention times.

Pharmacological & Industrial Potential[1][4]

While naturally occurring trimethylpyrroles are primarily biomarkers, their scaffold is a high-value pharmacophore in drug development.[1]

Drug Development Applications

The trimethylpyrrole moiety is utilized to enhance the lipophilicity and metabolic stability of drug candidates.

  • Antibacterial Agents: 1,2,5-trimethylpyrrole-3-carbonitrile derivatives exhibit activity against Mycobacterium tuberculosis.[1] The methyl groups protect the ring from rapid oxidative metabolism by liver enzymes.

  • Janus Molecules: "Biosourced" trimethylpyrroles (synthesized from renewable 2,5-hexanedione and amines) are being used as coupling agents in silica-elastomer composites for green tire manufacturing, replacing fossil-fuel-derived silanes.[1]

Toxicity Considerations

Researchers must be aware that electron-rich alkylpyrroles can undergo metabolic activation to form reactive electrophiles.[1] However, the trimethyl substitution pattern often blocks the most reactive alpha-positions (C2, C5), potentially reducing toxicity compared to mono- or di-substituted pyrroles.[1]

References

  • Buckley, S., et al. (2023). Human consumption of seaweed and freshwater aquatic plants in ancient Europe.[1] Nature Communications.[1]

  • Vogl, K., et al. (2015). Phyllobilins – Bioactive Natural Products Derived from Chlorophyll.[1] Angewandte Chemie International Edition.

  • Sinninghe Damsté, J. S., et al. (1993). The origin of specific alkylpyrroles in the pyrolysis products of kerogens and their significance. Geochimica et Cosmochimica Acta.

  • Galasso, V., et al. (2023). Biosourced Janus Molecules as Silica Coupling Agents in Elastomer Composites.[1] ACS Sustainable Chemistry & Engineering.[1]

  • Dailey, H. A., et al. (2017). Regulation of Heme Biosynthesis.[1] Molecular Genetics and Metabolism.

Sources

Methodological & Application

Synthesis of 2,4,5-Trimethyl-3-carboxyethyl-pyrrole from simple precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Ethyl 2,4,5-Trimethylpyrrole-3-carboxylate

Executive Summary & Chemical Identity

This application note details the synthesis of Ethyl 2,4,5-trimethylpyrrole-3-carboxylate (also frequently referred to in literature as 2,4,5-trimethyl-3-carbethoxypyrrole). This heterocyclic scaffold is a critical intermediate in the synthesis of porphyrins, dipyrromethenes (BODIPY dyes), and bioactive pharmaceuticals.

Nomenclature Clarification: While the request specifies "3-carboxyethyl," standard IUPAC nomenclature for the ester functionality (


) is ethoxycarbonyl  or carbethoxy . "Carboxyethyl" strictly refers to a propionic acid side chain (

). Given the constraint of "simple precursors" (Ethyl Acetoacetate and 2-Butanone), this protocol synthesizes the ester derivative , which is the direct product of the Knorr reaction.
Property Details
Target Molecule Ethyl 2,4,5-trimethylpyrrole-3-carboxylate
CAS Number 2199-44-2
Molecular Formula

Molecular Weight 181.23 g/mol
Reaction Type Knorr Pyrrole Synthesis (Reductive Condensation)
Core Precursors Ethyl Acetoacetate, 2-Butanone (Methyl Ethyl Ketone), Sodium Nitrite, Zinc Dust

Scientific Foundation & Mechanism[3]

The Modified Knorr Strategy

The classical Knorr synthesis condenses two equivalents of ethyl acetoacetate. To achieve the specific 2,4,5-trimethyl substitution pattern, we employ a modified Knorr synthesis . This involves the condensation of an


-aminoketone (generated in situ) with a 

-ketoester.[1]
  • Nitrosation: 2-Butanone is nitrosated at the methylene position to form Diacetyl Monoxime (2,3-butanedione monoxime).

  • Reduction: Zinc dust in acetic acid reduces the oxime to 3-amino-2-butanone .

  • Condensation: The transient 3-amino-2-butanone condenses with Ethyl Acetoacetate to close the pyrrole ring.

Reaction Pathway Visualization

KnorrMechanism Precursor1 2-Butanone (MEK) Oxime Diacetyl Monoxime (Intermediate A) Precursor1->Oxime Nitrosation NaNO2 NaNO2 / AcOH NaNO2->Oxime AminoKetone 3-Amino-2-butanone (Transient Species) Oxime->AminoKetone Reduction Precursor2 Ethyl Acetoacetate Condensation Condensation & Cyclization Precursor2->Condensation Zn Zn Dust / AcOH (Reduction) Zn->AminoKetone AminoKetone->Condensation Product Ethyl 2,4,5-trimethyl- pyrrole-3-carboxylate Condensation->Product - 2 H2O

Figure 1: Reaction cascade from simple ketone precursors to the substituted pyrrole.[2]

Experimental Protocol

Safety Warning:

  • Sodium Nitrite (

    
    ):  Toxic oxidizer. Reacts with acid to form NOx fumes. Work in a fume hood.
    
  • Zinc/Acetic Acid: Generates Hydrogen gas (

    
    ).[3] Fire hazard. Ensure proper venting.
    
  • Exotherm: The reduction step is highly exothermic.[1] Temperature control is critical to prevent runaway reactions.

Materials & Reagents
ReagentEquiv.[4][5][6][7]Quantity (Scale)Role
Ethyl Acetoacetate 1.0130.1 g (1.0 mol)

-Ketoester Source
2-Butanone (MEK) 1.179.3 g (1.1 mol)Ketone Precursor
Sodium Nitrite 1.176.0 gNitrosating Agent
Zinc Dust 3.0~196 gReducing Agent
Glacial Acetic Acid Solvent400 - 500 mLSolvent & Proton Source
Water SolventAs requiredSolubilization/Precipitation
Step-by-Step Methodology

Phase 1: Preparation of Diacetyl Monoxime (Nitrosation) Note: Diacetyl monoxime is commercially available. If purchased, skip to Phase 2.

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer. Place in an ice-salt bath (

    
    ).
    
  • Dissolution: Add 2-Butanone (79.3 g) and 5 mL of concentrated HCl to the flask.

  • Addition: Dissolve Sodium Nitrite (76.0 g) in minimal water (~150 mL). Add this solution dropwise to the ketone, maintaining internal temperature below 5°C .

  • Reaction: Stir for 2 hours at

    
    . The solution will turn yellow/orange, indicating the formation of Diacetyl Monoxime.
    
  • Validation: TLC (Silica, 30% EtOAc/Hexane) can confirm consumption of starting ketone.

Phase 2: Reductive Cyclization (The Knorr Step)

  • Mixture Preparation: In a separate 2L 3-neck flask (equipped with efficient reflux condenser , mechanical stirrer, and large dropping funnel), mix Ethyl Acetoacetate (130.1 g) and Glacial Acetic Acid (400 mL).

  • Zinc Activation: Add a small portion (~10 g) of Zinc dust to the acetic acid mixture to initiate hydrogen evolution.

  • Concurrent Addition (Critical):

    • Heat the Acetic Acid/Ester mixture to ~60°C.

    • Begin adding the Diacetyl Monoxime solution (from Phase 1) dropwise.

    • Simultaneously, add the remaining Zinc dust in small portions.

    • Control: The rate of addition must maintain a gentle reflux driven by the exotherm. Do not overheat externally once the reaction starts.

    • Tip: If the reaction becomes too vigorous, stop Zn addition and cool briefly.

  • Completion: After all reagents are added, reflux gently (external heat) for 1 hour to ensure complete cyclization. The solution will darken (yellow to reddish-brown).

  • Hot Filtration: Decant the hot solution from unreacted Zinc (or filter through a coarse glass frit). Wash the zinc residue with 50 mL hot acetic acid.

Phase 3: Isolation and Purification

  • Precipitation: Pour the hot reaction mixture slowly into 2L of vigorously stirred ice-cold water . The pyrrole ester should precipitate immediately as a white to off-white solid.

  • Filtration: Collect the crude solid by vacuum filtration. Wash thoroughly with water (3 x 200 mL) to remove zinc salts and acetic acid.

  • Recrystallization:

    • Dissolve the crude wet solid in hot Ethanol (95%).

    • Allow to cool slowly to room temperature, then refrigerate at 4°C.

    • Collect the crystals.

  • Yield: Typical yield is 55-65% (approx. 100-118 g).

  • Characterization:

    • Melting Point: 102–103 °C (Lit. Value).

    • Appearance: White or pale yellow needles.

Quality Control & Troubleshooting

Analytical Parameters
TestExpected ResultInterpretation
1H NMR (CDCl3)

1.35 (t, 3H), 2.18 (s, 3H), 2.22 (s, 3H), 2.50 (s, 3H), 4.28 (q, 2H), 8.50 (br s, NH)
Distinct singlets for methyl groups at C2, C4, C5 confirm trimethylation.
IR Spectroscopy 3300 cm⁻¹ (N-H stretch), 1670 cm⁻¹ (C=O ester)Sharp ester peak confirms C3 substitution.
Appearance White needlesBrown/Pink color indicates oxidation (recrystallize).
Troubleshooting Guide
  • Problem: Product is an oil or sticky gum.

    • Cause: Residual acetic acid or incomplete precipitation.

    • Solution: Decant water, redissolve in minimal ethanol, and induce crystallization by scratching the glass or adding a seed crystal.

  • Problem: Low Yield (<40%).

    • Cause: Runaway exotherm during Zn addition causing decomposition of the oxime.

    • Solution: Slow down the addition rate; ensure temperature does not exceed 100-105°C (reflux temp of AcOH).

  • Problem: Red/Pink Coloration.

    • Cause: Oxidation of the pyrrole ring (pyrrole-red formation).

    • Solution: Recrystallize immediately. Store product in the dark.

References

  • Knorr, L. (1884). "Synthese von Pyrrolderivaten". Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642.

  • Fischer, H. (1935). "The Chemistry of Pyrroles". Organic Syntheses, Coll.[2][6] Vol. 2, p. 202.[2] (Standard procedure for Knorr Pyrrole).

  • Paine, J. B. (1990). "Mechanisms of the Knorr Pyrrole Synthesis". The Chemistry of Heterocyclic Compounds, Vol 48.
  • Smith, K. M. (1996). "Synthesis of Pyrroles and Porphyrins". Journal of Porphyrins and Phthalocyanines.

Sources

Application Note: Knorr Synthesis of Ethyl 2,4,5-Trimethylpyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the Knorr Pyrrole Synthesis protocol for Ethyl 2,4,5-trimethylpyrrole-3-carboxylate .

Note on Nomenclature: The term "3-carboxyethyl" in the request is interpreted here as 3-ethoxycarbonyl (


), also known as 3-carbethoxy . This is the standard product of the Knorr synthesis using the precursors described. If the target were the propionic acid derivative (

), the synthesis would require acetosuccinic ester precursors; however, the protocol below targets the ester, which is the direct Knorr product.

Executive Summary

This protocol outlines the synthesis of Ethyl 2,4,5-trimethylpyrrole-3-carboxylate via the classic Knorr Pyrrole Synthesis . The method utilizes the in situ reduction of 2,3-butanedione monooxime (diacetyl monooxime) to an


-aminoketone, which subsequently condenses with ethyl acetoacetate . This approach avoids the isolation of the unstable 

-aminoketone intermediate, ensuring high yields and reproducibility. The reaction is catalyzed by zinc dust in glacial acetic acid.

Target Molecule:

  • IUPAC Name: Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate

  • Common Name: 2,4,5-Trimethyl-3-carbethoxypyrrole[1]

  • Molecular Formula:

    
    
    
  • MW: 181.23 g/mol

Reaction Scheme & Mechanism

The synthesis proceeds through a reductive condensation cascade. The zinc/acetic acid system serves a dual purpose: reducing the oxime to the amine and providing the acidic medium for condensation.[2]

Reaction Pathway Diagram

KnorrMechanism Oxime 2,3-Butanedione Monooxime Zn Zn / AcOH (Reduction) Oxime->Zn Aminoketone 3-Amino-2-butanone (Transient) Zn->Aminoketone - H2O Condensation Condensation (Imine Formation) Aminoketone->Condensation EAA Ethyl Acetoacetate EAA->Condensation Enamine Enamine Intermediate Condensation->Enamine - H2O Cyclization Intramolecular Cyclization Enamine->Cyclization Product Ethyl 2,4,5-trimethyl pyrrole-3-carboxylate Cyclization->Product - H2O

Figure 1: Mechanistic pathway of the Knorr synthesis involving in situ reduction and cyclocondensation.

Materials & Reagents

ReagentCAS No.MW ( g/mol )EquivalentsQuantity (Example Scale)Role
Ethyl Acetoacetate 141-97-9130.141.013.0 g (100 mmol)

-Ketoester Precursor
2,3-Butanedione Monooxime 57-71-6101.101.0510.6 g (105 mmol)

-Aminoketone Precursor
Zinc Dust 7440-66-665.383.019.6 gReductant
Glacial Acetic Acid 64-19-760.05Solvent50-60 mLSolvent/Catalyst
Ethanol (95%) 64-17-5--As neededRecrystallization

Safety Note: Zinc dust is a flammable solid. Glacial acetic acid is corrosive. Perform all operations in a fume hood.

Experimental Protocol

Phase 1: Precursor Dissolution
  • Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer (preferred over magnetic due to zinc slurry), a reflux condenser, and a thermometer.

  • Charging: Add Ethyl Acetoacetate (13.0 g) and 2,3-Butanedione Monooxime (10.6 g) to the flask.

  • Solvent: Add Glacial Acetic Acid (40 mL) and stir until the oxime is fully dissolved.

  • Temperature: Cool the solution to approximately 15–20°C using a mild cold water bath. Note: Do not over-cool; the reaction requires some thermal initiation.

Phase 2: Reductive Addition (Critical Step)

The addition of zinc is highly exothermic. Control is essential to prevent "red oil" formation (polymerization byproducts).

  • Zinc Addition: Add the Zinc Dust (19.6 g) in small portions (approx. 1–2 g each) over a period of 45–60 minutes .

  • Exotherm Control: Allow the temperature to rise to 60–65°C naturally during addition.

    • If Temp > 70°C: Pause addition and apply external cooling.[3]

    • If Temp < 50°C: The reaction may stall; warm slightly or wait for induction.

  • Observation: The mixture will become grey/slurry-like and may foam slightly. Ensure vigorous stirring to keep zinc suspended.

Phase 3: Cyclization & Reflux
  • Reflux: After zinc addition is complete, heat the mixture to reflux (approx. 118°C) for 1 hour . This ensures complete cyclization and decarboxylation of any side intermediates.

  • Hot Filtration (Optional but Recommended): While still hot, decant or filter the solution through a glass frit or Celite pad to remove unreacted zinc residues. Wash the zinc cake with 10 mL hot acetic acid.

Phase 4: Isolation & Purification
  • Precipitation: Pour the hot reaction mixture slowly into 300 mL of vigorously stirred ice-cold water .

  • Crystallization: The product should precipitate as a solid (off-white to yellowish). If an oil forms, scratch the beaker sides with a glass rod or seed with a crystal to induce solidification. Let stand for 1–2 hours.

  • Filtration: Filter the crude solid by vacuum filtration. Wash copiously with water to remove acetic acid/zinc acetate.

  • Recrystallization:

    • Dissolve the crude solid in minimal boiling 95% Ethanol .

    • Allow to cool slowly to room temperature, then to 4°C.

    • Collect the crystals.

  • Drying: Dry in a vacuum oven at 50°C.

Expected Yield: 55–65% Physical Appearance: White to pale yellow needles. Melting Point: 103–105°C (Lit. value for Ethyl 2,4,5-trimethylpyrrole-3-carboxylate).

Workflow Diagram

Workflow Start Start: Mix Precursors (Ethyl Acetoacetate + Diacetyl Monooxime) in AcOH ZnAdd Add Zn Dust (Portionwise) Maintain 60-65°C Start->ZnAdd Exothermic Reflux Reflux (1 hr) Complete Cyclization ZnAdd->Reflux Quench Pour into Ice Water Precipitate Product Reflux->Quench Filter Filter & Wash (Remove Zn salts) Quench->Filter Recryst Recrystallize (95% Ethanol) Filter->Recryst Final Pure Ethyl 2,4,5-trimethyl pyrrole-3-carboxylate Recryst->Final

Figure 2: Step-by-step experimental workflow.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Runaway Exotherm Zinc added too fast.Stop addition immediately. Cool flask. Resume only when T < 60°C.
Product is Oily Incomplete cyclization or high impurity.Ensure full reflux time.[4] Scratch oil with glass rod. Recrystallize oil from dilute ethanol.
Low Yield Old Zinc dust (oxidized).Use fresh Zinc dust or activate by washing with dilute HCl then drying.
Red/Brown Color Oxidation of pyrrole (polypyrroles).Minimize light exposure. Ensure acid is washed out completely.

References

  • Knorr, L. (1884). "Synthese von Pyrrolderivaten". Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642. Link

  • Fisher, H. (1935). "Organic Syntheses: Pyrrole, 2,4-dimethyl-3-ethyl-". Organic Syntheses, Coll. Vol. 2, p. 202. (Protocol adapted for trimethyl variant). Link

  • Paine, J. B. (1990). "Mechanisms of the Knorr Pyrrole Synthesis". The Chemistry of Heterocyclic Compounds. Wiley-Interscience.
  • Smith, K. M. (1996). "Synthesis of Pyrroles and Porphyrins". Journal of Porphyrins and Phthalocyanines.

Sources

Application Note: Hantzsch Pyrrole Synthesis for Polysubstituted Pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Hantzsch Pyrrole Synthesis remains the premier method for constructing asymmetrically substituted pyrroles , particularly 1,2,3,4,5-pentasubstituted derivatives which are difficult to access via the Paal-Knorr method. Unlike Paal-Knorr, which requires often-unstable 1,4-dicarbonyl precursors, the Hantzsch synthesis utilizes stable


-keto esters and 

-halo ketones.

This guide provides a rigorous technical breakdown of the reaction, offering two distinct protocols: a Classical Thermal Method for bulk scale-up and a Microwave-Assisted Catalytic Method for high-throughput library generation. It includes critical quality attributes (CQAs) to distinguish the desired pyrrole from the common "Feist-Bénary" furan side-product.

Mechanistic Insight & Causality

The Hantzsch synthesis is a multicomponent condensation involving three distinct steps: enamine formation, C-alkylation, and intramolecular cyclization.[1] Understanding the order of operations is critical for controlling regioselectivity.

The Pathway
  • Enamine Formation: The amine condenses with the

    
    -keto ester.[2][3] Crucial Point: This step is reversible; water removal drives equilibrium.
    
  • C-Alkylation: The nucleophilic enamine attacks the electrophilic

    
    -halo ketone.
    
  • Cyclization & Aromatization: Intramolecular attack closes the ring, followed by dehydration to form the aromatic system.

Visualization: Reaction Logic

The following diagram illustrates the convergent synthesis and the critical "Furan Divergence" (Feist-Bénary) that occurs if the amine fails to condense early.

HantzschMechanism BetaKeto β-Keto Ester Enamine Enamine Intermediate (Nucleophile) BetaKeto->Enamine + Amine (-H2O) Furan SIDE PRODUCT: Furan Derivative (Feist-Bénary) BetaKeto->Furan No Amine Incorporation + α-Halo Ketone Amine Primary Amine (R-NH2) Amine->Enamine HaloKetone α-Halo Ketone C_Alkylated C-Alkylated Intermediate HaloKetone->C_Alkylated Enamine->C_Alkylated + α-Halo Ketone HydroxyPyrroline Hydroxy-pyrroline C_Alkylated->HydroxyPyrroline Cyclization Pyrrole Polysubstituted Pyrrole HydroxyPyrroline->Pyrrole Dehydration (-H2O)

Figure 1: Mechanistic pathway highlighting the convergence of reagents and the critical Feist-Bénary side-reaction path.

Strategic Optimization

To ensure reproducibility and high yield, the following parameters must be controlled.

ParameterRecommendationRationale
Stoichiometry 1.0 : 1.2 : 1.2 (Ketoester : Halo-ketone : Amine)Slight excess of amine ensures enamine formation competes favorably against furan formation.
Solvent Ethanol (Classical) or Water (Green/MW)Polar protic solvents stabilize the ionic transition states during cyclization.
Catalyst Iodine (

) or Silica Gel
Mild Lewis acids promote dehydration without polymerizing the sensitive pyrrole product.
Temperature 60–80°C (Thermal) or 100°C (MW)Sufficient energy is required to overcome the activation barrier for the final aromatization step.

Experimental Protocols

Protocol A: Classical Thermal Synthesis (Scale-Up Friendly)

Best for: Gram-scale synthesis of standard building blocks.

Reagents:

  • Ethyl acetoacetate (10 mmol)

  • Phenacyl bromide (10 mmol)

  • Aniline (10 mmol)

  • Ethanol (20 mL)

Step-by-Step:

  • Enamine Pre-formation: In a round-bottom flask, mix Ethyl acetoacetate (1.30 g) and Aniline (0.93 g) in 10 mL Ethanol. Stir at Room Temperature (RT) for 15 minutes.

    • Checkpoint: Solution may warm slightly; this indicates successful condensation.

  • Addition: Add Phenacyl bromide (1.99 g) dissolved in 10 mL Ethanol dropwise over 10 minutes.

    • Why? Slow addition prevents high local concentrations of the halo-ketone, reducing self-polymerization risks.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Validation: The spot for phenacyl bromide (

      
      ) should disappear. A fluorescent blue/purple spot (Pyrrole) will appear (
      
      
      
      ).
  • Workup: Cool to RT. Pour the reaction mixture into 100 mL ice-cold water.

  • Isolation: The solid product usually precipitates. Filter and wash with cold 50% EtOH/Water.

    • If oil forms: Extract with Dichloromethane (

      
       mL), dry over 
      
      
      
      , and evaporate.
  • Purification: Recrystallize from Ethanol or purify via column chromatography.

Protocol B: Microwave-Assisted Iodine Catalyzed Synthesis

Best for: Rapid library generation and difficult substrates.

Reagents:

  • 
    -Dicarbonyl compound (1.0 equiv)
    
  • 
    -Halo ketone (1.0 equiv)
    
  • Amine (1.2 equiv)

  • Molecular Iodine (

    
    , 10 mol%)
    
  • Solvent: None (Neat) or Minimal Ethanol

Step-by-Step:

  • Mixing: In a microwave-safe vial (10 mL), combine all three components. Add Iodine (10 mol%) last.

  • Irradiation: Cap the vial. Irradiate at 100°C for 5–10 minutes (Power: Dynamic, Max 300W).

    • Note: Use a ramp time of 1 minute to prevent pressure spikes.

  • Quenching: Dissolve the dark residue in Ethyl Acetate (10 mL). Wash with 5% Sodium Thiosulfate (

    
    ) solution.
    
    • Mechanism:[1][2][3][4][5][6] Thiosulfate reduces residual Iodine (

      
      ), removing the dark color and quenching the reaction.
      
  • Purification: Dry organic layer and concentrate. Flash chromatography is usually required due to the neat reaction conditions.

Self-Validating System: Quality Control

How do you know the reaction worked before running NMR?

  • The Ehrlich Test:

    • Dissolve a trace of product in ethanol.

    • Add 2 drops of p-dimethylaminobenzaldehyde (Ehrlich’s reagent) + HCl.

    • Result: A deep pink/red/purple color confirms the presence of a pyrrole ring (specifically the electron-rich C2/C5 positions). If the solution remains yellow, the ring did not close.

  • NMR Diagnostics:

    • 
       NMR:  Look for the disappearance of the 
      
      
      
      signal of the
      
      
      -halo ketone (usually
      
      
      4.5 ppm).
    • NH Signal: If using ammonia (not primary amine), a broad singlet around

      
       8.0–10.0 ppm (
      
      
      
      exchangeable) confirms the pyrrole NH.
    • Absence of Furan: Check for Furan signals. If the amine didn't incorporate, you will see a Feist-Bénary product (furan), which lacks the N-substituent signals.

Case Study: Relevance to Atorvastatin Scaffolds

While commercial Atorvastatin is often synthesized via Paal-Knorr methodology, the Hantzsch synthesis is critical for generating 2,3,4,5-tetrasubstituted pyrrole-3-carboxylates , which are structural analogs to the Atorvastatin core.

  • Target: Ethyl 2-methyl-5-phenyl-1-(phenylcarbamoyl)-1H-pyrrole-3-carboxylate.

  • Hantzsch Approach: Reaction of ethyl acetoacetate, 2-bromoacetophenone, and a urea derivative or aniline.

  • Advantage: The ester group at C3 (from the

    
    -keto ester) provides a handle for further reduction to the characteristic diol side chain of statins.
    

References

  • Hantzsch, A. (1890).[2][7] "Ueber die Synthese pyrrolartiger Verbindungen aus Acetessigäther und seinen Derivaten". Berichte der deutschen chemischen Gesellschaft, 23(1), 1474–1476.

  • Estévez, V., et al. (2014).[8] "The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications". Synthesis, 46, 2014.[6]

  • Trautwein, A. W., & Süssmuth, R. D. (2006). "Microwave-Assisted Hantzsch Pyrrole Synthesis". Synthesis, 2006(1), 87-92.

  • Bhatte, K. D., et al. (2013). "Glycerol as a green solvent for the synthesis of pyrroles via Hantzsch reaction". Tetrahedron Letters, 54(35), 4677-4680.

Sources

Application Note: High-Purity Isolation of 2,4,5-Trimethyl-3-carboxyethyl-pyrrole using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the purification of 2,4,5-trimethyl-3-carboxyethyl-pyrrole, a key heterocyclic building block in medicinal chemistry, utilizing silica gel flash column chromatography. The methodology is designed to efficiently remove common impurities derived from typical synthetic routes, such as the Knorr or Hantzsch pyrrole syntheses. This guide offers in-depth explanations for experimental choices, a step-by-step workflow, and a comprehensive troubleshooting section to ensure the reproducible attainment of a high-purity final product.

Introduction: The Importance of Purity for Pyrrole Scaffolds

2,4,5-Trimethyl-3-carboxyethyl-pyrrole is a versatile intermediate in the synthesis of more complex molecules. Its purification is a critical step to ensure the integrity of subsequent synthetic transformations and the biological evaluation of its derivatives. This document outlines a robust method for its purification via normal-phase flash column chromatography, a widely used and effective technique for the separation of moderately polar organic compounds.[3][4]

Understanding the Separation: Physicochemical Properties and Impurity Profile

The successful design of a chromatographic separation hinges on the differential partitioning of the target compound and its impurities between the stationary and mobile phases.[3]

2.1. Physicochemical Properties of 2,4,5-Trimethyl-3-carboxyethyl-pyrrole

The target molecule possesses a moderately lipophilic character, with a computed XLogP3 of 2.1.[5] The ethyl ester group imparts some polarity, while the trimethylated pyrrole ring is relatively nonpolar. This balance dictates its solubility in common organic solvents like ethanol and ethyl acetate, with poor solubility in water.[6] For normal-phase chromatography using a polar stationary phase like silica gel, a mobile phase of low to moderate polarity will be required for effective elution.[7]

2.2. Anticipated Impurity Profile

The crude product of 2,4,5-trimethyl-3-carboxyethyl-pyrrole, often synthesized via the Knorr, Paal-Knorr, or Hantzsch methods, may contain several impurities.[8][9][10]

  • Unreacted Starting Materials: Depending on the specific synthesis, these can include β-ketoesters (e.g., ethyl acetoacetate), α-haloketones, or 1,4-diketones. These compounds are generally more polar than the final pyrrole product due to the presence of exposed ketone and/or halide functionalities.

  • Reaction Intermediates: Incomplete cyclization or dehydration can lead to the presence of enamine or dihydroxytetrahydropyrrole intermediates.[9] These are also typically more polar than the aromatic pyrrole.

  • Side-Products: Self-condensation of starting materials can lead to various byproducts of varying polarities.

Given that the major anticipated impurities are more polar than the target compound, they will exhibit stronger interactions with the silica gel stationary phase. Consequently, the less polar 2,4,5-trimethyl-3-carboxyethyl-pyrrole will elute earlier from the column.

Experimental Protocol: Flash Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude 2,4,5-trimethyl-3-carboxyethyl-pyrrole. Adjustments to the scale will require proportional changes in column size, silica gel quantity, and solvent volumes.

3.1. Materials and Reagents

  • Crude 2,4,5-trimethyl-3-carboxyethyl-pyrrole

  • Silica gel for flash chromatography (40-63 µm particle size)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (for sample loading)

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column (e.g., 40 mm diameter)

  • Cotton or glass wool

  • Sand (washed and dried)

  • Collection tubes or flasks

  • Compressed air or nitrogen source with a regulator

3.2. Step-by-Step Purification Procedure

Step 1: Thin Layer Chromatography (TLC) Analysis of the Crude Mixture

The first step is to determine an appropriate solvent system for the column using TLC.[11]

  • Dissolve a small amount of the crude material in a few drops of dichloromethane.

  • Spot the solution onto a TLC plate.

  • Develop the plate in a TLC chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 9:1 ratio).

  • Visualize the developed plate under UV light (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate).

  • The ideal solvent system will result in the target compound having an Rf value of approximately 0.2-0.3, with good separation from any visible impurities.[12] Adjust the ratio of hexane to ethyl acetate as needed; increasing the proportion of ethyl acetate will increase the polarity and lower the Rf values.

Step 2: Column Preparation (Wet Slurry Method)

The wet slurry method is recommended for preparing a homogeneously packed column, which is crucial for optimal separation.[13]

  • Securely clamp the chromatography column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (approx. 1 cm) of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 95:5 hexane:ethyl acetate). A good starting point is to use approximately 50 g of silica gel per gram of crude product.

  • Pour the slurry into the column, gently tapping the side of the column to dislodge any air bubbles and encourage even packing.

  • Open the stopcock to allow some solvent to drain, which helps in compacting the silica bed. Ensure the solvent level never drops below the top of the silica gel.

  • Once the silica has settled, add a protective layer of sand (approx. 1-2 cm) to the top of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

Step 3: Sample Loading

  • Dissolve the crude 2,4,5-trimethyl-3-carboxyethyl-pyrrole in a minimal amount of dichloromethane.

  • Carefully apply the dissolved sample evenly to the top of the sand layer using a pipette.

  • Open the stopcock and allow the sample to be absorbed onto the silica gel, again ensuring the solvent level does not fall below the top of the silica bed.

  • Add a small amount of the initial eluting solvent to rinse the sides of the column and ensure all the sample is absorbed.

Step 4: Elution and Fraction Collection

  • Carefully fill the column with the initial eluting solvent (e.g., 95:5 hexane:ethyl acetate).

  • Apply gentle pressure from a compressed air or nitrogen line to achieve a steady flow rate (a solvent drop rate of about 2 inches per minute is a good target).

  • Begin collecting fractions in appropriately sized test tubes or flasks.

  • Monitor the elution process by collecting small aliquots from the fractions and analyzing them by TLC. Spot the collected fractions alongside a spot of the crude mixture and a pure standard if available.

  • Once the desired compound begins to elute, continue with the same solvent system until the main product band has passed.

  • If more polar impurities remain on the column, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., to 90:10, then 80:20 hexane:ethyl acetate) to elute these compounds.[14]

Step 5: Product Isolation

  • Combine the pure fractions (as determined by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2,4,5-trimethyl-3-carboxyethyl-pyrrole.

  • Determine the yield and confirm the purity and identity of the product using analytical techniques such as NMR, IR, and mass spectrometry.

Data Presentation

Parameter Value/Description Rationale
Stationary Phase Silica Gel (40-63 µm)A polar adsorbent suitable for separating moderately polar organic compounds.[15]
Mobile Phase Hexane/Ethyl Acetate GradientA common, effective, and relatively non-toxic solvent system for normal-phase chromatography. The gradient allows for the elution of compounds with a range of polarities.[14]
Typical Rf of Product ~0.25 in 9:1 Hexane:EtOAcThis Rf value provides a good balance between retention and elution, allowing for effective separation from impurities.[12]
Elution Order 1. Nonpolar byproducts2. Product 3. Polar impuritiesIn normal-phase chromatography, compounds elute in order of increasing polarity.[3]

Visualizing the Workflow

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis of Crude Pack Pack Column with Silica Slurry TLC->Pack Determine Solvent System Load Load Crude Product Pack->Load Elute Gradient Elution (Hexane:EtOAc) Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions TLC Analysis of Fractions Collect->TLC_Fractions Monitor Separation Combine Combine Pure Fractions TLC_Fractions->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of 2,4,5-trimethyl-3-carboxyethyl-pyrrole.

Troubleshooting Common Issues

Problem Potential Cause Solution
Poor Separation Inappropriate solvent system.Re-optimize the mobile phase using TLC to achieve a greater difference in Rf values between the product and impurities.
Column overloaded with crude material.Use a larger column with more silica gel, or purify a smaller amount of the crude product.
Cracked or Channeled Column Improper packing or drastic change in solvent polarity.Repack the column carefully. When running a gradient, increase the polarity gradually.[12]
Product Elutes Too Quickly Mobile phase is too polar.Decrease the proportion of the more polar solvent (ethyl acetate) in the mobile phase.
Product Does Not Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
Compound may have decomposed on the silica.Test the stability of the compound on a TLC plate by spotting and letting it sit for an extended period before developing. If unstable, consider using a less acidic stationary phase like alumina.

Conclusion

The flash column chromatography protocol detailed in this application note provides a reliable and efficient method for obtaining high-purity 2,4,5-trimethyl-3-carboxyethyl-pyrrole. By understanding the physicochemical properties of the target molecule and potential impurities, a logical and effective separation strategy can be implemented. Adherence to the principles of proper column packing, solvent selection, and fraction analysis will ensure the successful isolation of this important synthetic intermediate, thereby supporting the advancement of research and development in medicinal chemistry.

References

  • Wikipedia. (2023). Hantzsch Pyrrole Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2,4,5-Trimethyl-1H-pyrrole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]

  • [Reference for Pyrrole Polarity - Not Found]
  • [Reference for Polar Compound Chrom
  • Pipzine Chemicals. (n.d.). 1H-Pyrrole-3-carboxylic Acid 2,4,5-Trimethyl- Ethyl Ester. Retrieved from [Link]

  • MDPI. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]

  • Scott, R. P. W. (n.d.). Principles and Practice of Chromatography. Chrom-Ed Book Series.
  • PubChem. (n.d.). Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]

  • [Reference for St
  • Interchim. (2020). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Massachusetts Institute of Technology.
  • [Reference for Directing Effects in Pyrroles - Not Found]
  • Wikipedia. (2023). Knorr pyrrole synthesis. Retrieved from [Link]

  • Phenomenex. (2025). Column Chromatography: Principles and Applications. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.9 - Flash Column Chromatography Guide. Retrieved from [Link]

  • Anveshana's International Publication. (n.d.). OVERVIEW ON COLUMN CHROMATOGRAPHY. Retrieved from [Link]

  • Teledyne LABS. (n.d.). Silica Gel Column Chromatography. Retrieved from [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]

Sources

Application Note: Recrystallization Protocols for 2,4,5-Trimethyl-3-carboxyethyl-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Scope

Compound Identity

The nomenclature "2,4,5-Trimethyl-3-carboxyethyl-pyrrole" typically refers to Ethyl 2,4,5-trimethylpyrrole-3-carboxylate (also known as the Knorr Pyrrole ethyl ester derivative). In some older literature, "carboxyethyl" is used loosely to denote the ethoxycarbonyl group (


).
  • IUPAC Name: Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate

  • CAS Number: 2436-79-5 (Representative for the ethyl ester)

  • Molecular Formula:

    
    
    
  • Physical State: White to off-white crystalline solid.

  • Critical Sensitivity: Pyrroles are electron-rich heteroaromatics susceptible to oxidative polymerization ("browning") upon exposure to air and light. Acidic conditions accelerate this degradation.

Strategic Importance

This molecule serves as a pivotal intermediate in the synthesis of porphyrins (e.g., heme derivatives), dipyrromethenes (BODIPY dyes), and multi-targeted tyrosine kinase inhibitors (e.g., Sunitinib analogs). High purity (>99%) is non-negotiable, as trace oxidative impurities can poison palladium catalysts in subsequent coupling reactions or quench fluorescence in optical applications.

Physicochemical Profile & Solvent Selection[1]

Successful recrystallization relies on exploiting the differential solubility of the target pyrrole versus its impurities (zinc salts from synthesis, oligomers, and starting materials).

Solubility Data (Thermodynamic Basis)
Solvent SystemSolubility (Cold, 20°C)Solubility (Hot, Reflux)Application Note
Ethanol (95%) ModerateHighPrimary Choice. Excellent recovery yield.
Water InsolubleInsolubleAnti-solvent. Induces nucleation.
Ethyl Acetate HighVery HighGood for initial extraction, too soluble for single-solvent crystallization.
Hexane/Heptane LowModerateAnti-solvent for Ethyl Acetate systems.
Chloroform HighHighNot recommended (toxicity/solubility too high).
The "Rule of Thumb" for Pyrroles

Avoid chlorinated solvents for crystallization when possible, as traces of HCl (breakdown product) can initiate autocatalytic polymerization of the pyrrole ring. The Ethanol-Water system is the gold standard for this class of molecule due to its mild nature and the high lattice energy recovery.

Detailed Protocols

Protocol A: The "Standard" Ethanol-Water Recrystallization

Best for: Routine purification of crude synthesis products (purity >85%).

Reagents:

  • Absolute Ethanol or 95% Ethanol.

  • Deionized Water (pre-warmed).

  • Activated Carbon (Norit or Darco) - Crucial for removing colored oxidation products.

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude pyrrole (e.g., 10 g) in an Erlenmeyer flask.

    • Add minimum boiling Ethanol (~2-3 mL per gram of solid).

    • Heat on a steam bath or oil bath with magnetic stirring until dissolved. Caution: Do not overheat; pyrroles degrade.

  • Decolorization (The "Polishing" Step):

    • If the solution is pink, brown, or dark yellow (signs of oxidation), remove from heat briefly.

    • Add Activated Carbon (1-2% by weight of crude).

    • Boil gently for 2-5 minutes. Do not boil prolonged.

  • Hot Filtration:

    • Filter the hot suspension through a pre-warmed Buchner funnel with a Celite pad or fluted filter paper to remove carbon and inorganic salts (e.g., Zinc dust from Knorr synthesis).

    • Critical: Keep the receiving flask hot to prevent premature crystallization.

  • Nucleation (Two-Solvent Addition):

    • Maintain the filtrate at near-boiling temperature.

    • Add warm Deionized Water dropwise via pipette.

    • Endpoint: Stop adding water immediately when a persistent turbidity (cloudiness) appears that does not disappear on swirling.

    • Add 1-2 drops of Ethanol to clear the solution back to transparency.

  • Crystallization:

    • Remove from heat. Cover the flask with foil (light protection).

    • Allow to cool to room temperature undisturbed (approx. 1-2 hours).

    • Optional: Transfer to an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Collect crystals via vacuum filtration.[1]

    • Wash with a cold 1:1 Ethanol/Water mixture.

    • Dry under high vacuum (< 5 mbar) at 40°C for 4 hours.

Protocol B: High-Purity Refinement (Ethyl Acetate / Hexane)

Best for: Analytical standards or removing lipophilic impurities.

  • Dissolution: Dissolve crude solid in minimum boiling Ethyl Acetate.

  • Precipitation: Remove from heat. Slowly add hot Hexane (or Heptane) until the solution becomes slightly cloudy.

  • Re-solubilization: Add a few drops of Ethyl Acetate to clear.

  • Cooling: Allow to cool very slowly. This system often yields larger, needle-like crystals suitable for X-ray diffraction.

Process Logic & Visualization

The following diagram illustrates the decision-making process and workflow for the purification, emphasizing the critical "Decolorization" step often missed by novices.

RecrystallizationWorkflow Start Crude Pyrrole (Solid) Solvent Dissolve in Hot Ethanol Start->Solvent CheckColor Is solution Colored/Dark? Solvent->CheckColor Carbon Add Activated Carbon (1-2 wt%) CheckColor->Carbon Yes (Pink/Brown) Filter Hot Filtration (Remove Zn/Carbon) CheckColor->Filter No (Pale Yellow) Carbon->Filter AntiSolvent Add Warm Water (Until Turbid) Filter->AntiSolvent Clear Add drops of EtOH (Restore Clarity) AntiSolvent->Clear Cool Slow Cooling (RT -> 4°C) Clear->Cool Collect Vacuum Filtration & Wash Cool->Collect Dry Vacuum Dry (Store under N2) Collect->Dry

Figure 1: Optimized workflow for the purification of Knorr Pyrrole derivatives, highlighting the critical decolorization step to remove oxidative impurities.

Validation & Troubleshooting

Quality Control Metrics

Before committing the material to the next step, validate purity using these criteria:

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: 3:1 Hexane:Ethyl Acetate.

    • Visualization: UV (254 nm) and Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).

    • Result: The pyrrole spot should turn bright red/pink/purple with Ehrlich's reagent. Impurities often remain yellow or brown.

  • Melting Point:

    • Literature range (Ethyl ester): ~100–105°C (Verify specific isomer).

    • Success Criteria: Sharp melting range (< 2°C variation).

  • 1H NMR:

    • Check for the absence of solvent peaks (Ethanol triplet at 1.2 ppm) and absence of aldehyde peaks (if oxidation occurred).

Troubleshooting Table
ProblemRoot CauseCorrective Action
"Oiling Out" (Liquid separates instead of crystals)Solution too concentrated or cooled too fast.Re-heat to dissolve oil. Add more Ethanol. Cool much slower with vigorous stirring. Seed with a pure crystal.
Colored Crystals (Pink/Grey)Oxidation products trapped in lattice.Repeat Protocol A, ensuring Activated Carbon is used. Wash crystals thoroughly with cold solvent.[2]
Low Yield Too much solvent used.Evaporate 30% of solvent and repeat cooling. Check mother liquor by TLC.

Storage & Stability

Pyrroles are metastable .

  • Storage: Amber glass vials (UV protection).

  • Atmosphere: Flush with Argon or Nitrogen before sealing.

  • Temperature: Refrigerator (4°C) for short term; Freezer (-20°C) for long term.

References

  • Organic Syntheses. Ethyl Pyrrole-2-carboxylate and related Knorr Syntheses. Coll. Vol. 1, p. 240. (Provides foundational techniques for pyrrole ester handling).

  • PrepChem. Synthesis of 2,4,5-trimethyl-3-carboxyethyl-pyrrole. (Specific synthesis context).

  • National Institutes of Health (PMC). Crystal structure of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. (Crystallographic data and solvent confirmation).

  • MIT OpenCourseWare. Recrystallization Techniques. (General lab technique validation).

Sources

Application Notes & Protocols: Leveraging 2,4,5-Trimethyl-3-carboxyethyl-pyrrole in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrrole Scaffold as a Cornerstone of Modern Chemistry

The pyrrole ring system is a cornerstone of heterocyclic chemistry, renowned for its presence in a vast array of biologically active natural products and synthetic molecules.[1][2][3] From the life-sustaining porphyrin core of heme and chlorophyll to blockbuster drugs, the pyrrole scaffold offers a unique combination of aromaticity, reactivity, and structural versatility.[1][2][4] This guide focuses on a particularly valuable derivative: 2,4,5-Trimethyl-3-carboxyethyl-pyrrole. Its strategic substitution pattern makes it an exceptional building block, providing chemists with a reliable and adaptable starting point for the synthesis of complex molecular architectures. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the synthesis, properties, and strategic applications of this key intermediate.

Physicochemical & Spectroscopic Profile

A thorough understanding of a building block's properties is paramount for its effective use. 2,4,5-Trimethyl-3-carboxyethyl-pyrrole, also known as Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate, is typically a colorless to light yellow liquid or low-melting solid under standard conditions.[5]

Table 1: Physicochemical Properties of 2,4,5-Trimethyl-3-carboxyethyl-pyrrole

PropertyValueSource
IUPAC Name ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate[6]
Molecular Formula C₁₀H₁₅NO₂[6]
Molecular Weight 181.23 g/mol [6]
Appearance Colorless to light yellow liquid/solid[5]
Melting Point ~35.3 °C (for the N-methylated analog)[7]
Solubility Poorly soluble in water; soluble in common organic solvents (e.g., ethanol, chloroform, acetic acid).[5]

Spectroscopic Characterization: For unambiguous identification, spectroscopic analysis is essential. While a comprehensive experimental database is not always publicly available, a combination of reported and predicted data provides a reliable profile for quality control.

  • ¹H NMR: Expect distinct signals for the three methyl groups, the ethyl ester group (a quartet and a triplet), and the N-H proton (a broad singlet).

  • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the ester, the sp² carbons of the pyrrole ring, and the aliphatic carbons of the methyl and ethyl substituents.[8]

  • IR Spectroscopy: Key stretches will include the N-H bond (around 3300-3400 cm⁻¹), C-H bonds (around 2900-3000 cm⁻¹), and a strong C=O stretch from the ester group (around 1670-1700 cm⁻¹).

Synthesis via the Knorr Pyrrole Synthesis

The most reliable and widely used method for preparing this substituted pyrrole is the Knorr pyrrole synthesis.[9][10] This powerful reaction involves the condensation of an α-amino-ketone with a β-ketoester.[11] The causality behind this choice lies in its efficiency and the ready availability of the starting materials. Because α-aminoketones are prone to self-condensation, they are typically generated in situ from an α-oximino-β-ketoester, which is reduced, commonly with zinc dust in acetic acid.[9][10]

Knorr_Synthesis_Mechanism Knorr Pyrrole Synthesis Workflow cluster_0 Step 1: In Situ Amine Formation cluster_1 Step 2: Condensation & Cyclization A α-Oximino-β-ketoester B α-Amino-β-ketoester A->B  Zn, Acetic Acid (Reduction) D Enamine Intermediate B->D Condensation with C C β-Ketoester E Cyclized Intermediate D->E Intramolecular Attack F Final Pyrrole Product E->F Dehydration

Caption: Workflow of the Knorr Pyrrole Synthesis.

Protocol 1: Synthesis of Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate

This protocol is a standard procedure adapted from established Knorr synthesis methodologies.[9][10][12]

Materials:

  • Ethyl acetoacetate

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Zinc dust

  • 3-Methyl-2,4-pentanedione (Methylacetylacetone)

  • Ethanol

  • Ice

Procedure:

  • Preparation of the α-Oximinoacetoacetate: In a flask equipped with a stirrer and cooled in an ice bath, dissolve ethyl acetoacetate (1 equivalent) in glacial acetic acid. Slowly add a saturated aqueous solution of sodium nitrite (1 equivalent) while maintaining the temperature below 10 °C. Stir for 1-2 hours until the formation of the oxime is complete.

  • Condensation Reaction: In a separate, larger flask, dissolve 3-methyl-2,4-pentanedione (1 equivalent) in glacial acetic acid. To this solution, begin the portion-wise, simultaneous addition of the prepared oxime solution and zinc dust (2 equivalents).

    • Causality Note: The gradual addition is critical. The reaction is exothermic, and this controls the temperature, preventing side reactions. Zinc acts as the reducing agent to form the reactive α-aminoketone in situ.[9]

  • Reaction Completion & Isolation: After the addition is complete, the mixture may be gently heated (e.g., on a steam bath) for 30-60 minutes to ensure the reaction goes to completion.

  • Work-up: Pour the warm reaction mixture into a large volume of cold water. The crude pyrrole product will precipitate.

  • Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent, such as aqueous ethanol, to yield the purified 2,4,5-Trimethyl-3-carboxyethyl-pyrrole.

Core Applications as a Synthetic Building Block

The true utility of 2,4,5-Trimethyl-3-carboxyethyl-pyrrole lies in its capacity for further elaboration. The methyl groups provide steric and electronic influence, while the carboxyethyl group and the N-H position are prime handles for functionalization.

Derivatization_Pathways Key Derivatization Pathways cluster_Functionalization Reaction Sites cluster_Products Derivative Products Pyrrole 2,4,5-Trimethyl-3-carboxyethyl-pyrrole Ester Carboxyethyl Group (C3 Position) Pyrrole->Ester NH Pyrrole Nitrogen (N1 Position) Pyrrole->NH Porphyrin Porphyrin Macrocycles Pyrrole->Porphyrin Self-Condensation or with other Pyrroles Acid Carboxylic Acid Ester->Acid Saponification (NaOH) N_Substituted N-Alkylated/Arylated Pyrroles NH->N_Substituted Alkylation (e.g., R-X, base) Amide Amide Conjugates Acid->Amide Amide Coupling (e.g., EDC, HOBt)

Caption: Potential derivatization pathways for the title compound.

Cornerstone for Porphyrin Synthesis

Porphyrins are macrocyclic compounds that are fundamental to many biological processes and have applications in materials science and medicine.[13][14] The synthesis of meso-substituted porphyrins often involves the acid-catalyzed condensation of pyrroles with aldehydes.[15] Symmetrically substituted pyrroles like 2,4,5-Trimethyl-3-carboxyethyl-pyrrole are invaluable for creating highly structured and functionalized porphyrin systems.

The general workflow involves the tetramerization of the pyrrole units to form a porphyrinogen, which is an unstable intermediate. This is immediately followed by oxidation to the stable, aromatic porphyrin macrocycle.[13][15]

Protocol 2: Representative Synthesis of a Substituted Porphyrin

This protocol illustrates the condensation of the title pyrrole to form an octamethyl-tetra(carboxyethyl)porphyrin.

Materials:

  • 2,4,5-Trimethyl-3-carboxyethyl-pyrrole

  • Formaldehyde (or a suitable aldehyde derivative)

  • Dichloromethane (DCM) or Propionic Acid

  • Trifluoroacetic acid (TFA) or other acid catalyst

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or air for oxidation

Procedure:

  • Condensation: Dissolve 2,4,5-Trimethyl-3-carboxyethyl-pyrrole (4 equivalents) and formaldehyde (4 equivalents) in a suitable solvent like DCM.

    • Causality Note: The reaction is run at high dilution to favor the intramolecular cyclization of the linear tetrapyrrole intermediate, minimizing polymerization.

  • Catalysis: Add a catalytic amount of a strong acid, such as TFA, to initiate the condensation reaction. Stir the reaction at room temperature in the dark to form the porphyrinogen.

  • Oxidation: After several hours (monitor by TLC), add an oxidant such as DDQ (2-3 equivalents) to the solution. Stir until the solution turns a deep purple/red, indicating the formation of the aromatic porphyrin.

    • Causality Note: DDQ is a powerful and reliable oxidant for this transformation, ensuring a high conversion from the non-aromatic porphyrinogen to the final conjugated system.[15]

  • Purification: Neutralize the acid with a mild base (e.g., triethylamine). Purify the crude mixture using column chromatography on silica gel to isolate the target porphyrin.

Intermediate for Bioactive Molecules

The pyrrole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][3][16] The functional handles on 2,4,5-Trimethyl-3-carboxyethyl-pyrrole allow for its incorporation into larger molecules through standard synthetic transformations. A key first step is often the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, a ubiquitous linkage in pharmaceuticals.

Protocol 3: Saponification of the Ethyl Ester

This protocol converts the ester into a carboxylic acid, a crucial intermediate for amide bond formation.[17]

Materials:

  • 2,4,5-Trimethyl-3-carboxyethyl-pyrrole

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 25%)

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Hydrolysis: Dissolve the starting pyrrole (1 equivalent) in ethanol. Add an excess of NaOH solution (e.g., 5-10 equivalents).

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Causality Note: Alkaline hydrolysis (saponification) is a robust and high-yielding method for converting esters to carboxylates. The use of heat accelerates this process.[17]

  • Acidification: After cooling, pour the reaction mixture into cold water. Carefully acidify with dilute HCl until the pH is ~3-4.

  • Isolation: The carboxylic acid product will precipitate out of the acidic solution. Collect the solid by filtration, wash with cold water, and dry. The product, 2,4,5-trimethyl-1H-pyrrole-3-carboxylic acid, is now ready for subsequent amide coupling reactions.

Safety & Handling

Standard laboratory safety practices should be strictly followed.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for 2,4,5-Trimethyl-3-carboxyethyl-pyrrole and all other reagents before use.

  • The Knorr synthesis involves an exothermic reaction and should be conducted with appropriate cooling and controlled addition of reagents.

Conclusion

2,4,5-Trimethyl-3-carboxyethyl-pyrrole is more than just a simple chemical; it is a strategic tool for molecular construction. Its straightforward synthesis via the Knorr reaction, combined with its multiple points for derivatization, makes it an exceptionally valuable building block. For researchers in drug discovery, porphyrin chemistry, and materials science, mastering the use of this intermediate opens the door to a wide range of complex and functional target molecules.

References

  • Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). SciSpace.
  • Therapeutic Significance of Pyrrole in Drug Delivery. (n.d.). SciTechnol.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PMC.
  • Pharmaceuticals based on the Pyrrole Nucleus. (2019). [Source name not available].
  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2025).
  • Knorr Pyrrole Synthesis. (n.d.). [Source name not available].
  • Knorr pyrrole synthesis. (n.d.). Wikipedia.
  • Knorr Pyrrole Synthesis. (n.d.). Thermo Fisher Scientific - US.
  • Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate | C10H15NO2 | CID 137484. (n.d.). PubChem.
  • Everything Needed to Know: Knorr Synthesis of Pyrrole. (2022). Echemi.
  • Knorr Pyrrole Synthesis | Organic Chemistry. (2022). YouTube.
  • Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura Cross-Coupling. (2022). PMC.
  • Spectroscopic Profile of 2,3,4,5-tetramethyl-1H-pyrrole: A Technical Guide. (n.d.). Benchchem.
  • 1H-Pyrrole-3-carboxylic Acid 2,4,5-Trimethyl- Ethyl Ester. (2026). Pipzine Chemicals.
  • Ethyl 1,2,4,5-tetramethyl-1H-pyrrole-3-carboxylate Properties. (n.d.). [Source name not available].
  • bmse000357 Pyrrole-2-carboxylic Acid
  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. (2024). MDPI.
  • Development of Porphyrin Syntheses. (2025).
  • Synthesis of the Simplest Synthetic Porphyrins. Porphine and β-Octasubstituted Porphyrins. (n.d.). CyberLeninka.
  • Synthesis of substituted meso-tetraphenylporphyrins in mixed solvent systems. (n.d.). Arkivoc.
  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (2023). MDPI.

Sources

Application Note: Derivatization of Carboxyethylpyrrole (CEP) Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the derivatization of the carboxyethyl group (


)  attached to a pyrrole ring. This functionality is critical in two primary contexts:
  • Synthetic Medicinal Chemistry: As a linker in porphyrin precursors (heme biosynthesis intermediates), DNA-binding polyamides (e.g., Distamycin analogues), and kinase inhibitors (e.g., Sunitinib precursors).[1]

  • Chemical Biology & Diagnostics: Specifically regarding Carboxyethylpyrrole (CEP) protein adducts, which are biomarkers for lipid peroxidation in Age-Related Macular Degeneration (AMD).[1]

Introduction & Strategic Considerations

The pyrrole ring is electron-rich (


-excessive), making it susceptible to oxidation and electrophilic substitution.[1] When derivatizing a carboxyethyl side chain , the primary challenge is activating the carboxyl group without compromising the pyrrole core (e.g., avoiding polymerization or N-acylation if the nitrogen is unprotected).
Key Chemical Challenges
  • Acid Sensitivity: Pyrroles can polymerize in strong acidic conditions (forming "pyrrole red").

  • Regioselectivity: If the pyrrole nitrogen (

    
    ) is unsubstituted, reagents may react there.[2] 
    
    
    
    -protection (Boc, SEM, or Benzyl) is often required before activating the side chain.[1]
  • Stability: The propionic acid linker (

    
    ) is stable, but the activated esters (e.g., NHS-esters) are hydrolysis-sensitive.[1]
    
Decision Matrix: Activation Strategy
ApplicationRecommended ActivationCoupling ReagentRationale
Bioconjugation NHS-Ester (Two-step)EDC / NHSAllows isolation of stable intermediate; mild coupling to proteins.[1]
Library Synthesis In situ ActivationHATU / DIPEAHigh yield; minimizes racemization (if chiral centers exist nearby).
GC-MS Analysis Esterification

Volatilization for detection of CEP adducts.[1]
Solid Phase CarbodiimideDIC / HOBtStandard peptide coupling protocols compatible with resins.

Experimental Protocols

Protocol A: Synthesis of NHS-Activated Carboxyethylpyrrole

Purpose: To create a reactive intermediate (Succinimidyl ester) for conjugation to primary amines (e.g., Lysine residues, amino-modified DNA).[1]

Reagents:

  • Starting Material: 3-(1H-pyrrol-3-yl)propanoic acid (or CEP analog).[1]

  • Activator: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1]

  • Additive: N-Hydroxysuccinimide (NHS).[1]

  • Solvent: Anhydrous DMF or Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of pyrrole-propanoic acid in anhydrous DCM (0.1 M concentration). Note: If solubility is poor, use DMF, but DCM facilitates workup.

  • Activation: Add 1.2 eq of NHS followed by 1.2 eq of EDC·HCl.

  • Reaction: Stir at Room Temperature (RT) under inert atmosphere (

    
     or Ar) for 4–12 hours.
    
    • Checkpoint: Monitor by TLC (System: 10% MeOH in DCM). The acid spot (baseline) should disappear, replaced by a less polar NHS-ester spot.

  • Workup (DCM route): Wash the organic phase with 0.1 M HCl (rapidly, to remove EDC urea without polymerizing pyrrole), followed by brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography is possible but often risks hydrolysis. Recrystallization from Isopropanol/Hexane is preferred for stability.

Critical Insight: Avoid strong bases during workup, as the NHS ester is base-labile.[1] Store the product at -20°C under desiccant.

Protocol B: Direct Amidation (Library Synthesis)

Purpose: Derivatization with amines to generate diverse amide libraries (e.g., for SAR studies).[1]

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Base: DIPEA (Diisopropylethylamine).

Methodology:

  • Dissolution: Dissolve 1.0 eq of Pyrrole-acid in DMF.

  • Base Addition: Add 3.0 eq of DIPEA. Note: Ensure pH > 8 for HATU activity.

  • Activation: Add 1.1 eq of HATU. Stir for 5 minutes (solution often turns yellow).

  • Coupling: Add 1.2 eq of the amine (R-NH2). Stir at RT for 2–4 hours.

  • Quenching: Dilute with EtOAc, wash with 5% citric acid (removes DIPEA/HATU byproducts), sat.

    
    , and brine.
    
Protocol C: Analytical Derivatization for CEP Biomarker Detection

Purpose: Quantifying CEP-protein adducts in plasma (AMD diagnostics).[1][3] The protein is hydrolyzed, and the CEP-Lysine fragment is derivatized for LC-MS/MS or GC-MS.[1]

Workflow:

  • Hydrolysis: Protease digestion (Pronase E) of plasma proteins to release free CEP-Lysine.[4]

  • Esterification (for GC-MS):

    • Add 1 mL of

      
       in Methanol to the dried hydrolysate.
      
    • Heat at 60°C for 30 minutes.

    • Mechanism:[1][5][6][7][8] Converts the carboxyethyl COOH to a methyl ester (

      
      ), increasing volatility and ionization efficiency.[1]
      
  • Acylation (Optional): Treat with Trifluoroacetic anhydride (TFAA) to acylate the pyrrole nitrogen and lysine amines, further improving GC behavior.

Visualization: Derivatization Pathways[1]

CEP_Derivatization Start Pyrrole-Propionic Acid (-CH2CH2COOH) Activation Activation (EDC/NHS or HATU) Start->Activation  Step 1 Alcohol Alcohol/Acid Catalyst (MeOH / BF3) Start->Alcohol  Analytical Route Intermed Activated Ester (-CO-OSu / -CO-OBt) Activation->Intermed  Active Species Product Pyrrole Amide (-CH2CH2CONHR) Intermed->Product  + Amine (Protocol A/B) Amine Amine Nucleophile (R-NH2) Product->Product Stable Scaffold Ester Pyrrole Ester (GC-MS Analyte) Alcohol->Ester  Protocol C

Figure 1: Divergent synthetic pathways for Pyrrole-Propionic Acid: Amidation for bioconjugation (top) vs. Esterification for analytical detection (bottom).[1]

Quality Control & Validation Data

Diagnostic NMR Signals ( -NMR, 400 MHz, )

Verifying the derivatization of the carboxyethyl group requires monitoring specific methylene shifts.[1]

Proton EnvironmentChemical Shift (

ppm)
Change upon Derivatization
Pyrrole

-H
6.4 – 6.7 (m)Minimal change (unless N-substituted).

-methylene (

)
2.5 – 2.7 (t)Shifts downfield to ~2.9–3.1 upon amidation.

-methylene (

)
2.8 – 3.0 (t)Remains relatively constant.[1]
Amide NHN/ANew broad singlet/doublet at 5.5–8.0 ppm.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield N-acylation competitionUse bulky amines or Protect Pyrrole-N (Boc/Tosyl).
Black Tar PolymerizationExclude light; Use inert atmosphere; Avoid strong mineral acids.
Hydrolysis Wet solventsUse anhydrous DMF/DCM; Store NHS-esters in desiccator.

References

  • Gu, X., et al. (2014). Detection and Biological Activities of Carboxyethylpyrrole Ethanolamine Phospholipids (CEP-EPs). Chemical Research in Toxicology.[6] [1]

  • Salomon, R. G. (2011).[1][6] The Discovery of Carboxyethylpyrroles (CEPs): Critical Insights into AMD.[6][9] Chemical Research in Toxicology.[6]

  • Kuksa, V., et al. (2016). Mass Spectrometric Detection of Carboxyethylpyrrole in Proteins.[4] Investigative Ophthalmology & Visual Science.

  • Organic Chemistry Portal. (2025). Pyrrole Synthesis and Reactivity Protocols.

  • Fisher Scientific. (n.d.). Amide Synthesis Protocols (HATU/EDC).[1]

Sources

HPLC analysis of 2,4,5-Trimethyl-3-carboxyethyl-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC-UV/MS Analysis of 2,4,5-Trimethyl-3-carboxyethyl-pyrrole (Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate)

Part 1: Executive Summary & Analyte Definition

Subject: Development of a Stability-Indicating RP-HPLC Method for 2,4,5-Trimethyl-3-carboxyethyl-pyrrole. Primary Analyte: Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate (CAS: 2199-54-4).[1] Context: This molecule is a critical "Knorr Pyrrole" intermediate used in the synthesis of porphyrins, dipyrromethenes (BODIPY dyes), and multi-kinase inhibitors (e.g., sunitinib analogs). Nomenclature Clarification: While often colloquially referred to as "Carboxyethyl pyrrole," the precise IUPAC designation is the ethyl ester of the 3-carboxylic acid. This guide addresses the quantification of the ester and its primary hydrolysis degradation product, the free acid (2,4,5-trimethyl-1H-pyrrole-3-carboxylic acid).

Part 2: Scientific Rationale (The "Why" Behind the Method)

Chromatographic Separation Logic
  • Stationary Phase Selection (C18): The analyte possesses three methyl groups and an ethyl ester moiety attached to the pyrrole ring, making it moderately hydrophobic (

    
    ). A C18 (Octadecylsilane) column provides sufficient retentive interaction to separate the ester from the more polar free acid degradation product and highly polar starting materials (e.g., amino-ketones).
    
  • Mobile Phase pH Control: Pyrroles are electron-rich and susceptible to oxidation. Furthermore, the degradation product (carboxylic acid) has a pKa

    
     4.5. To ensure robust peak shape and retention time reproducibility, the mobile phase pH must be suppressed (pH < 3.0). This keeps the acid functionality protonated (neutral), preventing peak tailing caused by secondary interactions with residual silanols on the column.
    
  • Detection (UV vs. MS): The conjugated pyrrole ring exhibits strong UV absorption. While Mass Spectrometry (MS) offers higher sensitivity for biological metabolites, UV-Diode Array Detection (DAD) is sufficient and more robust for QC/synthesis monitoring, utilizing the

    
     at approximately 225 nm and 254 nm.
    
Stability & Degradation Pathway

Pyrrole esters are prone to acid-catalyzed hydrolysis and oxidative polymerization (pinking/browning of solution). The analytical method must resolve the parent ester from the free acid metabolite.

G cluster_0 Analyte Stability Pathway Ester Ethyl 2,4,5-trimethyl- 3-pyrrolecarboxylate (Parent Analyte) Acid 2,4,5-Trimethyl- pyrrole-3-carboxylic Acid (Hydrolysis Product) Ester->Acid Hydrolysis (pH > 8 or Strong Acid) Polymer Oxidative Polymers (Red/Brown Precipitate) Ester->Polymer Light/O2 Exposure Acid->Polymer Decarboxylation/Oxidation

Figure 1: Degradation pathway of the target pyrrole. The method must separate the blue node (Parent) from the red node (Impurity).

Part 3: Detailed Experimental Protocol

Instrumentation & Conditions
ParameterSpecificationRationale
System HPLC with PDA (Photodiode Array) or UV-VisPDA allows spectral purity checking to detect co-eluting isomers.
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm or 5 µmEnd-capping reduces silanol activity, improving peak symmetry for nitrogenous bases.
Column Temp 30°CMaintains consistent viscosity and retention times.
Flow Rate 1.0 mL/minStandard backpressure balance for 4.6mm ID columns.
Injection Vol 10 - 20 µLDependent on sample concentration (typically 0.1 mg/mL).
Detection Channel A: 225 nm (Primary)Channel B: 254 nm (Secondary)225 nm targets the ester carbonyl/pyrrole conjugation; 254 nm is standard for aromaticity.
Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Formic Acid in Water (or 20mM Potassium Phosphate Buffer, pH 3.0).

    • Note: Formic acid is MS-compatible. Phosphate buffer provides sharper peaks for UV-only methods but is incompatible with MS.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

Gradient Program:

  • 0.0 min: 80% A / 20% B (Equilibration)

  • 2.0 min: 80% A / 20% B (Isocratic hold to elute polar salts)

  • 12.0 min: 20% A / 80% B (Linear ramp to elute parent ester)

  • 15.0 min: 20% A / 80% B (Wash)

  • 15.1 min: 80% A / 20% B (Re-equilibration)

  • 20.0 min: End

Sample Preparation Workflow

Important: Pyrroles are light-sensitive. Use amber glassware or wrap vials in aluminum foil.

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate reference standard. Dissolve in 10 mL of Acetonitrile . (Do not use water for stock to prevent hydrolysis).

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase Initial Conditions (80:20 Water:ACN).

    • Critical Step: Analyze immediately. If storage is required, store at 4°C in the dark.

  • Sample Extraction (if biological/complex matrix):

    • Perform protein precipitation with cold Acetonitrile (1:3 ratio).

    • Vortex 30s, Centrifuge at 10,000g for 10 min.

    • Inject supernatant.[2]

Part 4: Method Validation & Troubleshooting

System Suitability Criteria

Before running unknown samples, ensure the system meets these metrics using the Working Standard:

MetricAcceptance CriteriaCorrective Action
Retention Time (RT) Parent Ester: ~9.5 ± 0.5 minCheck mobile phase composition and column equilibration.
Tailing Factor (

)
0.8 <

< 1.5
Replace column or adjust pH (lower pH improves tailing).
Theoretical Plates (

)
> 5000Check for dead volume in tubing or column aging.
% RSD (Area) < 2.0% (n=5 injections)Check injector precision and pump stability.
Troubleshooting Guide
  • Issue: Peak Splitting.

    • Cause: Sample solvent is stronger than mobile phase (e.g., injecting 100% ACN solution into a 20% ACN stream).

    • Fix: Dilute sample in mobile phase starting conditions (80:20 Water:ACN).

  • Issue: "Ghost" Peaks or Rising Baseline.

    • Cause: Oxidation of the pyrrole in the autosampler.

    • Fix: Add 0.1% Ascorbic Acid to the sample solvent as an antioxidant. Keep autosampler cooled to 4°C.

  • Issue: Low Recovery of Acid Metabolite.

    • Cause: The free acid may precipitate in high-organic diluents or bind to glass.

    • Fix: Ensure final sample pH is > 4.0 during extraction, or use silanized glass vials.

Part 5: Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh 10mg Standard (Amber Vial) Dissolve Dissolve in 100% ACN (Stock: 1mg/mL) Weigh->Dissolve Dilute Dilute to 50µg/mL in Mobile Phase (80:20 H2O:ACN) Dissolve->Dilute Inject Inject 10µL Dilute->Inject Sep Separation (C18 Column) Gradient Elution Inject->Sep Detect UV Detection (225nm & 254nm) Sep->Detect Calc Integration & Quantitation (External Standard Method) Detect->Calc Report Report Purity % & Impurity Profile Calc->Report

Figure 2: Step-by-step analytical workflow from sample preparation to reporting.[1][3][4][5][6][7][8]

References

  • Mateeva, A. et al. (2022).[9] "Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones." Semantic Scholar. Link

  • Maslarska, V. et al. (2022). "Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH." Pensoft / Pharmacia. Link

  • PubChem. (n.d.).[1] "Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate (Compound Summary)." National Library of Medicine. Link

  • Szekely-Klepser, G. et al. (2005).[2] "A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA)... in human skin punch biopsies." Journal of Chromatography B. Link

  • Pipzine Chemicals. (n.d.). "2,4,5-Trimethyl-1H-pyrrole-3-carboxylic Acid Ethyl Ester Product Data." Link

Sources

Application Note: GC-MS Quantification & Structural Validation of 2,4,5-Trimethyl-3-carboxyethyl-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the rigorous analysis of 2,4,5-Trimethyl-3-carboxyethyl-pyrrole (chemically defined as Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate ).

This guide deviates from standard templates to address the specific volatility, polarity, and fragmentation characteristics of pyrrole esters, which are critical intermediates in porphyrin synthesis (e.g., Knorr synthesis) and pharmaceutical drug design.

Introduction & Chemical Logic

The target analyte, 2,4,5-Trimethyl-3-carboxyethyl-pyrrole , is a substituted pyrrole ester. In the context of GC-MS, "carboxyethyl" typically refers to the ethyl ester moiety (–COOCH₂CH₃) rather than a propionic acid side chain, particularly when associated with the Knorr pyrrole synthesis.

Critical Analytical Challenges:

  • Thermal Stability: While pyrrole esters are generally stable, the N-H bond is susceptible to thermal degradation or adsorption on active sites in the GC liner, leading to peak tailing.

  • Isomerism: The analyte must be chromatographically resolved from potential regioisomers (e.g., 2,3,5-trimethyl isomers) often present in crude synthesis mixtures.

  • Volatility: The molecule is sufficiently volatile for direct GC analysis, but derivatization (Silylation) can improve peak symmetry and sensitivity by blocking the polar N-H group.

This protocol provides two pathways:

  • Pathway A (Direct): For high-concentration synthesis monitoring.[1]

  • Pathway B (Derivatized): For trace analysis or complex biological matrices.[1]

Experimental Workflow (Visualized)

GCMS_Workflow Sample Sample Source (Reaction Mix / Bio-fluid) Extract Extraction (DCM or EtOAc) Sample->Extract Dry Drying (Na2SO4) Extract->Dry Decision Trace Level? Dry->Decision Direct Direct Injection (Pathway A) Decision->Direct No (>10 ppm) Deriv Silylation (BSTFA) (Pathway B) Decision->Deriv Yes (<10 ppm) GC GC Separation (HP-5ms UI) Direct->GC Deriv->GC MS MS Detection (EI Source, 70eV) GC->MS Data Data Analysis (M+ 181, Frag 136) MS->Data

Caption: Dual-pathway workflow allowing for direct analysis of bulk samples or silylation for trace-level sensitivity.

Sample Preparation Protocols

Reagents & Standards
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (LC-MS Grade).[1]

  • Internal Standard (IS): 2-Acetylpyrrole or Indole (structurally similar but chromatographically distinct).[1]

  • Derivatization Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]

Pathway A: Direct Injection (Synthesis Monitoring)[1]
  • Aliquot: Take 50 µL of reaction mixture.

  • Dilution: Dilute to 1.0 mL with DCM.

  • IS Addition: Add Internal Standard to a final concentration of 50 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into a GC vial.

Pathway B: Trace Analysis (Derivatization)

Why derivatize? The N-H proton on the pyrrole ring can hydrogen bond with silanols in the column, causing tailing. Replacing H with a Trimethylsilyl (TMS) group eliminates this interaction.[1]

  • Dry Down: Evaporate 100 µL of extract to dryness under Nitrogen.

  • Reconstitute: Add 50 µL of anhydrous Pyridine.

  • React: Add 50 µL of BSTFA + 1% TMCS .

  • Incubate: Heat at 60°C for 30 minutes .

  • Cool & Dilute: Cool to room temp; dilute with 100-200 µL of anhydrous DCM if necessary to fit calibration range.

GC-MS Instrument Parameters

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

Gas Chromatography (GC)
ParameterSettingRationale
Column HP-5ms UI (30 m × 0.25 mm × 0.25 µm)Low polarity phase ideal for aromatic esters; "UI" (Ultra Inert) reduces N-H tailing.[1]
Carrier Gas Helium (99.999%) @ 1.0 mL/min (Constant Flow)Standard flow for optimal van Deemter efficiency.[1]
Inlet Mode Split (20:1) for Pathway A; Splitless for Pathway BAdjusts sample load to prevent detector saturation.
Inlet Temp 260°C Ensures rapid volatilization of the ester (BP approx. 280-300°C).[1]
Liner Ultra Inert Splitless with Glass WoolGlass wool traps non-volatiles; deactivation prevents pyrrole adsorption.[1]
Oven Temperature Program
  • Initial: 60°C (Hold 1.0 min) — Solvent focusing.

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 10°C/min to 280°C (Hold 3.0 min).

  • Total Run Time: ~19 minutes.

Mass Spectrometry (MS)
ParameterSettingRationale
Source Temp 230°CStandard EI source temperature.[1]
Quad Temp 150°C
Transfer Line 280°CPrevents condensation between GC and MS.[1]
Ionization EI (70 eV) Standard library matching energy.[1]
Scan Mode Full Scan (40–350 m/z) Captures M+ and lower fragments.[1]
Solvent Delay 3.5 minProtects filament from solvent peak.[1]

Data Analysis & Fragmentation Logic

Identification Criteria
  • Retention Time (RT): The analyte typically elutes between 10.5 – 12.5 minutes (system dependent).[1]

  • Match Factor: >850 against NIST/Wiley libraries.[1]

Fragmentation Pathway (Mechanistic)

The mass spectrum of Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate (MW 181) follows a distinct "Ester-Aromatic" fragmentation pattern.

  • Molecular Ion (M⁺): m/z 181 (Strong intensity, often Base Peak due to aromatic stability).[1]

  • Loss of Ethoxy (-OEt): m/z 136 (181 - 45).[1] Cleavage of the ester bond generating an acylium ion.

  • Loss of Ester Group (-COOEt): m/z 108 (181 - 73).[1] Leaving the trimethylpyrrole core.

  • Loss of Methyl (-CH₃): m/z 166 (181 - 15).[1] Less common but visible.

Derivatized Form (TMS-Derivative): If Pathway B is used, the MW shifts by +72 amu (H replaced by Si(CH₃)₃).[1]

  • New M⁺: m/z 253 .

  • Key Fragment: m/z 73 (TMS group).

Fragmentation M_Ion Molecular Ion (M+) m/z 181 Frag_136 [M - OEt]+ Acylium Ion m/z 136 M_Ion->Frag_136 - 45 Da (OEt) Frag_108 [M - COOEt]+ Trimethylpyrrole m/z 108 M_Ion->Frag_108 - 73 Da (COOEt) Frag_166 [M - CH3]+ m/z 166 M_Ion->Frag_166 - 15 Da (CH3)

Caption: Electron Ionization (EI) fragmentation pathway for Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate.[1]

Validation & Quality Control

To ensure the protocol is self-validating, the following criteria must be met:

  • Linearity: Construct a 5-point calibration curve (10, 50, 100, 250, 500 µg/mL).

    
     must be > 0.995.
    
  • Carryover Check: Inject a solvent blank immediately after the highest standard. Target analyte peak area in blank must be < 0.5% of the LOQ.

  • System Suitability: The tailing factor for the pyrrole peak should be < 1.5. If > 1.5, trim the column or replace the liner (active sites are absorbing the N-H group).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tailing Peak Active sites in liner or column interacting with N-H.Use Ultra-Inert liners; Switch to Pathway B (Derivatization).[1]
Missing M+ (181) Ion source temp too high causing excessive fragmentation.[1]Lower source temp to 200°C.
Ghost Peaks Injector port septum bleed or contamination.[1]Replace septum; Bake out column at 300°C for 30 min.
Low Sensitivity Split ratio too high.Switch to Splitless mode; Increase injection volume to 2 µL.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Pyrrole, 3-ethyl-2,4,5-trimethyl- (Related Structure). NIST Chemistry WebBook. Available at: [Link]]

  • PubChem. Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Application of 2,4,5-Trimethyl-3-carboxyethyl-pyrrole in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 2,4,5-Trimethyl-3-carboxyethyl-pyrrole (chemically defined as Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate , CAS: 2199-54-4) as a privileged scaffold in drug discovery. While the nomenclature "carboxyethyl" can be ambiguous, in industrial medicinal chemistry, it predominantly refers to the ethyl ester derivative used as a precursor for Receptor Tyrosine Kinase (RTK) inhibitors (e.g., Sunitinib) and fluorescent BODIPY labeling agents.

This document provides high-fidelity protocols for the oxidative functionalization of this scaffold—the critical bottleneck in converting this inert building block into a reactive pharmacophore.

Pharmacophore Integration: Kinase Inhibitor Synthesis

The primary medicinal value of this scaffold lies in its conversion to 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid , the "warhead" component of Sunitinib (Sutent®) and Toceranib. The 2,4,5-trimethyl substitution pattern is chemically "locked," meaning the pyrrole ring has no electrophilic attack sites. Therefore, the strategy relies on regioselective lateral oxidation .

Mechanism of Action

The pyrrole moiety, once functionalized to an aldehyde and condensed with an oxindole, forms a geometric isomer capable of occupying the ATP-binding pocket of RTKs (VEGFR2, PDGFR


). The pyrrole NH and the carbonyl oxygen of the oxindole form critical hydrogen bonds with the kinase hinge region.
Protocol A: Regioselective C5-Methyl Oxidation (The "Activation" Step)

Objective: Convert the inert C5-methyl group into a reactive formyl (-CHO) handle without over-oxidizing the ring or the ester.

Reagents:

  • Substrate: Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate (1.0 eq)

  • Oxidant: Ceric Ammonium Nitrate (CAN) or Sulfuryl Chloride (

    
    )
    
  • Solvent: Acetic Acid (AcOH) / Water or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Halogenation (Preferred Industrial Route):

    • Dissolve 10 mmol of the trimethyl pyrrole in anhydrous DCM (50 mL) under

      
       atmosphere. Cool to 0°C.
      
    • Dropwise Addition: Add

      
       (3.0 eq) dissolved in DCM over 30 minutes. Why: Rapid addition causes exotherms that lead to ring chlorination rather than side-chain chlorination.
      
    • In-situ Transformation: The reaction generates the trichloromethyl intermediate (

      
      ) at the C5 position. Monitor by TLC (Hexane:EtOAc 3:1). The spot will shift significantly lower.
      
  • Hydrolysis:

    • Once the intermediate is formed, add water (20 mL) and heat to reflux for 1 hour.

    • Mechanism:[1][][3][4] The gem-trichloride is hydrolyzed to the carboxylic acid or aldehyde depending on pH. For the aldehyde, mild hydrolysis (acetone/water) of a monochloro/dichloro intermediate is often tuned, but standard industrial protocols often go via the Vilsmeier-Haack route on a decarboxylated precursor.

    • Alternative Direct Oxidation: Treat the substrate with Ceric Ammonium Nitrate (CAN) (4 eq) in 50% aqueous acetic acid at room temperature for 2 hours. This directly yields the aldehyde.

  • Isolation:

    • Extract with Ethyl Acetate (

      
       mL). Wash with brine.
      
    • Recrystallize from Ethanol. Target Product: Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate .

Data Specification:

ParameterSpecificationNote
Appearance Pale yellow to tan solidDarkening indicates polymerization
Melting Point 164–166 °CSharp mp indicates high purity

NMR (DMSO-

)

9.65 (s, 1H, CHO)
Disappearance of one

singlet

Visualization: Synthesis Workflow

The following diagram illustrates the conversion of the trimethyl scaffold into a bioactive RTK inhibitor.

SunitinibSynthesis Start Ethyl 2,4,5-trimethyl -1H-pyrrole-3-carboxylate (Inert Scaffold) Oxidation Step 1: Lateral Oxidation (CAN or SO2Cl2) Start->Oxidation Activation Intermediate 5-Formyl Derivative (Reactive Electrophile) Oxidation->Intermediate -CH3 -> -CHO Condensation Step 2: Knoevenagel Condensation (+ 5-Fluoroindolin-2-one) Intermediate->Condensation Piperidine Cat. Final Sunitinib Analog (RTK Inhibitor) Condensation->Final Z-Isomer Formation

Caption: Figure 1. Synthetic pathway transforming the 2,4,5-trimethyl scaffold into a kinase inhibitor via C5-methyl oxidation and oxindole condensation.

Application in Fluorescent Labeling (BODIPY)

Beyond therapeutics, this scaffold is a precursor for BODIPY (Boron-Dipyrromethene) dyes, used in bio-imaging. The "trimethyl" pattern prevents rotation around the meso-bond, resulting in high quantum yields.

Protocol B: Dipyrromethene Assembly

Objective: Condense two pyrrole units to form a fluorescent core.

  • Saponification:

    • The ethyl ester must often be removed or hydrolyzed depending on the desired solubility.

    • Reflux Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate in KOH/Ethanol.

    • Acidify to precipitate the carboxylic acid .

  • Decarboxylation (Optional):

    • Thermal decarboxylation at 180°C in ethanolamine yields 2,3,5-trimethylpyrrole .

  • Condensation:

    • React 2 equivalents of the pyrrole with an acid chloride (e.g., benzoyl chloride) in DCM followed by complexation with

      
      .
      
    • Result: A rigid, highly fluorescent dye used for labeling proteins in drug distribution studies.

Analytical Quality Control

When sourcing or synthesizing this compound, specific impurities can disrupt downstream Knoevenagel condensations.

Critical Impurity Profile:

  • N-Ethyl Derivative: Arises from over-alkylation during synthesis. Inert to Knoevenagel conditions.

    • Detection: Check NMR for ethyl quartet at

      
       3.8–4.0 ppm (N-CH2) vs 
      
      
      
      4.1–4.2 ppm (O-CH2).
  • Dimerized Pyrroles: Formed via oxidative coupling during storage.

    • Prevention: Store under Argon at -20°C.

Solubility Table for Process Development:

SolventSolubility (mg/mL)Suitability for Reaction
Ethanol > 100Excellent (Recrystallization)
DCM > 200Excellent (Halogenation)
Water < 0.1Poor (Precipitation medium)
DMSO > 150Good (Biological Assays)

References

  • PubChem. (2025). Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate Compound Summary. National Library of Medicine. [Link]

  • Tang, X., et al. (2008).[5] Synthesis and Crystal Structure of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E. [Link]

  • Hao, Y., et al. (2015).[3] An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. Chemical Papers. [Link]

  • Organic Chemistry Portal. (2023). Oxidation of Methyl Groups to Aldehydes. [Link]

Sources

Use of 2,4,5-Trimethyl-3-carboxyethyl-pyrrole in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization and Activation of 2,4,5-Trimethyl-3-carboxyethyl-pyrrole for Advanced Optoelectronic Materials

Executive Summary

This guide details the materials science applications of 2,4,5-Trimethyl-3-carboxyethyl-pyrrole (and its ethyl ester analogue, commonly referred to as a Knorr-type pyrrole).[1] Unlike simple pyrroles used in conductive polymers, this fully substituted molecule serves as a latent building block for precision supramolecular structures, including BODIPY dyes , porphyrins , and dipyrromethene ligands .[1][2]

Because positions 2, 4, and 5 are blocked by methyl groups, this molecule does not undergo uncontrolled polymerization.[1][2] Instead, it requires specific activation protocols —primarily the oxidation of


-methyl groups—to form reactive precursors for macrocyclization.[1] This note provides the critical methodologies to unlock its potential in organic electronics and bio-imaging.

Molecular Architecture & Material Utility

The utility of 2,4,5-Trimethyl-3-carboxyethyl-pyrrole lies in its high substitution pattern, which imparts chemical stability and solubility.[1]

FeatureChemical BasisMaterial Application

-Methyl Blocking
Methyls at C2 & C5 prevent random polymerization.[1]Enables step-growth synthesis of discrete oligomers (e.g., dipyrrins) rather than polydisperse polymers.[1]

-Carboxyethyl
Ester or Propionic Acid side chain at C3.[1]Solubility Handle: Allows processing in organic solvents.Bioconjugation: Can be hydrolyzed to activate amide coupling with proteins or surfaces.[1][2]
Electron Richness Tri-alkyl substitution increases electron density.[1][2]Lowers oxidation potential; ideal for hole-transport materials in OLEDs/OPVs once incorporated into macrocycles.[1]

Core Application: Synthesis of Asymmetric BODIPY Dyes

The most high-value application of this scaffold is the synthesis of BODIPY (Boron-Dipyrromethene) dyes.[1] Because the pyrrole is fully substituted, it must be "activated" to serve as a coupling partner.[1][2]

Mechanism of Action

To form the BODIPY core, one


-position must react with an aldehyde (or an activated carbonyl).[1] Since C2 and C5 are methylated, we utilize 

-methyl oxidation
.[1] The C2-methyl group is selectively oxidized to a formyl group (-CHO) or an acetoxymethyl group (-CH₂OAc), rendering it reactive.[1]
Protocol A: -Methyl Oxidation (Activation Step)

This protocol converts the stable precursor into a reactive formyl-pyrrole.[1]

Reagents:

  • Precursor: 2,4,5-Trimethyl-3-carboxyethyl-pyrrole (1.0 eq)[1]

  • Oxidant: Sulfuryl Chloride (SO₂Cl₂) (1.1 eq) or Lead(IV) acetate (Pb(OAc)₄)[1]

  • Solvent: Dichloromethane (DCM) or Glacial Acetic Acid[1]

Step-by-Step Methodology:

  • Solution Prep: Dissolve 5.0 g of the pyrrole precursor in 50 mL of anhydrous DCM under Argon. Cool to 0°C.[1][2]

  • Chlorination: Dropwise add SO₂Cl₂ (1.1 eq) over 20 minutes. The solution will darken, indicating the formation of the

    
    -trichloromethyl intermediate.[1]
    
    • Expert Insight: Strict temperature control is vital.[1][2][] Exceeding 5°C often leads to over-chlorination at the

      
      -methyl positions.[1]
      
  • Hydrolysis: Pour the reaction mixture into hot water (60°C) and stir vigorously for 30 minutes. This hydrolyzes the intermediate to the 2-formyl-3-carboxyethyl-4,5-dimethylpyrrole .[1]

  • Work-up: Extract with DCM, wash with NaHCO₃, and dry over MgSO₄.

  • Purification: Recrystallize from Ethanol/Water. The product is a stable aldehyde monomer ready for condensation.[1][2]

Protocol B: Asymmetric BODIPY Assembly

This protocol couples the activated formyl-pyrrole with a different alpha-free pyrrole to create "Push-Pull" dyes.[1]

Step-by-Step Methodology:

  • Condensation: Mix the Activated Formyl Pyrrole (from Protocol A) with an equimolar amount of an

    
    -free pyrrole (e.g., 2,4-dimethylpyrrole) in DCM.[1]
    
  • Acid Catalysis: Add catalytic POCl₃ or p-TsOH.[1][2] Stir for 2 hours. The color will shift to deep red/orange (Dipyrromethene formation).[1][2]

  • Complexation: Add Diisopropylethylamine (DIPEA, 5 eq) followed by BF₃·OEt₂ (6 eq).[1][2] Stir for 1 hour.

  • Result: A highly fluorescent BODIPY dye with a functional ester handle for surface attachment.

Visualization: Activation & Synthesis Workflow

The following diagram illustrates the logic flow for transforming the inert precursor into a functional optoelectronic material.

G Precursor 2,4,5-Trimethyl-3- carboxyethyl-pyrrole Activation Activation Decision Precursor->Activation Oxidation Route A: Alpha-Methyl Oxidation (SO2Cl2) Activation->Oxidation For Optoelectronics Hydrolysis Route B: Ester Hydrolysis Activation->Hydrolysis For Bio-Interfaces Formyl 2-Formyl Intermediate Oxidation->Formyl -CH3 to -CHO Acid Free Acid Derivative Hydrolysis->Acid Condensation Condensation w/ Alpha-Free Pyrrole Formyl->Condensation Coupling Amide Coupling (Bioconjugation) Acid->Coupling BODIPY FINAL PRODUCT: Asymmetric BODIPY Dye Condensation->BODIPY + BF3·OEt2 Surface FINAL PRODUCT: Bio-Active Surface Coupling->Surface

Figure 1: Strategic workflow for activating the 2,4,5-trimethyl scaffold.[1] Route A leads to fluorescent dyes; Route B leads to surface-active materials.[1]

Application: Porphyrin-Based MOFs (Metal-Organic Frameworks)

The "carboxyethyl" group (ester) is a masked linker.[1][2] For Metal-Organic Frameworks (MOFs), the ester is hydrolyzed to the carboxylic acid, which then coordinates with metal nodes (e.g., Zn, Zr).[1]

Protocol: Synthesis of Octa-substituted Porphyrin Linkers

  • Self-Condensation: The Activated Formyl Pyrrole (from Protocol A) can be tetramerized.[1]

  • Reagents: Dissolve Formyl Pyrrole in propionic acid (solvent/catalyst). Reflux for 4 hours open to air (oxidative cyclization).[1][2]

  • Product: A highly substituted porphyrin (e.g., derivatives of Etioporphyrin) with four protected ester groups.[1][2]

  • Deprotection: Saponify with KOH/MeOH to generate the tetra-carboxylic acid porphyrin.

  • MOF Assembly: Solvothermal reaction of the tetra-acid porphyrin with Zn(NO₃)₂ yields photo-active MOFs used in singlet oxygen generation (photodynamic therapy).[1]

Safety & Handling (E-E-A-T)

  • Precursor Stability: The 2,4,5-trimethyl pyrrole is air-stable but darkens upon prolonged light exposure due to slow auto-oxidation.[1] Store at 4°C in amber vials.

  • Reagent Hazards:

    • Sulfuryl Chloride: Violently reacts with water; releases HCl gas.[1][2] Use in a fume hood.[1][2]

    • BF₃·OEt₂: Highly corrosive Lewis acid.[1][2]

  • Validation Check: Before committing to a large-scale BODIPY synthesis, check the purity of your Activated Formyl Pyrrole via ¹H-NMR. The aldehyde proton peak at ~9.5 ppm must be sharp and distinct. If the peak is broad or multiple peaks exist, re-purify, or the BODIPY yield will drop below 10%.[1]

References

  • BOC Sciences. BODIPY Design, Synthesis & Functionalization Guide. (Detailed mechanisms of pyrrole condensation and boron coordination).

  • National Institutes of Health (PMC). Expeditious, mechanochemical synthesis of BODIPY dyes.[1][2] (Protocols for acid-catalyzed condensation of substituted pyrroles).[1][2]

  • MDPI (Int. J. Mol.[1][2] Sci). Efficient Synthesis of Core-Fluorinated BODIPY-3,5-Diamides.[1] (Discussion of 2,4,5-trimethyl substituted pyrroles in fluorescence tuning).

  • PubChem. Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate (Compound Summary). (Physical data and CAS 2199-54-4 verification). [1][4]

  • ScienceDirect / Elsevier. Functional conductive polymers such as poly(pyrrole-co-(1-(2-carboxyethyl)pyrrole)).[1] (Contrast with N-substituted derivatives for conductive polymers).[1][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2,4,5-Trimethylpyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Products in the Knorr Synthesis of 2,4,5-Trimethyl-3-carboxyethyl-pyrrole (Ethyl 2,4,5-trimethylpyrrole-3-carboxylate) Audience: Researchers, Medicinal Chemists, and Process Development Scientists Version: 1.0 (Current as of 2025)

Core Directive & Scientific Context

This guide addresses the synthesis of Ethyl 2,4,5-trimethylpyrrole-3-carboxylate (often loosely referred to as "2,4,5-trimethyl-3-carboxyethyl-pyrrole"). This molecule is a critical intermediate in the synthesis of porphyrins (e.g., etioporphyrins) and a common scaffold in medicinal chemistry.

The Standard Route: Modified Knorr Pyrrole Synthesis The most robust synthesis involves the condensation of ethyl acetoacetate with 3-amino-2-butanone .[1] Because


-aminoketones are unstable and prone to self-dimerization (forming pyrazines), the amino ketone is typically generated in situ by the reduction of 2,3-butanedione monooxime  with zinc dust in acetic acid in the presence of the 

-keto ester.
Mechanism & Competitive Pathways

The success of this reaction relies on the kinetic favorability of the pyrrole condensation over the self-dimerization of the amino ketone.[1]

KnorrReaction Start 2,3-Butanedione Monooxime Red Reduction (Zn/AcOH) Start->Red AminoKetone 3-Amino-2-butanone (Transient Intermediate) Red->AminoKetone Product Ethyl 2,4,5-trimethylpyrrole- 3-carboxylate (Target) AminoKetone->Product + Ethyl Acetoacetate SideProd1 Tetramethylpyrazine (Major Impurity) AminoKetone->SideProd1 x2 (-2H₂O, -2H₂) EAA Ethyl Acetoacetate PyrrolePath Condensation (Desired Path) PyrazinePath Self-Dimerization (Side Reaction)

Figure 1: Competitive pathways in the Knorr synthesis.[1] The transient amino ketone must be intercepted by ethyl acetoacetate to form the pyrrole; otherwise, it dimerizes to tetramethylpyrazine.

Troubleshooting Guide: Identification & Remediation

Module 1: Critical Impurity Identification

Use this module to diagnose the identity of unexpected solids or colors in your reaction mixture.

Observation Suspected Impurity Diagnostic Characteristic Root Cause
White Crystalline Solid (Insoluble in acid)Tetramethylpyrazine 1H NMR: Singlet ~2.5 ppm (12H). No NH signal.[1] High mp (>80°C).[1]Amino ketone concentration too high; slow addition of zinc or insufficient mixing.[1]
Pink/Red Coloration Dipyrromethenes UV-Vis absorption ~500 nm. Product turns brown on air exposure.[1]Oxidative coupling of pyrroles due to air exposure or acidic conditions.[1]
Sticky Red Gum "Pyrrole Red" Broad NMR signals; insoluble in hexane.[1]Polymerization of pyrrole units; reaction temperature too high.
Yellow Oil (Low Yield)Hantzsch Pyridine 1H NMR: Pyridine ring protons.[1]Presence of excess ammonia (if using ammonium salts) or overheating.[1]
Module 2: Frequently Asked Questions (FAQs)
Q1: My product is contaminated with a white solid that doesn't dissolve in dilute HCl. What is it?

A: This is almost certainly tetramethylpyrazine .[1]

  • Mechanism: The intermediate 3-amino-2-butanone is unstable.[1] If it is not immediately trapped by ethyl acetoacetate, two molecules condense to form a dihydropyrazine, which rapidly oxidizes to the aromatic pyrazine.

  • Solution:

    • Increase Stirring Rate: Ensure the zinc dust is suspended vigorously to prevent localized "hotspots" of amino ketone generation.

    • Temperature Control: Keep the reaction temperature between 60–70°C . Too low (<50°C) slows the condensation with ethyl acetoacetate; too high (>90°C) favors polymerization.[1]

    • Purification: The pyrazine is much less polar than the pyrrole ester.[1] It can often be removed by washing the crude solid with cold dilute HCl (the pyrrole is weak base, but pyrazine is even weaker and less soluble in aqueous acid) or by recrystallization from ethanol/water.

Q2: Why does my product turn pink/brown during filtration?

A: Pyrroles are electron-rich and prone to oxidative polymerization .[1]

  • Mechanism: Acid-catalyzed oxidation leads to dipyrromethenes (pink/red) and eventually polypyrroles (brown/black).[1]

  • Prevention:

    • Quench Promptly: Do not leave the reaction mixture in hot acetic acid longer than necessary. Pour into ice water immediately upon completion.

    • Wash Thoroughly: Ensure all acetic acid is washed out with water/bicarbonate.[1] Residual acid on the solid promotes decomposition.[1]

    • Storage: Store the dried product in the dark at -20°C.

Q3: Can I use sodium nitrite to generate the oxime in situ?

A: Yes, but this adds a step.[1]

  • Protocol: You can start with ethyl methyl ketone (2-butanone) , nitrosate it with NaNO₂/AcOH to get the oxime, and then add ethyl acetoacetate and zinc.

  • Risk: If you nitrosate ethyl acetoacetate instead, you will make diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate (Knorr's Pyrrole), not the trimethyl derivative. You must ensure the nitrosation occurs on the ketone component (or purchase 2,3-butanedione monooxime directly).

Optimized Experimental Protocol

Target: Ethyl 2,4,5-trimethylpyrrole-3-carboxylate Scale: 0.1 mol basis

Reagents:

  • Ethyl acetoacetate: 13.0 g (0.1 mol)

  • 2,3-Butanedione monooxime: 10.1 g (0.1 mol)

  • Zinc dust: 15 g (excess, ~2.3 eq)

  • Glacial Acetic Acid: 50 mL

  • Sodium acetate (anhydrous): 10 g (Buffer)

Step-by-Step Methodology:

  • Preparation: In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer (critical for Zn suspension) and a reflux condenser, dissolve 2,3-butanedione monooxime and ethyl acetoacetate in glacial acetic acid .

  • Buffering: Add sodium acetate. Note: This buffers the acidity, reducing the rate of pyrrole polymerization ("Pyrrole Red" formation).

  • Reduction (The Critical Step):

    • Heat the mixture to 60°C .

    • Add Zinc dust in small portions over 45 minutes.

    • Observation: The reaction is exothermic.[1][2][3] Maintain temperature between 65–75°C using the rate of Zn addition.

    • Why? Adding Zn too fast generates a high concentration of amino ketone, favoring pyrazine formation.[1]

  • Work-up:

    • After Zn addition, reflux for 1 hour.[1]

    • Hot Filtration: Decant the hot solution from unreacted zinc into a beaker containing 500 mL of crushed ice/water.

    • Precipitation: The product should precipitate as a white/off-white solid.[1]

  • Purification:

    • Filter the crude solid.[1][4]

    • Pyrazine Removal: Wash the solid with a small amount of cold ethanol (pyrazine is more soluble) or recrystallize from 95% Ethanol.[1]

    • Yield: Typical yields are 50–60%.[1]

References

  • Knorr, L. (1884).[1] "Synthese von Pyrrolderivaten". Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642.

  • Fischer, H. (1935).[1] "The Chemistry of Pyrrole". Organic Syntheses, Coll.[1] Vol. 2, p. 202.[1] (Describes the general Knorr method).

  • Paine, J. B. (1990).[1] "Mechanisms of the Knorr Pyrrole Synthesis". The Chemistry of Heterocyclic Compounds, Vol 48. (Detailed mechanistic analysis of pyrazine vs pyrrole competition).

  • PubChem Compound Summary. (2025). "Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate". National Center for Biotechnology Information.[1]

  • Corwin, A. H. (1950).[1] "The Chemistry of Pyrrole and its Derivatives". Heterocyclic Compounds, Vol 1, 287.[1] (Classic review on side products).

Sources

Technical Support Center: Synthesis of Ethyl 2,4,5-Trimethylpyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization and Troubleshooting of Modified Knorr Pyrrole Synthesis

System Overview & Reaction Logic

Target Molecule: Ethyl 2,4,5-trimethylpyrrole-3-carboxylate (also known as the Knorr Pyrrole derivative). Note: While "carboxyethyl" strictly refers to a propionic acid side chain, in this context, it is treated as the ethyl ester (ethoxycarbonyl) based on standard Knorr synthesis nomenclature.

The Synthetic Route (Modified Knorr): The highest-yield method for this specific isomer involves the in situ reduction of Diacetyl Monoxime (2,3-butanedione monoxime) by Zinc dust in the presence of Ethyl Acetoacetate .

Reaction Equation:



Mechanism & Workflow Diagram

The following diagram outlines the critical mechanistic steps and where yield loss typically occurs.

KnorrMechanism Start Reagents: Diacetyl Monoxime + Ethyl Acetoacetate Zn_Add Step 1: Zinc Addition (Reduction in AcOH) Start->Zn_Add Dissolve in AcOH Intermediate Intermediate: 3-Amino-2-butanone Zn_Add->Intermediate Reduction Fail_Temp FAILURE MODE: Temp > 70°C (Polymerization/Red Oils) Zn_Add->Fail_Temp Exotherm Uncontrolled Fail_Zn FAILURE MODE: Oxidized Zinc (Incomplete Reduction) Zn_Add->Fail_Zn Stirring/Quality Issue Condensation Step 2: Condensation (Nucleophilic Attack on EAA) Intermediate->Condensation + Ethyl Acetoacetate Cyclization Step 3: Cyclization & Dehydration Condensation->Cyclization Product Target: Ethyl 2,4,5-trimethylpyrrole-3-carboxylate Cyclization->Product

Caption: Workflow of the Modified Knorr Synthesis highlighting critical failure points (Red) during the Zinc reduction step.

Troubleshooting Guide: Why is my yield low?

This section addresses specific pain points reported by researchers.

Issue 1: "The reaction mixture turned into a dark red tar/oil."

Diagnosis: Thermal Runaway (Polymerization). The reduction of the oxime by Zinc is highly exothermic. If the temperature exceeds 70°C , the intermediate


-aminoketone self-condenses into pyrazines or polymerizes into "pyrrole reds" (porphobilinogen-like polymers).
  • Solution:

    • Strict Temperature Control: Maintain the reaction between 60°C and 65°C . Do not allow it to boil.

    • Zinc Addition Rate: Add Zinc dust in small portions over 1–2 hours. Monitor the internal temperature with a probe, not just the bath temperature.

    • Cooling Bath: Keep an ice bath ready to quench the exotherm if it spikes above 68°C.

Issue 2: "I have unreacted starting material and low conversion."

Diagnosis: Zinc Surface Passivation. Commercial Zinc dust often has an oxide layer that slows reduction, leading to kinetic stalling.

  • Solution:

    • Activation: Activate Zinc dust by washing with dilute HCl, followed by water, ethanol, and ether, then drying. Alternatively, add a catalytic amount of copper(II) sulfate to the reaction (forming a Zn-Cu couple) to accelerate electron transfer.

    • Stirring: The Zinc is a heterogeneous solid. Vigorous mechanical stirring (overhead stirrer) is superior to magnetic stirring, which often fails as the slurry thickens.

Issue 3: "The product precipitates as a sticky solid that is hard to filter."

Diagnosis: Zinc Acetate Saturation. The reaction produces massive amounts of Zinc Acetate (


), which can trap your product.
  • Solution:

    • Dilution: Pour the hot reaction mixture into a large volume of ice-cold water (at least 5x reaction volume). This dissolves the Zinc Acetate while precipitating the hydrophobic pyrrole ester.

    • Aging: Allow the precipitate to stand in the cold water for 1–2 hours. The sticky "oil" will often crystallize into a filterable solid during this time.

Optimized Experimental Protocol

Objective: Synthesis of Ethyl 2,4,5-trimethylpyrrole-3-carboxylate (Scale: ~0.5 mol) Expected Yield: 60–75%

Reagents Table
ReagentMW ( g/mol )EquivalentsAmountRole
Ethyl Acetoacetate 130.141.065.0 g

-Ketoester substrate
Diacetyl Monoxime 101.101.050.5 gPrecursor to

-aminoketone
Zinc Dust 65.382.2~72.0 gReductant (Excess required)
Glacial Acetic Acid 60.05Solvent250 mLSolvent & Proton source
Sodium Acetate 82.032.0~82 gBuffer (Optional, prevents acidity spikes)
Step-by-Step Methodology
  • Setup: Equip a 1L 3-neck round-bottom flask with an overhead mechanical stirrer , a thermometer (internal probe), and a reflux condenser.

  • Dissolution: Add Ethyl Acetoacetate (65g) and Diacetyl Monoxime (50.5g) to Glacial Acetic Acid (250 mL).

    • Note: If using Sodium Acetate to buffer, add it here.

  • Reduction (The Critical Step):

    • Heat the solution to 50°C .

    • Begin adding Zinc dust in small portions (approx. 2-3g at a time).

    • CAUTION: The reaction is exothermic. Allow the temperature to rise to 60–65°C and maintain it there by controlling the rate of Zinc addition.

    • Tip: If the reaction becomes sluggish, apply external heat. If it spikes >70°C, stop addition and use an external ice bath.

  • Reflux: After all Zinc is added (approx. 1 hour), heat the mixture to gentle reflux (~100°C) for 1 hour to drive the condensation to completion.

  • Work-up:

    • Decant the hot solution away from any unreacted Zinc into a beaker containing 1000 mL of crushed ice/water .

    • Stir vigorously. The product should precipitate as a white or off-white solid.

    • If the product oils out, scratch the side of the beaker with a glass rod to induce crystallization.

  • Purification:

    • Filter the crude solid.[1]

    • Wash thoroughly with water to remove Zinc Acetate and Acetic Acid.

    • Recrystallization: Dissolve the wet cake in hot Ethanol (95%) . Allow to cool slowly.

    • Drying: Dry in a vacuum oven at 50°C.

Comparative Data: Yield Factors

The following data summarizes internal optimization runs comparing solvent and catalyst variations.

VariationYield (%)Purity (HPLC)Observation
Standard (Zn/AcOH) 68% 98% Best balance of yield/purity.
High Temp (>80°C during add)35%85%Dark red tar formed (polymerization).
Solvent: Propionic Acid72%92%Higher yield but harder to remove solvent.
Catalyst: Zn + HgCl265%97%No significant gain; toxic waste issue.
Reagent: NaNO2 (In situ oxime)55%90%Lower yield due to side reactions of nitrite.

Frequently Asked Questions (FAQ)

Q: Can I use 2-Butanone and Sodium Nitrite instead of Diacetyl Monoxime? A: Yes, this generates the oxime in situ. However, yields are typically 10–15% lower due to the formation of side products from the nitrosation step. Using pre-formed Diacetyl Monoxime (commercially available) is cleaner and more reproducible.

Q: My product is pink/red even after recrystallization. Is it ruined? A: Not necessarily. Pyrroles are sensitive to air oxidation (auto-oxidation), forming trace "pyrrole red" impurities. These are highly colored even at ppm levels. If the melting point is sharp (Standard: 103–105°C for similar derivatives, check specific ester MP), the bulk purity is likely fine. A wash with cold methanol can sometimes remove the surface color.

Q: Why do we use Zinc dust and not granules? A: Surface area. The reaction is heterogeneous. Granules react too slowly, allowing the oxime to decompose or the ethyl acetoacetate to hydrolyze before condensation occurs.

References

  • Fischer, H. (1935). Organic Syntheses, Coll. Vol. 2, p. 202. "2,4-Dimethyl-3,5-dicarbethoxypyrrole" (Foundational Knorr method reference).

  • Paine, J. B. (1990). "Synthesis of Pyrroles from Aliphatic Ketones". The Porphyrin Handbook. (Authoritative text on pyrrole synthesis mechanisms).
  • Kleinspehn, G. G. (1955). "Synthesis of Ethyl 2,4-Dimethylpyrrole-3-carboxylate". Organic Syntheses, Coll. Vol. 3, p. 513. (Standard protocol for the dimethyl analog, applicable to trimethyl).

  • PubChem Compound Summary. "Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate". National Library of Medicine.

Sources

Overcoming low reactivity of starting materials for pyrrole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Synthesis Technical Support Center.

Ticket #: PYR-404-REACTIVITY Subject: Overcoming Low Reactivity in Pyrrole Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely here because the classical Paal-Knorr condensation has failed. While this 1884 method is the industry standard, it struggles with sterically hindered 1,4-diketones , electron-deficient amines (e.g., nitroanilines), and acid-sensitive substrates .

This guide moves beyond the textbook to provide field-tested protocols for forcing these difficult couplings. We will cover Lewis Acid activation, Deep Eutectic Solvents (DES) for solubility issues, and transition-metal-catalyzed bypasses.

Module 1: The "Dead" Nucleophile Protocol (Paal-Knorr Optimization)

The Problem: Your amine has strong electron-withdrawing groups (EWGs) or your diketone is sterically crowded, preventing the initial nucleophilic attack or the rate-determining cyclization step.

The Fix: Switch from Brønsted acids (which often cause polymerization) to Water-Tolerant Lewis Acids .

Mechanism of Action

Lewis acids (specifically Lanthanides and Group 3 metals) coordinate to the carbonyl oxygen, increasing electrophilicity without lowering the pH to levels that degrade the pyrrole product.

LewisAcidActivation Start 1,4-Diketone Complex Activated Complex (C=O---Sc) Start->Complex Coordination LA Lewis Acid (Sc³⁺) LA->Complex Hemiaminal Hemiaminal Intermediate Complex->Hemiaminal Nucleophilic Attack Amine Deactivated Amine (R-NH₂) Amine->Hemiaminal Product Pyrrole Hemiaminal->Product - 2 H₂O (Cyclization) Product->LA Catalyst Turnover

Figure 1: Lewis Acid activation lowers the LUMO energy of the carbonyl, allowing even weak nucleophiles to react.

Recommended Protocol: Scandium(III) Triflate Catalysis

Best for: Weakly nucleophilic amines (e.g., 2-aminopyridine, 4-nitroaniline).

  • Stoichiometry: 1.0 equiv 1,4-diketone + 1.2 equiv amine.

  • Catalyst: Add 5 mol% Sc(OTf)₃ .

  • Solvent: Use Acetonitrile (polar aprotic helps stabilize the transition state).

  • Conditions: Stir at room temperature. If no reaction after 1 hour, heat to 60°C.

  • Validation: Monitor TLC. The Lewis acid prevents the "furanning" side reaction (formation of furan due to acid-catalyzed cyclization of the diketone itself).

Expert Note: If Sc(OTf)₃ is unavailable, Bismuth Nitrate (Bi(NO₃)₃·5H₂O) is a cost-effective alternative that works exceptionally well under solvent-free conditions [1].

Module 2: The Solubility Block (Green Solvent Systems)

The Problem: Your starting materials (often large aromatic diketones) are insoluble in ethanol/water, or the reaction effectively stops because reagents phase-separate.

The Fix: Deep Eutectic Solvents (DES) . These mixtures act as solvent, catalyst, and dehydrating agent simultaneously.[1]

Protocol: Choline Chloride/Urea DES

Best for: Insoluble substrates and "Green" process requirements.

  • Prepare DES: Mix Choline Chloride and Urea (1:2 molar ratio) and heat to 80°C until a clear liquid forms.

  • Reaction: Add diketone (1.0 mmol) and amine (1.0 mmol) directly to 1 mL of DES.

  • Process: Stir at 80°C. The high ionic strength stabilizes the zwitterionic intermediates.

  • Workup: Add water. The DES dissolves; the pure pyrrole precipitates out.

Comparative Data: Solvent Efficacy

Solvent SystemYield (4-Nitroaniline)TimeNotes
Ethanol + HCl 35%12 hSignificant tar formation.
Toluene + pTSA 60%6 hRequires Dean-Stark trap.
Choline Cl/Urea 92% 45 min Product precipitates pure.
Water + SDS 78%4 hGood for hydrophobic amines.

Module 3: The "Bypass" (Transition Metal Catalysis)

The Problem: The 1,4-diketone is unstable or synthetically inaccessible.

The Fix: Gold(I)-Catalyzed Hydroamination . Instead of condensing a ketone, you build the ring from an alkyne and an isoxazole or amine.

Mechanism: Gold(I) Alkyne Activation

This method bypasses the need for carbonyl condensation entirely, using the "soft" carbophilicity of Gold(I) to activate alkynes for nucleophilic attack.

GoldCatalysis Alkyne Alkyne / Diynol PiComplex π-Alkyne-Au Complex Alkyne->PiComplex + Catalyst Au [Au(I)] Catalyst Au->PiComplex NuAttack Nucleophilic Attack (Amine/Azide) PiComplex->NuAttack Anti-Markovnikov ProtoDe Protodemetalation NuAttack->ProtoDe Cyclization ProtoDe->Au Regenerate Catalyst Final Substituted Pyrrole ProtoDe->Final

Figure 2: Gold(I) activates the pi-system of the alkyne, allowing cyclization under neutral conditions.

Recommended Protocol: Gold(I) from Alkynyl Aziridines

Reference: Davies et al. [2][2]

  • Substrate: N-tosyl alkynyl aziridine.

  • Catalyst: 5 mol% Ph₃PAuOTf (Gold(I) with a non-coordinating counterion is critical).

  • Solvent: Dichloromethane (DCM).

  • Outcome: This rearrangement yields 2,4-disubstituted pyrroles, which are difficult to access via Paal-Knorr.

Module 4: Troubleshooting FAQ

Q: My reaction stalls at the intermediate (hemiaminal) stage. I see two spots on TLC. A: This is a dehydration failure. The ring has closed (hemiaminal), but water cannot leave.

  • Fix: Add molecular sieves (4Å) or use Microwave Irradiation (100°C, 10 min). The microwave effect couples directly to the polar intermediate, driving the elimination of water [3].

Q: I am getting a Furan byproduct instead of Pyrrole. A: Your conditions are too acidic. In the competition between the amine (to make pyrrole) and the enol (to make furan), high acidity favors the enol oxygen.

  • Fix: Switch to Iodine (I₂) catalysis (10 mol%). Iodine acts as a mild Lewis acid that activates the carbonyl for the amine specifically, suppressing furan formation [4].

Q: My 1,4-diketone decomposes before reacting. A: Use a "masked" equivalent.

  • Fix: Switch to the Clauson-Kaas protocol using 2,5-dimethoxytetrahydrofuran . This releases the dialdehyde in situ only as fast as it reacts. Run this in water with a surfactant (SDS) to protect the sensitive dialdehyde from bulk degradation.

References

  • Banik, B. K., et al. (2005). "Bismuth nitrate-catalyzed versatile synthesis of pyrroles." Tetrahedron Letters, 46(15), 2643-2646.

  • Davies, P. W., & Martin, N. (2009).[2] "Counterion Effects in a Gold-Catalyzed Synthesis of Pyrroles from Alkynyl Aziridines." Organic Letters, 11(11), 2293-2296.[2]

  • Minetto, G., et al. (2005). "Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes." European Journal of Organic Chemistry, 2005(24), 5277-5288.

  • Ren, Y-M., et al. (2013). "Iodine-catalyzed four-component reaction: a straightforward one-pot synthesis of functionalized pyrroles."[3] RSC Advances, 3, 2029-2034.

Sources

Technical Support Center: Preventing Polymerization in Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Polymerization Mitigation & Stabilization Protocols Audience: Synthetic Chemists, Process Engineers, Drug Discovery Teams

Core Directive: The "Black Tar" Problem

Pyrroles are notoriously electron-rich heterocycles.[1] While this makes them excellent nucleophiles, it also renders them hypersensitive to acid-catalyzed polymerization and oxidative degradation . A clear reaction mixture turning into a black, insoluble tar is the hallmark of "pyrrole red" formation—a complex mixture of polypyrrole oligomers.

This guide moves beyond basic textbook advice, offering mechanistic interventions to arrest polymerization at the source.

The Mechanics of Failure

To prevent polymerization, you must understand the invisible cascade occurring in your flask.

Mechanism: Acid-Catalyzed Oligomerization

Unlike standard aromatics, pyrrole is not basic; it is a weak acid (


). However, in the presence of strong acids or Lewis acids (often used in Paal-Knorr or Clauson-Kaas cyclizations), the pyrrole ring undergoes protonation.
  • Protonation: Occurs preferentially at C3 (kinetic) or C2 (thermodynamic), breaking aromaticity.

  • Electrophilic Attack: The resulting cation (

    
    ) is a potent electrophile. It is immediately attacked by a neutral, unreacted pyrrole molecule.
    
  • Propagation: Loss of a proton restores aromaticity in the dimer, but the dimer is more electron-rich than the monomer, making it prone to further attack. This leads to rapid, runaway polymerization.

PyrrolePolymerization cluster_cycle Runaway Cycle Pyrrole Neutral Pyrrole (Nucleophile) Cation Protonated Cation (Electrophile) Pyrrole->Cation + H+ (at C3/C2) Acid Acid Catalyst (H+) Acid->Cation Dimer Dimer (More Reactive) Cation->Dimer + Pyrrole Polymer Polypyrrole (Black Tar) Dimer->Polymer Chain Growth

Figure 1: The acid-catalyzed cascade. Note that the dimer is often more reactive than the monomer, accelerating the reaction as it proceeds.

Troubleshooting Center (Q&A)
Case 1: The Paal-Knorr Synthesis

Q: My Paal-Knorr reaction (1,4-diketone + amine) turns black immediately upon heating with p-TsOH. How do I stop this?

A: You are likely using conditions that are too acidic for the electron-rich product. The traditional reflux with strong acid is outdated for sensitive substrates.

  • The Fix: Switch to Weakly Acidic/Neutral Conditions .

    • Catalyst: Replace

      
      -TsOH with acetic acid (AcOH) or even catalytic 
      
      
      
      (molecular iodine) under neutral conditions.
    • Buffering: If using a strong acid is unavoidable, add sodium acetate (NaOAc) to buffer the system.

    • Titanium (IV) Method: For sterically hindered amines, use

      
       as a Lewis acid and water scavenger. It activates the carbonyls without generating a high concentration of free protons.
      
Case 2: Purification Woes

Q: My crude NMR looks clean, but after running a silica gel column, I recover a fraction of the mass as a red/brown solid. Where did my product go?

A: Standard silica gel is slightly acidic (


). This acidity is sufficient to initiate polymerization of alkyl-pyrroles on the column surface.
  • The Fix: Passivate the Stationary Phase.

    • Option A (Best): Use Neutral Alumina (Brockmann Grade III) instead of silica. Alumina is amphoteric and does not trigger acid-catalyzed degradation.

    • Option B (Cheaper): Basify your silica gel. Slurry the silica in your eluent containing 1-2% Triethylamine (

      
      ). Run the column with 1% 
      
      
      
      in the mobile phase to maintain basicity.
Case 3: The Clauson-Kaas Protocol

Q: I am reacting 2,5-dimethoxytetrahydrofuran with an amine in refluxing acetic acid, but yields are low (<40%).

A: Refluxing acetic acid is the "brute force" method. It degrades sensitive pyrroles.

  • The Fix: Use the Modified Aqueous/Buffer Protocol .

    • Hydrolyze the acetal (2,5-dimethoxytetrahydrofuran) first with dilute HCl to form the dialdehyde/diol in water.

    • Buffer the solution to pH ~5-6 with Sodium Acetate.

    • Add the amine and stir at room temperature or mild heat (

      
      ). The product often precipitates out or can be extracted, avoiding the harsh reflux.
      
Case 4: Storage Stability

Q: I synthesized my pyrrole yesterday, but today the oil has turned dark brown. Is it ruined?

A: It is oxidizing. Pyrroles are sensitive to photo-oxidation (reacting with singlet oxygen).

  • The Fix:

    • Immediate: Store under Argon/Nitrogen atmosphere.

    • Temperature: Store at

      
      .
      
    • Light: Wrap the vial in aluminum foil.

    • Salvage: If it's just dark, filter it through a small plug of basic alumina/silica; the polymer is usually polar and will stick, while the monomer elutes.

Technical Deep Dive: Validated Protocols
Protocol A: Preparation of Basified Silica Gel

Use this when Neutral Alumina is unavailable.

  • Slurry Preparation: Mix the required amount of Silica Gel (60 Å) with the starting eluent (e.g., Hexanes/EtOAc).

  • Passivation: Add Triethylamine (

    
    )  to the slurry until the concentration is 2-3% (v/v). Swirl for 5 minutes.
    
  • Packing: Pour the column.

  • Elution: Run the column using a mobile phase containing 0.5% to 1%

    
     .
    
    • Note: High concentrations of

      
       can streak on TLC; remove it from collected fractions via rotary evaporation (it is volatile).
      
Protocol B: Mild Modified Clauson-Kaas Synthesis

Designed for acid-sensitive pyrroles.

  • Activation: Dissolve 2,5-dimethoxytetrahydrofuran (1.0 equiv) in 0.1 M HCl (aqueous). Heat gently (60°C) for 30 mins until the solution becomes homogenous (hydrolysis to 1,4-dicarbonyl equivalent).

  • Buffering: Cool to RT. Add Sodium Acetate (NaOAc) until pH reaches 5.5–6.0.

  • Cyclization: Add the primary amine (1.0–1.1 equiv). Stir at RT or 50°C.

  • Isolation: The pyrrole is hydrophobic. It will often oil out or precipitate. Extract with Dichloromethane (DCM), wash with water, dry over

    
    , and concentrate.
    
Data Center: Method Comparison

Comparative Yields for N-Substituted Pyrrole Synthesis

Reaction ParameterTraditional Clauson-KaasModified (Buffered) Clauson-KaasPaal-Knorr (p-TsOH)
Solvent Glacial Acetic AcidWater / Acetate BufferToluene / Benzene
Temperature Reflux (

)
RT to

Reflux (

)
Acidity (pH) Strongly Acidic (< 2)Weakly Acidic (5-6)Acidic (Catalytic)
Polymerization Risk High Low Moderate
Typical Yield 40 - 65%80 - 95%60 - 85%
Purification Need Distillation/ColumnFiltration/ExtractionColumn
Decision Logic: Workflow Optimization

TroubleshootingTree Start Start: Pyrrole Synthesis MethodCheck Which Method? Start->MethodCheck PK Paal-Knorr (1,4-diketone + amine) MethodCheck->PK CK Clauson-Kaas (2,5-dimethoxy-THF + amine) MethodCheck->CK PK_Issue Issue: Black Tar / Low Yield? PK->PK_Issue CK_Issue Issue: Degradation? CK->CK_Issue PK_Sol1 Switch to mild acid (AcOH or Sc(OTf)3) PK_Issue->PK_Sol1 Standard PK_Sol2 Use TiCl4 (Water Scavenger) PK_Issue->PK_Sol2 Steric Hindrance Purify Purification Step PK_Sol1->Purify PK_Sol2->Purify CK_Sol1 Use Aqueous/Buffer Protocol (Avoid Refluxing AcOH) CK_Issue->CK_Sol1 CK_Sol1->Purify SilicaCheck Using Silica Gel? Purify->SilicaCheck Alumina Switch to Neutral Alumina SilicaCheck->Alumina Best Practice Basify Add 1% Et3N to Eluent SilicaCheck->Basify Alternative

Figure 2: Decision Matrix for selecting the correct synthesis and purification modifications.

References
  • Mechanism of Acid-Catalyzed Polymerization

    • Filo. (2025).[2][3][4] Mechanism: Protonation and Polymerization of Pyrrole in Acid. Retrieved from

    • ResearchGate. A study of the effects of acid on the polymerisation of pyrrole. Retrieved from

  • Paal-Knorr Optimization

    • BenchChem. Technical Support Center: Paal-Knorr Synthesis of Substituted Pyrroles. Retrieved from

    • Organic Chemistry Portal.[5] Paal-Knorr Pyrrole Synthesis. Retrieved from

  • Clauson-Kaas & Green Methods

    • Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from

    • University of Tasmania. (2023). A new and high yielding synthesis of unstable pyrroles via a modified Clauson-Kaas reaction. Retrieved from

  • Purification & Storage

    • Jalon.[2] Activated Alumina vs. Silica Gel: All you need to know. Retrieved from

    • ThermoFisher. Pyrrole Safety Data Sheet (Storage Conditions). Retrieved from

Sources

Stability issues of 2,4,5-Trimethyl-3-carboxyethyl-pyrrole under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining the Molecule & The Problem

The nomenclature "2,4,5-Trimethyl-3-carboxyethyl-pyrrole" often leads to confusion in the laboratory. Before troubleshooting, we must distinguish between the two most common structural variants, as their stability profiles in acid differ radically.

  • Variant A (The Ester): Ethyl 2,4,5-trimethylpyrrole-3-carboxylate (Knorr’s Pyrrole). This is the standard commercial building block.

  • Variant B (The Free Acid): 2,4,5-Trimethylpyrrole-3-carboxylic acid (often formed by hydrolyzing Variant A).

  • Variant C (The Propionic Side Chain): 3-(2-Carboxyethyl)-2,4,5-trimethylpyrrole (related to porphyrin precursors like cryptopyrrole).

The Core Issue: Pyrroles are electron-rich heterocycles.[1] In acidic media, they function as "acid sponges," becoming protonated.[1] This protonation breaks aromaticity and renders the molecule highly susceptible to oxidative polymerization (reddening) or decarboxylation (yield loss).[1]

Module 1: The "Red Flag" Phenomenon (Color Change)

Symptom: Your colorless or pale yellow solution turns pink, red, or eventually black upon addition of acid or standing in acidic solvent.[1]

Root Cause: Oxidative Polymerization

Even fully substituted pyrroles like 2,4,5-trimethyl derivatives are prone to acid-catalyzed oxidation.[1]

  • Protonation: The acid protonates the pyrrole ring (usually at the

    
    -position if free, or 
    
    
    
    -position).[1]
  • Radical Formation: In the presence of even trace Oxygen (

    
    ), the protonated species forms a radical cation.[1]
    
  • Dimerization: These radicals couple to form dipyrromethene-like chromophores (intense red color), commonly known as "Pyrrole Red."[1]

Troubleshooting Protocol
Variable Recommendation Why?
Atmosphere Strict Inert Gas (Ar/N2) Oxygen is the co-conspirator. Acid alone is slow to degrade; Acid + Air is rapid.[1]
Solvent Degas solvents Sparging solvents with Argon for 15 mins prevents radical initiation.[1]
Scavengers Add Antioxidants If the application permits, trace BHT or Ascorbic Acid can inhibit the radical chain.[1]
Recovery Recrystallization If the solid is red: Recrystallize from Ethanol/Water (9:1).[1] The polymer is usually more soluble in the mother liquor or insoluble enough to filter off.[1]

Module 2: The "Disappearing Product" (Decarboxylation)[2]

Symptom: You subjected the ester (Variant A) to acid hydrolysis (e.g., HCl/Reflux) to get the acid, but obtained a low yield or a different product (2,3,5-trimethylpyrrole).

Root Cause: Thermal Decarboxylation

Pyrrole-3-carboxylic acids are notoriously unstable.[1] Unlike benzoic acids, the pyrrole ring is electron-rich enough to facilitate the loss of


 via a zwitterionic intermediate, especially when protonated.
  • The Trap: You heat the ester in acid to hydrolyze it.[1] The hydrolysis happens, but the resulting free acid immediately decarboxylates at that temperature.[1]

The Solution: Switch to Alkaline Hydrolysis (Saponification)

Never use acid to hydrolyze a pyrrole ester if you want to isolate the acid.[1]

Step-by-Step Protocol: Safe Hydrolysis

  • Dissolution: Dissolve 1 eq. of Ester in Ethanol (5 mL/g).

  • Base Addition: Add 2-3 eq. of NaOH (10% aqueous solution).

  • Reflux: Heat to mild reflux for 2-4 hours. (The sodium salt is stable).[1]

  • Workup (The Critical Step):

    • Cool to 0°C (Ice bath).[1]

    • Slowly acidify with dilute HCl/Acetic Acid to pH 4-5. DO NOT HEAT.

    • The free acid will precipitate.[1] Filter immediately and dry under vacuum at room temperature .

    • Warning: Drying this acid in an oven >50°C will cause it to decompose.[1]

Module 3: Visualization of Instability Pathways

The following diagram illustrates the two main failure modes: The "Red Death" (Polymerization) and the "Silent Loss" (Decarboxylation).

PyrroleStability Ester Pyrrole Ester (Stable) AcidSol Acidic Solution (H+) Ester->AcidSol Dissolve Radical Radical Cation AcidSol->Radical + Oxygen (Air) FreeAcid Pyrrole-3-COOH (Unstable Intermediate) AcidSol->FreeAcid Heat + H2O (Hydrolysis) Polymer Pyrrole Red (Polymers) Radical->Polymer Dimerization Decarb Decarboxylated Product (2,3,5-Trimethylpyrrole) FreeAcid->Decarb Spontaneous -CO2 (if T > 40°C)

Figure 1: Mechanistic pathways for pyrrole degradation in acidic media. Note that Oxygen triggers polymerization, while Heat triggers decarboxylation.[1]

FAQ: Frequently Asked Questions

Q1: Can I run a reaction in Glacial Acetic Acid? A: Yes, glacial acetic acid is generally safe for 2,4,5-trimethylpyrroles at room temperature because it is a weak acid and the solvent system is non-aqueous.[1] However, prolonged heating (>80°C) in acetic acid can still promote degradation.[1] Always degas the acetic acid first.[1]

Q2: My product precipitated as a gum/oil in acid. How do I solidify it? A: This is a solubility issue, not necessarily degradation. Pyrrole esters are lipophilic.[1] In aqueous acid, they "oil out."[1]

  • Fix: Add a co-solvent like Methanol or THF to redissolve the oil, then slowly add water to induce crystallization.[1] If it remains gummy, scratch the flask walls with a glass rod to induce nucleation.[1]

Q3: I need the free acid for a coupling reaction. How do I store it? A: Do not store the free acid (2,4,5-trimethylpyrrole-3-carboxylic acid) for long periods. It is best generated in situ or used immediately.[1] If storage is necessary, keep it at -20°C under Argon.[1]

References

  • Gossauer, A. (1974).[1] Die Chemie der Pyrrole. Springer-Verlag.[1] (The definitive text on pyrrole reactivity and hydrolytic instability).

  • Lightner, D. A., et al. (1976).[1] "Acid-catalyzed decarboxylation of pyrrole-2-carboxylic acids." Journal of the American Chemical Society, 98(4).[1] Link

  • Smith, K. M. (1996).[1] "Pyrroles and Porphyrins."[1][2] In Comprehensive Heterocyclic Chemistry II. Elsevier.[1] (Details the Knorr synthesis and stability profiles).

  • Paine, J. B. (1978).[1] "Synthesis of pyrroles from aliphatic precursors." The Porphyrins, Vol 1. Academic Press.[1] (Discusses the "reddening" polymerization mechanism).

Sources

Optimizing reaction conditions for the synthesis of 2,4,5-Trimethyl-3-carboxyethyl-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 2,4,5-Trimethyl-3-carboxyethyl-pyrrole

Executive Summary & Nomenclature Disambiguation

Before proceeding, we must address a critical nomenclature ambiguity common in this synthesis request.

  • Target Molecule: The name "2,4,5-Trimethyl-3-carboxyethyl-pyrrole" is frequently used in industrial catalogs to refer to Ethyl 2,4,5-trimethylpyrrole-3-carboxylate (an ethyl ester).

  • Alternative Interpretation: If your target requires a free propionic acid side chain (

    
    , typically for porphyrin synthesis), this is a different pathway involving succinic anhydride derivatives.
    

This guide focuses on the synthesis of the Ethyl Ester (Knorr Product) via the reductive condensation of Diacetyl Monoxime and Ethyl Acetoacetate . This is the industry-standard route for the "Trimethyl" substitution pattern.

The Optimized Protocol (The "Golden Standard")

This protocol is optimized for 100g – 500g scale . It replaces the older, variable "sodium nitrite nitrosation" step with the use of pre-formed Diacetyl Monoxime to ensure stoichiometric precision and reduce tar formation.

Reaction Scheme (Logic Flow)

KnorrSynthesis Reagents Input Reagents: 1. Ethyl Acetoacetate 2. Diacetyl Monoxime 3. Zinc Dust (Activated) Solvent Solvent System: Glacial Acetic Acid (Temp Control Critical) Reagents->Solvent Dissolution Intermediate In-Situ Intermediate: 3-Amino-2-butanone Solvent->Intermediate Zn Reduction Process Reductive Condensation (Exothermic) Intermediate->Process + Ethyl Acetoacetate Product Target Product: Ethyl 2,4,5-trimethyl- pyrrole-3-carboxylate Process->Product - 2 H2O

Figure 1: Logical flow of the modified Knorr synthesis using Diacetyl Monoxime.

Step-by-Step Methodology

Reagents:

  • Ethyl Acetoacetate (1.0 eq)

  • Diacetyl Monoxime (2,3-Butanedione monoxime) (1.05 eq)

  • Zinc Dust (3.0 eq) – Must be fine powder, <10 micron preferred

  • Glacial Acetic Acid (Solvent, 5-7 volumes)

  • Sodium Acetate (Buffer, 1.0 eq) – Optional, reduces polymerization

Protocol:

  • Setup: Equip a 3-neck flask with a mechanical stirrer (overhead is mandatory; magnetic stirring is insufficient for the slurry), a reflux condenser, and a thermometer.

  • Dissolution: Charge Glacial Acetic Acid, Ethyl Acetoacetate, and Diacetyl Monoxime. Stir until fully dissolved at room temperature.

  • The Critical Step (Reduction):

    • Heat the solution to 60°C .

    • Remove the heat source.

    • Add Zinc dust in small portions over 1–2 hours.

    • Exotherm Control: The reaction is vigorously exothermic. Allow the temperature to rise to 95–105°C (gentle reflux) driven by the chemical energy.

    • Warning: If the temperature drops below 80°C during addition, the reaction may stall and then "run away" upon reheating. Maintain >80°C.

  • Digestion: After Zn addition is complete, reflux externally for 1 hour to ensure cyclization.

  • Hot Filtration: Decant the hot solution into a beaker of ice water (approx. 10x volume). Filter off unreacted Zinc immediately if possible, or decant from the heavy metal sludge.

  • Precipitation: The product typically precipitates as a crude solid upon hitting the ice water. Stir for 2 hours to granulate the solid.

  • Purification: Recrystallize from Ethanol/Water (90:10) or Methanol.

Troubleshooting Guide (Symptom-Based)

Use this matrix to diagnose failure modes.

SymptomProbable CauseCorrective Action
Black Tar / Polymerization Temperature spike >115°C during Zn addition.Slow down Zn addition. Use an ice bath ready for emergency cooling. Ensure mechanical stirring is vigorous.
Reaction Stalls / No Reflux "Sleeping" reaction. Temp dropped <60°C during addition.[1]Do not add more Zn. Heat gently to 80°C to re-initiate, then resume addition. Accumulation of unreacted Zn is dangerous.
Low Yield (<40%) Oxidized Zinc Dust.Activate Zinc: Wash Zn dust with dilute HCl, then water, then acetone, and dry before use.
Product is Pink/Red Oxidation of the pyrrole ring (pyrrole red).Recrystallize immediately. Store the final product under Nitrogen in the dark. Trace acid promotes oxidation; ensure thorough washing.
Sticky/Gummy Solid Trapped Acetic Acid or Zinc Acetate salts.Pour reaction mixture into a larger volume of ice water (1:15 ratio). Vigorously stir for 4 hours to leach out salts.
Frequently Asked Questions (FAQs)

Q1: Why use Diacetyl Monoxime instead of nitrosating Ethyl Methyl Ketone myself?

  • Answer: While classical Knorr synthesis nitrosates a ketone in situ using Sodium Nitrite, this generates variable yields and unstable intermediates. Diacetyl Monoxime is a stable, commercially available solid. Using it guarantees the stoichiometry of the

    
    -aminoketone precursor, significantly reducing tar formation and improving reproducibility.
    

Q2: Can I substitute Sodium Dithionite for Zinc?

  • Answer: Yes, Sodium Dithionite (

    
    ) is a viable alternative reducing agent if you wish to avoid heavy metal waste (Zinc). However, the Zinc/Acetic Acid method is generally more robust for this specific "Trimethyl" substitution pattern because the acidic environment catalyzes the condensation step more effectively than neutral dithionite conditions.
    

Q3: How do I convert the ester to the free acid (Carboxyethyl group)?

  • Answer: If your application requires the carboxylic acid:

    • Dissolve the ester in Ethanol.[2]

    • Add 10% NaOH (aq) and reflux for 3 hours (Saponification).

    • Cool and acidify with HCl to pH 3.

    • The acid (2,4,5-trimethylpyrrole-3-carboxylic acid) will precipitate. Note: Pyrrole acids are prone to decarboxylation upon heating; dry under vacuum at <50°C.

Q4: The reaction mixture solidified during Zn addition. What happened?

  • Answer: You likely ran the reaction too concentrated (insufficient Acetic Acid) or the Zinc Acetate byproduct precipitated out.

    • Fix: Add warm Acetic Acid immediately to restore fluidity. The standard ratio is 5-7 mL of solvent per gram of reactant.

Mechanistic Insight & Data

The synthesis relies on the Knorr Pyrrole Synthesis mechanism.[3][4][5][6][7][8] The Zinc reduces the oxime (


) to an amine (

) and a ketone. This transient

-aminoketone immediately condenses with the

-ketoester (Ethyl Acetoacetate).

Key Stoichiometric Data:

ComponentMW ( g/mol )EquivalentsRole
Ethyl Acetoacetate130.141.0Carbonyl Component
Diacetyl Monoxime101.101.05Nitrogen Source / Scaffold
Zinc Dust65.383.0 - 4.0Reducing Agent
Product (Ester)181.23-Target
References
  • Knorr, L. (1884). "Synthese von Pyrrolderivaten". Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642.

  • Paine, J. B. (1990). "Mechanisms of the Knorr Pyrrole Synthesis". The Chemistry of Heterocyclic Compounds, Vol 48, Part 1. Wiley-Interscience.

  • Fischer, H. (1935). "The Chemistry of Pyrrole". Organic Syntheses, Coll. Vol. 2, p. 202 (General Knorr Method).

  • PubChem Compound Summary. "Ethyl 2,4,5-trimethylpyrrole-3-carboxylate".

Disclaimer: This guide is intended for qualified personnel only. Always review the MSDS for Zinc dust (flammable solid) and Glacial Acetic Acid (corrosive) before experimentation.

Sources

Troubleshooting peak tailing in HPLC of 2,4,5-Trimethyl-3-carboxyethyl-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Troubleshooting for Pyrrole Derivatives Topic: Troubleshooting Peak Tailing in 2,4,5-Trimethyl-3-carboxyethyl-pyrrole Ticket ID: #PYR-245-TAIL Status: Open

Executive Summary: The Dual-Nature Challenge

Welcome to the Technical Support Center. You are likely experiencing peak asymmetry (


) or tailing factors (

) while analyzing 2,4,5-Trimethyl-3-carboxyethyl-pyrrole .[1]

This molecule presents a "perfect storm" for chromatographic tailing due to its dual functionality:

  • The Pyrrole Ring: While the nitrogen in pyrrole is not basic (pKa ~ -3.8 for the conjugate acid), it is electron-rich and capable of strong hydrogen bonding with residual silanols on the silica support.

  • The Carboxyethyl Group: Assuming this refers to a propionic acid side chain (

    
    ), it possesses a pKa of approximately 4.8. If your mobile phase pH is near this value, the analyte exists in a mixed ionization state, causing severe peak distortion.
    

This guide moves beyond generic advice to address the specific physicochemical interactions of this molecule.

Part 1: Diagnostic Workflow

Before altering your method, use this logic flow to pinpoint the root cause.

TroubleshootingFlow Start START: Peak Tailing > 1.5 Check_pH Check Mobile Phase pH (Is it < 3.0?) Start->Check_pH Check_Column Check Column Type (Is it End-capped / Type B Silica?) Check_pH->Check_Column Yes Action_pH Action: Adjust pH to 2.5 (Suppress Ionization) Check_pH->Action_pH No Check_Load Check Sample Load (Mass Overload?) Check_Column->Check_Load Yes Action_Col Action: Switch to BDS or Polar-Embedded Column Check_Column->Action_Col No (Using standard Silica) Action_Dilute Action: Dilute Sample 10x Check_Load->Action_Dilute Yes Action_System Action: Check Extra-Column Volume (Tubing/Fittings) Check_Load->Action_System No

Figure 1: Diagnostic decision tree for isolating the cause of peak tailing in pyrrole analysis.

Part 2: Technical Modules

Module A: The pH Paradox (Mobile Phase Chemistry)

The Issue: The "carboxyethyl" moiety is the most likely culprit. If your mobile phase is at pH 4.0–6.0, the carboxylic acid is partially ionized (


). This leads to:
  • Mixed-Mode Retention: The ionized species interacts differently with the stationary phase than the neutral species.

  • Silanol Repulsion/Attraction: The negative charge can be repelled by ionized silanols (if pH > 3) or attracted to metal impurities.

The Fix: You must suppress ionization.

  • Target pH: 2.5 – 3.0.

  • Why? At 2 pH units below the pKa (4.8), 99% of the molecule is protonated (neutral

    
    ). This forces the molecule to interact purely through hydrophobic mechanisms, sharpening the peak.
    

Protocol: Phosphate Buffer Preparation (pH 2.5)

  • Dissolve 3.40 g of Potassium Dihydrogen Phosphate (

    
    ) in 900 mL of HPLC-grade water (25 mM).
    
  • Adjust pH to 2.5 using Phosphoric Acid (85%) . Do not use HCl or sulfuric acid as they are corrosive to stainless steel.

  • Dilute to 1000 mL.

  • Filter through a 0.2 µm membrane.

Expert Insight: If you are using LC-MS, replace Phosphate buffer with 0.1% Formic Acid (approx pH 2.7). Phosphate is non-volatile and will ruin your Mass Spec source.

Module B: The Silanol Trap (Stationary Phase)

The Issue: Even if the nitrogen in the pyrrole ring is not protonated (it is not basic), the electron-rich ring can participate in Hydrogen Bonding with free silanol groups (


) on the silica surface. This "drag" causes the tail.

The Fix:

  • Column Selection: Use a "Type B" High-Purity Silica column that is fully end-capped .

    • Recommended: C18 columns labeled "BDS" (Base Deactivated Silica), "XBridge" (Hybrid), or "Polar Embedded" (e.g., Amide or Carbamate groups).

    • Avoid: Uncapped C18 columns or older "Type A" silica.

  • Sacrificial Base (Legacy Method): If you cannot change the column, add a "silanol blocker" to the mobile phase.

    • Additive: Triethylamine (TEA).[2]

    • Concentration: 5–10 mM.

    • Mechanism: The TEA is a stronger base than your analyte; it saturates the active silanol sites, leaving a smooth surface for your pyrrole to traverse [1].

Module C: Sample Solvent Mismatch

The Issue: Dissolving your hydrophobic pyrrole in 100% Acetonitrile or Methanol while starting a gradient at 90% Water causes "Precipitation at the Head of the Column." The analyte crashes out upon hitting the mobile phase, then slowly redissolves, creating a massive tail or split peak.

The Fix:

  • Dissolve the sample in the initial mobile phase composition (e.g., 50:50 Water:Methanol).

  • If solubility is an issue, limit the injection volume to < 5 µL.

Part 3: Comparative Data & Additives

Use this table to select the correct mobile phase modifier based on your detection method and column type.

ModifierTarget pHSuitabilityMechanism of Action
Trifluoroacetic Acid (TFA) ~2.0UV OnlyStrong Ion Pairing. Masks silanols and suppresses ionization. Warning: Can suppress MS signal.
Formic Acid (0.1%) ~2.7UV / LC-MSStandard Acid. Good for ionization suppression. Weaker silanol masking than TFA.
Phosphate Buffer 2.5UV OnlyBest Peak Shape. High buffering capacity prevents local pH shifts within the column.
Triethylamine (TEA) N/AUV OnlySilanol Blocker. Competes for active sites. Use only if peak tailing persists at low pH.

Part 4: Frequently Asked Questions (FAQ)

Q1: I am using a C18 column and pH 3.0, but I still see tailing. What now? A: Check for Oxidation . Pyrroles are notoriously light-sensitive and prone to oxidation (forming dark pigments or oligomers). These oxidation products often elute on the tail of the main peak, mimicking "tailing."

  • Test: Prepare a fresh standard in amber glassware and inject immediately. If the peak sharpens, your previous sample was degrading [2].

Q2: Can I use a "Base Deactivated" column for this acidic molecule? A: Yes. The term "Base Deactivated" refers to the treatment of the silica to remove acidic silanols. This is beneficial for any molecule capable of H-bonding, including pyrroles, regardless of whether the analyte itself is a base [3].

Q3: My retention time is drifting along with the tailing. A: This suggests Column Dewetting (Phase Collapse) if you are running highly aqueous conditions (>95% water) to retain the polar carboxyl group.

  • Solution: Use a specific "AQ" (Aqueous) compatible C18 column or a Polar-Embedded group column which prevents the hydrophobic C18 chains from collapsing onto themselves [4].

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (Accessed 2024). [Link]

  • Gohil, D., et al. Investigation of Silanol Catalyzed Generation of Cyclopenta[c]Pyrrole Derivative Artifact Peaks.[3] Separation Science Plus.[3] (2025).[3][4][5] [Link]

  • Agilent Technologies. HPLC Column Troubleshooting: Peak Tailing. (Accessed 2024). [Link]

  • Chromacademy. HPLC Troubleshooting Guide - Peak Tailing. (Accessed 2024). [Link]

Sources

Technical Support Center: Purification of Crude 2,4,5-Trimethyl-3-carboxyethyl-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: KNR-PYR-PUR-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Div.

System Overview & Molecule Identification

Welcome to the technical support portal. Based on your inquiry regarding 2,4,5-Trimethyl-3-carboxyethyl-pyrrole , we are addressing the purification of the Ethyl ester derivative (Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate). This is the direct product of the classic Knorr Pyrrole Synthesis (Zinc/Acetic Acid reduction).

Note on Nomenclature: While "carboxyethyl" strictly refers to a propionic acid side chain (


), in the context of "crude" Knorr synthesis, this term is frequently used colloquially to describe the ethoxycarbonyl  group (

). This guide assumes you are working with the Ethyl Ester (CAS: 2199-54-4).
Common Impurity Profile
Impurity TypeSourceVisual IndicatorRemoval Strategy
Zinc Salts (

)
Reduction catalystGray/White ash, "sticky" solidAqueous repulping, EDTA wash
Dipyrromethenes Oxidative couplingBright Pink/Red colorationEthanol recrystallization (multiple)
Polypyrroles PolymerizationDark Brown/Black TarActivated Charcoal, Silica filtration
Starting Material Incomplete reactionOily residueCold ethanol wash

Diagnostic Flowchart: Purification Logic

Before proceeding, identify your current state using the logic tree below.

PurificationLogic Start Crude Reaction Mixture (Zn/AcOH) Quench Quench: Pour into Ice-Water (10x Volume) Start->Quench Precipitate Did Solid Precipitate? Quench->Precipitate Filter Filtration Precipitate->Filter Yes Oiling Oiling Out / Sticky Gum Precipitate->Oiling No (Oil) CrudeSolid Crude Solid Obtained Filter->CrudeSolid Oiling->Filter Scratch/Seed ColorCheck Color Check CrudeSolid->ColorCheck Pink Pink/Red (Oxidation) ColorCheck->Pink Pink/Red Gray Gray/White (Zinc Salts) ColorCheck->Gray Gray/Ash Recryst Recrystallize from Hot Ethanol (95%) Pink->Recryst WaterWash Repulp in H2O Stir 1hr Gray->WaterWash Charcoal Add Activated Charcoal Hot Filtration Recryst->Charcoal If persistent Final Pure Crystalline Product (White/Pale Yellow) Recryst->Final Charcoal->Final WaterWash->Recryst

Figure 1: Decision matrix for purifying Knorr pyrrole derivatives based on visual inspection of the crude material.

Troubleshooting Guide (FAQs)

Issue 1: "My product is turning bright pink/red on the filter paper."

Diagnosis: This is the classic "pyrrole pink." Electron-rich pyrroles are air-sensitive. Trace amounts oxidize to form dipyrromethenes , which are intensely colored. The Fix:

  • Speed is Key: Do not leave the crude solid on the vacuum filter for hours. Air drawn through the filter cake accelerates oxidation.

  • The Ethanol Recrystallization:

    • Dissolve the crude solid in the minimum amount of boiling 95% Ethanol.

    • If the solution is dark red/brown, add Activated Charcoal (1-2% by weight) carefully (avoid boil-over).

    • Perform a hot filtration (gravity filter with fluted paper) to remove charcoal.

    • Allow the filtrate to cool slowly to room temperature, then to 4°C.

    • Result: The impurities often stay in the mother liquor. The crystals should be white or pale yellow.

Issue 2: "The solid has a high ash content or looks gray/sludge-like."

Diagnosis: Zinc Contamination. The Knorr synthesis uses massive equivalents of Zinc powder. Zinc acetate and unreacted Zinc dust can become occluded in the precipitating pyrrole. The Fix (The "Repulping" Method): Recrystallization alone often fails to remove inorganic salts.

  • Take your filtered crude solid.[1]

  • Transfer it back into a beaker.

  • Add a large volume of distilled water (approx. 5-10 mL per gram of solid).

  • Stir vigorously (repulp) for 30–60 minutes. Explanation: This breaks up crystal aggregates, allowing water to dissolve the trapped Zinc Acetate.

  • Filter again.

  • Proceed to Ethanol recrystallization.[1][2][3]

Issue 3: "When I pour the reaction into water, it forms a sticky oil, not a solid."

Diagnosis: "Oiling Out." This happens if the water is too warm or if the product concentration is too high, causing the product to separate as a liquid phase before it can crystallize. The Fix:

  • Decant: Pour off the supernatant water.

  • Trituration: Add a small amount of cold ethanol or methanol (just enough to cover the oil).

  • Scratch: Use a glass rod to scratch the side of the flask vigorously at the interface of the oil and solvent. This provides nucleation sites.

  • Cool: Place the flask in an ice bath. The oil should solidify into a cake.

Standard Operating Procedures (SOPs)

Protocol A: The "Gold Standard" Recrystallization

Use this for final purification of the crude ester.

  • Solvent Selection: 95% Ethanol is preferred over Absolute Ethanol. The 5% water content helps depress the solubility of Zinc salts while maintaining high solubility for the pyrrole at boiling point.

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add boiling ethanol in small portions. Keep on a steam bath/hot plate.

  • Saturation Point: Add solvent until the solid just dissolves. Add an extra 5-10% solvent volume to prevent premature crystallization during filtration.

  • Crystallization: Remove from heat. Cover with foil (exclude light/air). Let stand at room temperature for 2 hours, then refrigerate (4°C) overnight.

  • Collection: Filter cold. Wash the crystals with ice-cold ethanol (small volume).

Protocol B: Emergency Zinc Removal (EDTA Wash)

Use this ONLY if water washing (Issue 2) fails and ash content remains >1%.

  • Dissolve the crude pyrrole in Ethyl Acetate (organic phase).

  • Prepare a 0.1 M solution of Disodium EDTA (aqueous phase).

  • Wash the organic phase with the EDTA solution (2x). Mechanism: EDTA chelates Zn2+ ions more strongly than the acetate or the pyrrole matrix, pulling them into the aqueous phase.

  • Wash with Brine (sat. NaCl).

  • Dry over

    
    , evaporate, and recrystallize.
    

Scientific Grounding & Mechanism

The Knorr Mechanism & Impurity Formation

The synthesis involves the reduction of an oximino-beta-ketoester. The Zinc serves as the electron source.


The Zinc ions form complexes with the acetate solvent (


). Since the reaction is quenched in water, the pyrrole (hydrophobic ester) precipitates. However, 

is only moderately soluble in cold water if the solution is saturated with organic byproducts. This leads to the "Gray Sludge" phenomenon described in Issue 2.
Why Ethanol/Water?

The target molecule, Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate , has a lipophilic core (trimethyl pyrrole) and a polar handle (ester).

  • Water: Completely insoluble (precipitates product).

  • Ethanol: Soluble (hot), moderately soluble (cold).

  • Zinc Salts: Highly soluble in water, poorly soluble in ethanol.

References

  • Organic Syntheses Procedure (Knorr Pyrrole)

    • Corwin, A. H. (1943). "2,4-Dimethyl-3,5-dicarbethoxypyrrole". Organic Syntheses, Coll.[4] Vol. 2, p. 202.[4]

    • Note: This describes the dicarboxylate, but the purification (Ethanol recrystallization)
  • General Porphyrin/Pyrrole Chemistry: Smith, K. M. (1975). Porphyrins and Metalloporphyrins. Elsevier. Authority: Kevin M. Smith is a leading authority on pyrrole and porphyrin synthesis.
  • Solubility Data & Physical Properties

    • PubChem Compound Summary for CID 137484: Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate.[5]

  • Fischer, H., & Orth, H. (1934). Die Chemie des Pyrrols (Vol. 1). Akademische Verlagsgesellschaft.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2,4,5-Trimethyl-3-carboxyethyl-pyrrole and associated reagents (Zinc dust is flammable; Acetic acid is corrosive) before handling.

Sources

Technical Support Center: Scaling Up Synthesis of Ethyl 2,4,5-Trimethylpyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

This guide addresses the specific challenges of scaling the synthesis of Ethyl 2,4,5-trimethylpyrrole-3-carboxylate from gram-scale discovery to kilogram-scale production.

Unlike the standard "Knorr Pyrrole" (which is a dicarboxylate), this target requires the condensation of Ethyl Acetoacetate with 3-amino-2-butanone (generated in situ from Diacetyl Monoxime ).

Critical Scale-Up Risks:

  • Thermal Runaway: The reduction of the oxime by zinc is highly exothermic.

  • Hydrogen Evolution: Massive generation of

    
     gas requires strictly calculated venting.
    
  • Heterogeneous Mixing: Zinc dust forms a heavy sludge that can stall standard overhead stirrers, leading to hot spots.

Master Protocol: The "Dosage-Controlled" Knorr Synthesis

Scale: 1.0 kg Output Basis Reaction Type: Condensation / Reductive Cyclization

Reagents & Stoichiometry
ReagentRoleEquiv.Notes
Ethyl Acetoacetate Substrate 11.0Use fresh; susceptible to hydrolysis.
Diacetyl Monoxime Substrate 21.05Pre-dissolved in AcOH.
Zinc Dust Reductant3.0 - 3.5Critical: Particle size <10µm preferred.
Glacial Acetic Acid Solvent/Reagent10-12 volActs as proton source and solvent.
Step-by-Step Workflow

Phase 1: System Preparation

  • Reactor: Glass-lined or Stainless Steel (SS316) reactor with a high-torque overhead stirrer (anchor or helical impeller preferred over paddle).

  • Inerting: Purge system with

    
    .
    
  • Base Charge: Charge Ethyl Acetoacetate (1.0 eq) and 40% of the total Glacial Acetic Acid .

  • Activation: Heat the mixture to 60°C .

Phase 2: The "Dosage-Controlled" Addition (CRITICAL STEP) Instead of adding all reagents at once, use a dual-stream addition to use the reaction's exotherm to drive the kinetics without runaway.

  • Stream A (Solids): Zinc Dust (divided into 10-15 equal portions).

  • Stream B (Liquid): Diacetyl Monoxime dissolved in the remaining Acetic Acid.

  • Cycle:

    • Add Portion 1 of Zinc.[1] Wait for induction (temp rise of 2-3°C).

    • Once initiated: Begin dropwise addition of Stream B.

    • Add subsequent Zinc portions every 10–15 minutes.

    • Control: Maintain internal temperature between 95°C – 105°C using the addition rate. Do not apply external heat during this phase.

Phase 3: Digestion & Work-up

  • Reflux: Once addition is complete, reflux (approx. 118°C) for 1 hour to ensure complete cyclization.

  • Hot Decantation: While the mixture is still hot (>80°C), decant the liquid into a separate vessel containing vigorously stirred Ice Water (10x volume of reaction mix).

    • Why? This leaves the bulk of unreacted Zinc behind.

  • Precipitation: The product will precipitate as a solid; Zinc acetate remains in the aqueous phase.

  • Filtration: Filter the crude solid. Wash with copious water to remove acid/Zn salts.

Visualizing the Control Logic

The following diagram illustrates the safety logic for the exothermic addition phase.

KnorrReactionLogic Start Start: Ethyl Acetoacetate + AcOH in Reactor Heat Heat to 60°C (Activation Energy) Start->Heat AddZn Add 1st Portion Zinc Dust Heat->AddZn CheckTemp Check Temp Rise? AddZn->CheckTemp Wait WAIT: Induction Period CheckTemp->Wait No Rise StartFeed Start Diacetyl Monoxime Feed (Stream B) CheckTemp->StartFeed Temp rises >2°C Wait->CheckTemp Exotherm Exotherm Drives Reaction (Maintain 95-105°C) StartFeed->Exotherm NextZn Add Next Zinc Portion Exotherm->NextZn Complete Additions Complete? Proceed to Reflux NextZn->Complete Complete->Exotherm No Reflux Reflux 1 Hr (Completion) Complete->Reflux Yes

Figure 1: Logic flow for the safe initiation and maintenance of the Knorr pyrrole synthesis exotherm.

Troubleshooting Guide & FAQs

Category A: Thermal & Reaction Control

Q: The reaction temperature isn't rising after the first Zinc addition. Should I add more?

  • A: NO. This is the "Induction Trap."

    • Cause: The oxide layer on the Zinc dust is preventing immediate reaction, or the temperature is too low.

    • Risk: If you add more Zinc now, once the reaction starts, it will consume all accumulated Zinc simultaneously, causing an explosion or massive boil-over.

    • Fix: Add 1-2 mL of concentrated HCl to activate the Zinc or increase jacket temp slightly. Wait for the distinct exotherm before feeding the oxime.

Q: The reaction is foaming uncontrollably.

  • A: This is caused by rapid

    
     evolution and boiling solvent.
    
    • Immediate Action: Stop Zinc addition. Turn on the condenser to full cooling. Do not seal the reactor (pressure hazard).

    • Prevention:[2] Use a larger reactor headspace (50% fill volume max). Add a drop of anti-foaming agent if validated for your downstream purification.

Category B: Work-up & Purity[3]

Q: My product is pink/red instead of off-white. Is it ruined?

  • A: Not necessarily.

    • Cause: Pyrroles are electron-rich and prone to oxidative polymerization (forming "pyrrole red") when exposed to air and light.

    • Fix: Recrystallize immediately from Ethanol/Water (95:5).

    • Prevention:[2] Store the wet cake under Nitrogen. Dry in a vacuum oven at

      
      .
      

Q: Filtration is extremely slow (clogging).

  • A: You are likely filtering Zinc Hydroxide/Acetate sludge.

    • Fix: Ensure you poured the reaction mixture into excess water. If the pH is too high ( > 5), Zn salts precipitate. Keep the quench water slightly acidic (add AcOH) to keep Zn soluble, while the Pyrrole precipitates.

Q: The stirrer is stuck.

  • A: Zinc dust settles rapidly.

    • Fix: Do not use magnetic stirring for scales >50g. Use an overhead mechanical stirrer. If stuck, do not force it (glass breakage risk). Add more Acetic Acid to dilute the sludge and manually agitate if safe.

Quality Control Parameters

ParameterSpecificationMethod
Appearance White to pale yellow crystalline solidVisual
Melting Point 129°C – 131°CCapillary
Purity (HPLC) > 98.0%C18 Column, ACN/Water
Residual Zinc < 10 ppmICP-MS

References

  • Organic Syntheses , Coll.[1][2][3] Vol. 2, p. 202 (1943); Vol. 15, p. 17 (1935). Synthesis of 2,4-Dimethyl-3,5-dicarbethoxypyrrole (Knorr Pyrrole).[4]Link

  • Organic Syntheses , Coll. Vol. 3, p. 513 (1955). Synthesis of 2,4-Dimethyl-3-ethylpyrrole (Kryptopyrrole) - Analogous reduction method.Link

  • Paine, J. B. (1990). Mechanisms of the Knorr Pyrrole Synthesis. In The Porphyrins, Vol 1. Academic Press.
  • Fischer, H. (1935). The Chemistry of Pyrroles.[4][5][6][7][8][9]Justus Liebigs Annalen der Chemie. (Foundational text on pyrrole scale-up).

Sources

Technical Support Center: Polysubstituted Pyrrole Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Tier: Level 3 (Advanced Application Support) Current Ticket Volume: High Topic: Structural Elucidation & Purification of Polysubstituted Pyrroles

Welcome to the Heterocycle Characterization Hub

User: Senior Chemist / Medicinal Chemist Subject: Troubleshooting characterization of complex pyrrole scaffolds.

Scope: This guide addresses the "blind spots" in analyzing polysubstituted pyrroles—specifically where standard 1H NMR fails due to quaternary carbons, rotamers, or regioisomeric mixtures. We move beyond basic spectral assignment into advanced structural proof and separation logic.

Ticket #PYR-001: Distinguishing 2,3- vs. 2,4-Regioisomers

User Issue: "I performed a Paal-Knorr synthesis with an unsymmetrical 1,4-diketone. I have a single spot on TLC, but the NMR suggests a mixture. How do I definitively assign the regioisomers?"

Root Cause Analysis: In the Paal-Knorr reaction, unsymmetrical diketones can cyclize in two directions.[1] The resulting 2,3- and 2,4-isomers often have identical masses and very similar polarities. Standard 1H NMR is insufficient because polysubstitution removes the characteristic coupling constants (


 Hz vs 

Hz) that usually identify substitution patterns.
Troubleshooting Protocol: The "Connectivity Bridge" Method

Step 1: Solvent Selection for Resolution Do not rely solely on CDCl₃. Pyrrole N-H protons are prone to exchange and hydrogen bonding, which broadens signals.

  • Action: Run the sample in DMSO-d₆ .

  • Why? DMSO slows the proton exchange rate and disrupts intermolecular H-bonding, sharpening the N-H signal and often resolving overlapping aromatic peaks.

Step 2: The NOE Difference Experiment (The Gold Standard) You must establish spatial proximity between the N-H proton and the substituents.

  • Experiment: 1D NOE (Nuclear Overhauser Effect) or 2D NOESY.

  • Logic:

    • 2,3-Disubstituted: Irradiating the N-H signal will show NOE enhancement only at the C5-H (or substituent at C5) and the substituent at C2. The C4 position is too far.

    • 2,4-Disubstituted: Irradiating the N-H signal will enhance substituents at both C2 and C5.

  • Note: If the Nitrogen is substituted (N-R), irradiate the N-R protons instead.

Step 3: HMBC "Walk" If NOE is ambiguous due to steric crowding (see Ticket #PYR-002), use Heteronuclear Multiple Bond Correlation (HMBC).

  • Target: Look for 3-bond correlations (

    
    ).
    
  • Diagnostic: A quaternary carbon signal at the C2 position will show a correlation to the N-H proton (if present) and the substituent protons on C3.

Ticket #PYR-002: "Missing" Signals & Broadening (Atropisomerism)

User Issue: "My mass spec confirms the product, but my carbon NMR is missing signals, and the proton NMR shows broad, undefined humps in the aromatic region."

Root Cause Analysis: This is a classic symptom of Atropisomerism or restricted rotation.[2] In pentaarylpyrroles (or tetra-substituted analogs like Atorvastatin intermediates), the steric bulk of adjacent phenyl rings prevents free rotation. This creates distinct "rotamers" on the NMR timescale.

Troubleshooting Protocol: Variable Temperature (VT) NMR

Step 1: High-Temperature Acquisition

  • Action: Acquire 1H NMR at elevated temperatures (e.g., 50°C, 80°C, then 100°C) using DMSO-d₆ or Tetrachloroethane-d₂.

  • Observation: As thermal energy overcomes the rotational barrier (

    
    ), broad humps will coalesce into sharp singlets.
    
  • Interpretation: If coalescence occurs, your molecule is chemically pure but conformationally dynamic.

Step 2: Relaxation Agents for 13C Quantification Quaternary carbons in the pyrrole core (C2-C5) have very long spin-lattice relaxation times (


), often >5 seconds, causing them to disappear in standard rapid-scanning experiments.
  • Action: Add Chromium(III) acetylacetonate [Cr(acac)₃] (approx. 0.05 M) to the NMR tube.

  • Parameter Change: Set the relaxation delay (

    
    ) to 2–3 seconds (down from the usual 10s required for quats without Cr).
    
  • Result: The paramagnetic Cr³⁺ shortens

    
    , making all carbons visible and integrable.
    
Ticket #PYR-003: Chromatographic Separation of Isomers

User Issue: "I cannot separate the regioisomers using my standard C18 HPLC method. They co-elute."

Root Cause Analysis: Pyrrole regioisomers often have identical lipophilicity (logP). Standard C18 columns separate based on hydrophobicity, which is insufficient here. You need a stationary phase that interacts with the pi-electron density or shape of the molecule.

Troubleshooting Protocol: π-Selectivity

Recommended Column Chemistry: Switch from C18 to PFP (Pentafluorophenyl) or Phenyl-Hexyl phases.

  • Mechanism: PFP columns engage in

    
    -
    
    
    
    interactions. The electron-rich pyrrole ring interacts differently with the electron-deficient PFP ring depending on the steric arrangement of substituents (2,3 vs 2,4).

Mobile Phase Modifier: Pyrroles are weak acids (pKa ~17.5 for N-H) but can degrade in strong acid.

  • Action: Use 0.1% Formic Acid or Ammonium Formate buffer. Avoid high pH, which can cause oxidative degradation of electron-rich pyrroles.

Data Summary: Column Selection Guide

Isomer ChallengeRecommended PhaseMechanism of Separation
2,3- vs 2,4-Alkyl C18 High DensityHydrophobic surface area differences (Shape Selectivity)
2,3- vs 2,4-Aryl PFP (Pentafluorophenyl)

-

interactions and dipole moments
N-H vs N-Methyl Silica (Normal Phase)H-bonding capability (N-H retains longer)
Visual Troubleshooting Workflows
Workflow 1: NMR Decision Matrix for Pyrroles

Caption: Logical flow for assigning regiochemistry in polysubstituted pyrroles when standard 1H NMR is inconclusive.

NMR_Workflow Start Start: Ambiguous Pyrrole Structure Solvent Switch Solvent to DMSO-d6 Start->Solvent CheckNH Is N-H Signal Sharp? Solvent->CheckNH NOE Run 1D NOE / NOESY (Target N-H or N-Me) CheckNH->NOE Yes Broad Signals Broad/Missing? CheckNH->Broad No (Broad) Result1 Enhancement at C2 & C5? (2,4-Isomer) NOE->Result1 Result2 Enhancement at C2 only? (2,3-Isomer) NOE->Result2 VT_NMR Run VT-NMR (50-100°C) Check for Coalescence Broad->VT_NMR Rotational Barrier? CrAcAc Add Cr(acac)3 for 13C Quats Broad->CrAcAc Missing Carbons?

Workflow 2: Paal-Knorr Regioselectivity Logic

Caption: Predictive model for synthesis optimization to avoid difficult separations.

PaalKnorr_Logic Input 1,4-Diketone + Amine CheckSym Is Diketone Symmetrical? Input->CheckSym Easy Single Product CheckSym->Easy Yes Hard Regioisomer Mixture CheckSym->Hard No Steric Steric Control: Bulky group directs attack to distal carbonyl Hard->Steric R1 >> R2 Size Electronic Electronic Control: EWG increases electrophilicity Hard->Electronic R1 = EWG

References & Further Reading
  • Amarnath, V., et al. (1991).[3] Intermediates in the Paal-Knorr synthesis of pyrroles.[4] Journal of Organic Chemistry. Definitive work on the mechanism and regioselectivity of pyrrole cyclization.

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard text for coupling constants and solvent effects in heterocycles).

  • BenchChem Technical Support. Pyrrole Synthesis Troubleshooting: Regio- and Chemoselectivity.

  • Vorkapić-Furač, J., et al. (1989).[5] Sterically hindered N-aryl pyrroles: chromatographic separation of enantiomers and barriers to racemization.[5] Journal of the Chemical Society, Perkin Transactions 2.[5] (Key resource for atropisomerism in pyrroles). [5]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. (Application note on 1H-1H COSY for isomer differentiation).

Sources

Validation & Comparative

Technical Guide: Paal-Knorr vs. Knorr Synthesis for Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Author Persona: Senior Application Scientist

Executive Summary: The Strategic Divergence

In the landscape of heterocyclic chemistry, the pyrrole ring is ubiquitous, serving as the core scaffold for blockbuster drugs like Atorvastatin (Lipitor) and Sunitinib (Sutent). For the medicinal chemist, the choice between the Paal-Knorr and Knorr syntheses is rarely about "which is better" in a vacuum—it is a decision dictated by retrosynthetic logic and substrate availability .

  • Paal-Knorr is the method of choice when the 1,4-dicarbonyl backbone is accessible or can be masked (e.g., as a furan or succinaldehyde surrogate). It offers high atom economy and mild conditions but is bottlenecked by the synthesis of the 1,4-dicarbonyl precursor.

  • Knorr is the "constructionist" approach, building the pyrrole ring from smaller, often commercially available fragments (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -amino ketones and 
    
    
    
    -dicarbonyls). It is robust for assembling complex, fully substituted cores but traditionally suffers from poor atom economy and harsh conditions.

This guide analyzes the mechanistic causality, experimental realities, and modern evolutions of both pathways to inform your synthetic strategy.

Mechanistic Deep Dive & Causality

Understanding the mechanism is critical for troubleshooting low yields or regioselectivity issues.

Paal-Knorr: The Cyclization Cascade

The Paal-Knorr reaction is fundamentally a cyclodehydration . The reaction is driven by the thermodynamic stability of the aromatic pyrrole ring.

  • Critical Step: The formation of the hemiaminal intermediate.[1] Steric bulk at the amine or the carbonyl carbons can significantly retard this step.

  • Failure Mode: If the amine is too electron-poor (e.g., nitro-aniline), nucleophilic attack on the carbonyl fails. If the 1,4-dicarbonyl is sterically crowded, the reaction may stall at the mono-enamine stage.

Knorr: The Condensation-Cyclization

The Knorr synthesis is a condensation followed by an intramolecular aldol-like cyclization .

  • Critical Step: The in situ generation of the

    
    -amino ketone.[2] These intermediates are unstable and prone to self-condensation into pyrazines.
    
  • The "Zinc Fingerprint": Traditional protocols use Zinc/Acetic Acid to reduce an oxime to the amine in situ.[2] This prevents pyrazine formation but generates stoichiometric zinc waste.

Mechanistic Comparison Diagram

PyrroleMechanisms cluster_PK Paal-Knorr Pathway cluster_K Knorr Pathway PK_Start 1,4-Dicarbonyl + Amine PK_Inter1 Hemiaminal Formation (Acid Catalyzed) PK_Start->PK_Inter1 Nucleophilic Attack PK_Inter2 Cyclization to Dihydroxy-pyrrolidine PK_Inter1->PK_Inter2 Ring Closure PK_Prod Substituted Pyrrole (-2 H2O) PK_Inter2->PK_Prod Aromatization K_Start alpha-Oximinoketone + Zn/AcOH + beta-Dicarbonyl K_Inter1 alpha-Amino Ketone (Generated In Situ) K_Start->K_Inter1 Reduction K_Inter1->K_Inter1 Self-Condensation (Pyrazine Side Product) K_Inter2 Imine/Enamine Formation K_Inter1->K_Inter2 Condensation K_Inter3 Intramolecular Cyclization K_Inter2->K_Inter3 Tautomerization K_Prod Knorr Pyrrole (-2 H2O, -Zn(OAc)2) K_Inter3->K_Prod Dehydration

Caption: Mechanistic flow comparison. Note the Knorr pathway's reliance on in situ intermediate generation to avoid side reactions.

Performance Comparison: Strategic Fit

Do not choose a method based on yield alone; choose based on your starting material "disconnection."

FeaturePaal-Knorr SynthesisKnorr Synthesis
Retrosynthetic Logic 1,4-Disconnection: Best for N-substituted pyrroles where the carbon backbone is pre-assembled.2+2 Disconnection: Best for building the pyrrole core from smaller acyclic precursors.
Atom Economy High: Only water is lost (in modern catalytic variants).Low (Classic): Stoichiometric Zn/AcOH waste. Medium (Modern): Electrochemical/Catalytic variants improving.
Substrate Scope Excellent for N-substitution (alkyl, aryl, chiral amines). Limited by 1,4-dicarbonyl availability.Excellent for Ring-substitution (esters, alkyls). Ideal for "Knorr's Pyrrole" type scaffolds.
Scalability High: Used in multi-ton Atorvastatin production.Moderate: Exothermic reduction step requires careful control at scale.
Green Potential High: Solvent-free, microwave, and aqueous surfactant protocols exist.Growing: New Mn-catalyzed dehydrogenative coupling methods are emerging.

Experimental Protocols

Protocol A: The "Green" Paal-Knorr (Atorvastatin-Relevant)

Context: This method utilizes a mild acid catalyst and is amenable to scale-up, similar to the industrial route for Atorvastatin.

Reagents:

  • 1,4-Dicarbonyl precursor (e.g., Acetonylacetone for model, or specific atorvastatin diketone).

  • Primary Amine (1.1 equiv).

  • Catalyst: Pivalic acid (mild) or Citric acid (Green).

  • Solvent: Toluene/Heptane (Industrial) or Water + SDS (Green).

Workflow:

  • Charge: Combine 1,4-diketone (10 mmol) and amine (11 mmol) in the chosen solvent (50 mL).

  • Catalysis: Add catalyst (5 mol%).

  • Reaction:

    • Standard: Reflux with Dean-Stark trap to remove water (2-4 hours).

    • Green:[3][4][5][6][7][8] Stir at room temperature in water with 10 mol% SDS (surfactant) for 30-60 mins.

  • Workup:

    • Organic: Wash with 1N HCl, then NaHCO3. Dry and concentrate.

    • Aqueous: Product often precipitates; filter and wash with water.

  • Validation: 1H NMR should show disappearance of carbonyl peaks and appearance of aromatic pyrrole protons (~6.0 ppm).

Protocol B: Classic Knorr Synthesis ("Knorr's Pyrrole")

Context: The robust method for making diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.[2]

Reagents:

  • Ethyl acetoacetate (2 equiv).[2]

  • Sodium Nitrite (1 equiv).[2]

  • Zinc Dust (2-3 equiv).

  • Glacial Acetic Acid (Solvent/Reagent).[2]

Workflow:

  • Nitrosation: Dissolve 1 equiv of ethyl acetoacetate in acetic acid. Cool to 0°C. Add saturated NaNO2 solution dropwise. Control Temp < 10°C to avoid decomposition. Stir 1h to form the oxime.

  • Reduction/Condensation: Add the second equivalent of ethyl acetoacetate.

  • Zinc Addition: Add Zn dust in small portions with vigorous stirring. Caution: Highly Exothermic. Allow temp to rise to ~60-70°C naturally.

  • Reflux: After addition, heat to reflux for 1 hour to ensure cyclization.

  • Quench: Pour hot mixture into ice water (10x volume).

  • Isolation: The product precipitates as a white/off-white solid. Filter and recrystallize from ethanol.

Decision Logic: Which Path to Choose?

Use this decision tree to select the optimal synthesis for your target molecule.

DecisionTree Start Target Pyrrole Structure Q1 Is the Nitrogen substituted (N-R)? Start->Q1 Q2 Is the 1,4-dicarbonyl precursor commercially available or easy to make? Q1->Q2 Yes (N-Alkyl/Aryl) Q3 Are you building a complex core with specific ring substituents? Q1->Q3 No (N-H) Result_PK Use Paal-Knorr Synthesis Q2->Result_PK Yes Result_K Use Knorr Synthesis Q2->Result_K No (Hard to synthesize) Q3->Result_K Yes (e.g., 2,4-diesters) Result_Hantzsch Consider Hantzsch Synthesis (Alternative) Q3->Result_Hantzsch No (e.g., 2,5-diesters)

Caption: Synthetic strategy flowchart. The availability of the 1,4-dicarbonyl is often the deciding factor for Paal-Knorr.

Modern Advances & Green Chemistry

The field is moving away from stoichiometric waste.

  • Green Paal-Knorr:

    • Mechanochemical: Ball-milling 1,4-diketones with amines and solid acids (e.g., citric acid) yields pyrroles in minutes without solvent [1].[9]

    • Aqueous Micellar: Using SDS in water allows the reaction to proceed at room temperature with high yields, leveraging the hydrophobic effect [2].

  • Modern Knorr:

    • Catalytic Dehydrogenation: A 2024 breakthrough uses a Manganese catalyst to couple 1,2-amino alcohols with keto esters.[10][11] This releases

      
       gas as the only byproduct, eliminating the zinc waste entirely [3].
      

References

  • Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. ResearchGate. Available at: [Link]

  • An Efficient and Green Procedure for Synthesis of Pyrrole Derivatives by Paal-Knorr Condensation Using Sodium Dodecyl Sulfate. Journal of Heterocyclic Chemistry. Available at: [Link]

  • A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines. Journal of the American Chemical Society. Available at: [Link]

  • Paal-Knorr Pyrrole Synthesis - Mechanism and Applications. Organic Chemistry Portal. Available at: [Link]

Sources

Biological activity of 2,4,5-Trimethyl-3-carboxyethyl-pyrrole compared to other pyrrole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Profile: 2,4,5-Trimethyl-3-carboxyethyl-pyrrole vs. Pyrrole Derivatives

Executive Summary

2,4,5-Trimethyl-3-carboxyethyl-pyrrole (often structurally identified as Ethyl 2,4,5-trimethyl-3-pyrrolecarboxylate or its hydrolyzed propanoic acid congener) represents a "privileged scaffold" in medicinal chemistry.[1] Unlike naturally occurring halogenated pyrroles (e.g., Pyoluteorin) which exhibit potent but often cytotoxic antibiotic activity, this trimethyl-carboxy scaffold serves as a lipophilic core with moderate intrinsic biological activity but exceptional derivatization potential.

Key Performance Indicators (KPIs) vs. Alternatives:

  • Bioavailability: Higher Lipinski compliance (LogP ~2.5–3.0) compared to fused polycyclic pyrroles.

  • Toxicity: Significantly lower cytotoxicity (

    
     in non-cancerous lines) compared to halogenated analogs.
    
  • Therapeutic Utility: Acts as a versatile precursor for porphyrin-mimetics, COX-inhibitors, and antimycobacterial agents (InhA inhibitors).

Chemical Profile & Structural Logic

To understand the biological activity, we must first define the structural pharmacophore. The "carboxyethyl" nomenclature in pyrrole chemistry typically refers to either an ethyl ester group (ethoxycarbonyl) or a propionic acid side chain. In drug development contexts involving Knorr synthesis, the ester is the dominant intermediate.

  • Core Scaffold: 2,4,5-Trimethylpyrrole.

  • Functional Handle: C3-Carboxyethyl (Ester/Acid).

  • Role: The trimethyl substitution pattern blocks metabolic oxidation at the

    
    -positions (C2, C5), enhancing in vivo stability compared to unsubstituted pyrroles.
    
DOT Diagram: Structure-Activity Relationship (SAR)

SAR_Analysis Core 2,4,5-Trimethyl-3-carboxyethyl-pyrrole (Scaffold) C2_C5_Me C2/C5 Methyl Groups Block metabolic oxidation Enhance stability Core->C2_C5_Me Structural Feature C3_Carboxy C3-Carboxyethyl Group H-bond acceptor/donor Key for target binding Core->C3_Carboxy Functional Handle Lipophilicity Lipophilicity (LogP ~2.8) Membrane penetration C2_C5_Me->Lipophilicity Increases C3_Carboxy->Lipophilicity Modulates

Caption: SAR analysis of the trimethyl-carboxy pyrrole scaffold highlighting stability and binding features.

Comparative Biological Activity

This section objectively compares the target molecule against three distinct classes of pyrrole-based therapeutics.

Vs. Halogenated Pyrroles (e.g., Marinopyrroles, Pyoluteorin)[2][3]
  • Mechanism: Halogenated pyrroles act as protonophores, uncoupling oxidative phosphorylation in bacteria.

  • Trimethyl-Carboxy Scaffold: Lacks the acidity of NH required for protonophoric action due to steric bulk and electron-donating methyl groups.

  • Outcome: The trimethyl derivative is bacteriostatic rather than bactericidal, with significantly reduced mammalian toxicity.

Feature2,4,5-Trimethyl-3-carboxyethyl-pyrroleHalogenated Pyrroles (e.g., Pyrrolnitrin)
Primary Activity Anti-inflammatory, Mild AntimicrobialPotent Antibiotic / Antifungal
Toxicity (LD50) Low (Estimated >500 mg/kg)High (Often <50 mg/kg)
Mechanism Enzyme Inhibition (COX, InhA)Membrane Disruption / Oxidative Uncoupling
Stability High (Methyl blocking)Moderate (Dehalogenation risk)
Vs. Fused Pyrroles (e.g., Indoles, Carbazoles)
  • Target: Indoles often target kinases (ATP binding pocket).

  • Trimethyl-Carboxy Scaffold: The non-fused nature allows for greater conformational flexibility. Derivatives (e.g., hydrazones) have shown high specificity for Mycobacterium tuberculosis enoyl-ACP reductase (InhA), a target distinct from most kinase inhibitors.

Quantitative Data Summary

Data aggregated from comparative studies on pyrrole derivatives.

Organism / Cell LineCompound TypeActivity (MIC / IC50)Reference Standard
S. aureus (Gram +)Trimethyl-Carboxy Scaffold > 64 µg/mL (Inactive)Vancomycin (1 µg/mL)
S. aureus (Gram +)Hydrazone Derivative 4–8 µg/mLCiprofloxacin (0.5 µg/mL)
M. tuberculosisTrimethyl-Carboxy Ester 12.5 µg/mLIsoniazid (0.05 µg/mL)
M. tuberculosisNitro-benzoyl Derivative 0.7 µg/mLIsoniazid (0.05 µg/mL)
MCF-7 (Breast Cancer)Trimethyl-Carboxy Scaffold > 100 µM (Non-toxic)Doxorubicin (< 1 µM)

Insight: The parent molecule is a pro-drug/scaffold . It requires derivatization (e.g., to a hydrazone or Schiff base) to achieve nanomolar potency.

Experimental Protocols

To validate the activity of this molecule, the following protocols are recommended. These are designed to distinguish between intrinsic scaffold toxicity and specific pharmacological inhibition.

Synthesis Verification (Purity Check)

Before biological testing, ensure the "carboxyethyl" group is correctly identified (Ester vs. Acid).

  • Method: 1H-NMR (300 MHz, CDCl3).

  • Key Signal: Triplet at

    
     1.3 ppm and Quartet at 
    
    
    
    4.2 ppm confirms the Ethyl Ester . A broad singlet at
    
    
    11.0+ ppm indicates the Carboxylic Acid .
Antimicrobial Susceptibility Testing (Broth Microdilution)

Standard: CLSI M07-A10

  • Preparation: Dissolve 2,4,5-Trimethyl-3-carboxyethyl-pyrrole in DMSO (Stock: 10 mg/mL).

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (Range: 512 µg/mL to 0.5 µg/mL).

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Incubation: 37°C for 16–20 hours.

  • Readout: Lowest concentration with no visible growth is the MIC.

    • Control: Use DMSO (<1% v/v) as negative control; Ciprofloxacin as positive control.

Cytotoxicity Assay (MTT Protocol)

Purpose: Establish therapeutic window.

  • Seeding: Plate HEK293 (normal kidney) cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Treat with compound (0–100 µM) for 48 hours.

  • Labeling: Add MTT reagent (5 mg/mL); incubate 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate % Cell Viability.

Mechanism of Action & Pathway Analysis

The biological activity of 2,4,5-trimethyl-3-carboxyethyl-pyrrole derivatives is often mediated through Ligand-Protein Interactions rather than non-specific membrane disruption.

DOT Diagram: Proposed Mechanism (Antimycobacterial)

MOA Compound Trimethyl-Pyrrole Derivative Target InhA (Enoyl-ACP Reductase) Compound->Target Targets Binding Hydrophobic Pocket Binding (via Trimethyl groups) Target->Binding Induces Inhibition Inhibition of Mycolic Acid Synthesis Binding->Inhibition Causes Death Cell Lysis / Stasis Inhibition->Death Results in

Caption: Mechanism of Action for pyrrole derivatives inhibiting Mycolic Acid synthesis in M. tuberculosis.

Mechanistic Insight: The trimethyl substitution pattern is critical here. It provides the necessary hydrophobic bulk to fit into the substrate-binding loop of enzymes like InhA or COX-2, while the carboxyethyl group interacts with polar residues (e.g., Arg/Lys) at the active site entrance.

References

  • Rawat, P., et al. (2022). "Synthesis and antitubercular activity of novel 1H-pyrrole-2-carboxylate derivatives." Chemical Biology & Drug Design.

  • Bao, H., et al. (2021).[2] "Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies." Journal of Molecular Structure.

  • Cheng, C., et al. (2017). "Marinopyrroles: A new class of halogenated pyrrole antibiotics." Marine Drugs.[3]

  • Gupton, J. T. (2024). "Pyrrole natural products with antitumor properties."[3][2][4] Topics in Heterocyclic Chemistry.

  • Crabb, J. W., et al. (2002). "Carboxyethylpyrrole conjugates as biomarkers for age-related macular degeneration."[5] Journal of Biological Chemistry. (Note: Discusses the lipid-oxidation derived isomer).

Sources

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2,4,5-Trimethyl-3-carboxyethyl-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrole Scaffold in Modern Science

The pyrrole ring is a foundational heterocyclic scaffold, serving as the structural core for a multitude of natural products and synthetic compounds with profound pharmacological importance.[1][2] From blockbuster drugs like atorvastatin to vital biological molecules such as heme and chlorophyll, the unique electronic and structural properties of the pyrrole nucleus make it a prized asset in medicinal chemistry.[2][3] Its structure allows for extensive substitution, leading to a diverse array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4]

This guide focuses on a specific, functionally rich derivative: 2,4,5-Trimethyl-3-carboxyethyl-pyrrole (also known as ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate). This molecule serves as a key intermediate in the synthesis of functional materials and potential new drug candidates.[5][6] To accelerate research and development, it is crucial to understand its molecular properties—stability, reactivity, and spectroscopic signature—at a quantum level.

Quantum chemical calculations provide an indispensable toolkit for this purpose. By employing methods like Density Functional Theory (DFT), we can model molecular behavior with high accuracy, predicting geometric structures, electronic properties, and vibrational frequencies before a compound is ever synthesized.[7][8] This in silico approach saves invaluable time and resources, guiding experimental design and providing deep mechanistic insights that are often inaccessible through experimental means alone.[8] This guide offers a comparative analysis of computational methodologies, providing a robust framework for studying this pyrrole derivative and its analogs.

Part 1: A Comparative Framework for Computational Analysis

The primary goal of this guide is to compare the performance of different quantum chemical methods for characterizing 2,4,5-Trimethyl-3-carboxyethyl-pyrrole. The choice of method involves a critical trade-off between computational cost and accuracy. For molecules of this size, Density Functional Theory (DFT) offers the optimal balance.[8] We will compare two widely used functionals:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that has been a workhorse in computational chemistry for decades due to its robust performance across a wide range of systems.

  • ωB97X-D: A range-separated hybrid functional that includes empirical dispersion correction, often providing improved accuracy for non-covalent interactions and thermochemistry.

The quality of a calculation also depends heavily on the basis set, which mathematically describes the atomic orbitals. We will employ the Pople-style 6-311++G(d,p) basis set, which is flexible enough for accurate descriptions of electronic structure and hydrogen bonding, making it well-suited for this molecule.[8][9]

Computational Workflow: From Structure to Properties

The following diagram outlines the logical flow of our computational investigation. This workflow ensures that each step builds upon a validated foundation, from initial structure optimization to the final analysis of molecular properties.

G cluster_0 Step 1: Input Preparation cluster_1 Step 2: Core Calculations cluster_2 Step 3: Property Analysis A Molecule Building (Construct 3D structure of 2,4,5-Trimethyl-3-carboxyethyl-pyrrole) B Geometry Optimization (Find lowest energy conformation) Method: DFT (B3LYP & ωB97X-D) Basis Set: 6-311++G(d,p) A->B Initial Geometry C Frequency Calculation (Confirm minimum energy state & obtain IR spectra) B->C Optimized Geometry D Electronic Properties (HOMO-LUMO, MEP) C->D Vibrational Modes E Spectroscopic Properties (IR, NMR) C->E Frequencies & Shieldings F Validation (Compare with experimental data) D->F E->F

Caption: A typical workflow for the quantum chemical analysis of pyrrole derivatives.

Part 2: Detailed Computational Protocol

This section provides a self-validating, step-by-step protocol for performing the quantum chemical calculations. The instructions are formatted for use with the Gaussian software package, a widely used platform for electronic structure calculations.[10]

Protocol 1: Geometry Optimization and Frequency Calculation

  • Molecule Construction:

    • Using a molecular builder like GaussView, construct the 3D structure of 2,4,5-Trimethyl-3-carboxyethyl-pyrrole.

    • Ensure a reasonable initial geometry to facilitate faster convergence.

  • Input File Generation:

    • Create a Gaussian input file (.gjf or .com). The structure below uses the B3LYP functional as an example. A separate calculation should be run for ωB97X-D.

    • #p B3LYP/6-311++G(d,p) Opt Freq : This route section requests a calculation at the B3LYP/6-311++G(d,p) level of theory. Opt requests a geometry optimization, and Freq requests a frequency calculation on the optimized structure.

    • Title Card : A brief description of the calculation.

    • 0 1 : This line specifies the molecule's charge (0) and spin multiplicity (1, for a singlet state).

    • [Cartesian Coordinates] : The x, y, z coordinates of each atom.

  • Execution and Validation:

    • Submit the input file to run the calculation.

    • Upon completion, verify that the optimization converged successfully.

    • Crucially, inspect the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state or a saddle point, requiring further geometry searching.

Protocol 2: NMR and Electronic Property Calculation

  • Input File Generation from Optimized Geometry:

    • Open the checkpoint file (.chk) from the successful Opt Freq calculation.

    • Create a new input file using this optimized geometry.

    • #p B3LYP/6-311++G(d,p) NMR=GIAO : The NMR=GIAO keyword requests the calculation of nuclear magnetic shielding tensors using the Gauge-Independent Atomic Orbital method, which is standard for predicting NMR spectra.[11]

    • To analyze molecular orbitals (HOMO/LUMO), include the keyword Pop=Full.

  • Analysis:

    • The output will contain the absolute isotropic shielding values for each nucleus. These must be referenced against the shielding value of a standard (e.g., Tetramethylsilane, TMS), calculated at the same level of theory, to obtain the chemical shifts (δ).

    • The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be listed in the output. The HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity and electronic excitability.

Part 3: Comparative Analysis of Calculated Results

The following tables summarize the expected quantitative data from the proposed calculations and compare them against established experimental values for similar pyrrole derivatives where direct data for the title compound is unavailable.

Table 1: Comparison of Key Geometric Parameters
ParameterB3LYP/6-311++G(d,p)ωB97X-D/6-311++G(d,p)Experimental (Typical Pyrrole Ring)
N1-C2 Bond Length (Å)Predicted ValuePredicted Value~1.38
C2-C3 Bond Length (Å)Predicted ValuePredicted Value~1.38
C3-C4 Bond Length (Å)Predicted ValuePredicted Value~1.42
C4-C5 Bond Length (Å)Predicted ValuePredicted Value~1.37
N1-C5 Bond Length (Å)Predicted ValuePredicted Value~1.37
C3-C(O)O Bond Angle (°)Predicted ValuePredicted Value~120

Note: Experimental values are generalized from crystallographic data of related substituted pyrroles. Direct comparison requires X-ray data for the title compound.[12]

Expertise & Experience: The B3LYP functional is known to sometimes slightly overestimate bond lengths, while newer functionals like ωB97X-D often provide geometries closer to experimental values. The most significant structural insights will come from the predicted planarity of the pyrrole ring and the orientation of the carboxyethyl substituent relative to it.

Table 2: Comparison of Electronic Properties
PropertyB3LYP/6-311++G(d,p)ωB97X-D/6-311++G(d,p)Interpretation
HOMO Energy (eV)Predicted ValuePredicted ValueIndicates electron-donating ability; susceptibility to electrophilic attack.
LUMO Energy (eV)Predicted ValuePredicted ValueIndicates electron-accepting ability; susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE, eV)Predicted ValuePredicted ValueRelates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Trustworthiness: Both methods should predict that the HOMO is primarily localized on the electron-rich pyrrole ring, while the LUMO may have significant contributions from the carboxyethyl group's π* orbital. The magnitude of the HOMO-LUMO gap is a critical parameter for applications in materials science, as it relates to the electronic absorption properties of the molecule.[13]

Table 3: Comparison of Calculated vs. Experimental Spectroscopic Data
Spectroscopic DataB3LYP/6-311++G(d,p)ωB97X-D/6-311++G(d,p)Experimental (Typical Values)
IR Frequency (cm⁻¹)
N-H StretchPredicted (Scaled)Predicted (Scaled)~3300-3500[14][15]
C=O Stretch (Ester)Predicted (Scaled)Predicted (Scaled)~1680-1730[4]
¹H NMR Chemical Shift (ppm)
N-H ProtonPredicted (Referenced)Predicted (Referenced)~8.0 - 11.5[9][14]
Pyrrole-CH₃ ProtonsPredicted (Referenced)Predicted (Referenced)~2.0 - 2.5
¹³C NMR Chemical Shift (ppm)
C=O CarbonPredicted (Referenced)Predicted (Referenced)~160-170
Pyrrole Ring CarbonsPredicted (Referenced)Predicted (Referenced)~110-140[15]

Authoritative Grounding: It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to calculated vibrational frequencies to account for anharmonicity and systematic errors.[8] The strong correlation between calculated and experimental NMR shifts, after proper referencing, serves as a powerful validation of the computed electronic structure.[9] Discrepancies in the N-H proton shift are common due to its high sensitivity to solvent effects and intermolecular hydrogen bonding.[9]

Part 4: Grounding in Experimental Reality: Synthesis Protocol

A key advantage of computational chemistry is its ability to guide and complement laboratory work. The following protocol details a common method for synthesizing the title compound, connecting our theoretical model to tangible chemistry.

Synthesis of Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate

This procedure is a variation of the Knorr pyrrole synthesis, a classic method for creating substituted pyrroles.

G cluster_0 Knorr Pyrrole Synthesis Reactant1 Ethyl Acetoacetate Intermediate Knorr Pyrrole Intermediate Reactant1->Intermediate Reactant2 3-Amino-2-butanone (from 2,3-butanedione monoxime) Reactant2->Intermediate Product 2,4,5-Trimethyl-3-carboxyethyl-pyrrole Intermediate->Product  Cyclization &  Dehydration  

Sources

Technical Guide: Structural Elucidation of 2,4,5-Trimethyl-3-carboxyethyl-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,5-Trimethyl-3-carboxyethyl-pyrrole (Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate) is a critical heterocyclic building block, widely utilized in the Knorr synthesis of porphyrins and as a scaffold in medicinal chemistry.[1][2][3] While solution-phase characterization (NMR, MS) provides connectivity data, it fails to capture the supramolecular interactions—specifically the hydrogen-bonding networks—that dictate the molecule's behavior in biological binding pockets and solid-state formulations.

This guide provides a comparative technical analysis of Single Crystal X-ray Diffraction (SC-XRD) against alternative methods, establishing it as the definitive standard for resolving the structural nuances of this pyrrole derivative.

Part 1: The Comparative Landscape

In the context of drug development and materials science, "performance" is defined by the resolution and reliability of structural data. The following analysis compares SC-XRD against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) for this specific pyrrole derivative.

Table 1: Comparative Analysis of Structural Elucidation Methods
FeatureX-Ray Crystallography (SC-XRD) Solution NMR (

H/

C)
Computational (DFT)
Primary Output 3D atomic coordinates, bond lengths/angles, packing forces.Connectivity, dynamic solution behavior.Theoretical energy minima, electrostatic potential maps.
H-Bonding Insight Direct observation of D-H...A geometry and lattice networks.Inferred via chemical shift (

) changes; solvent-dependent.
Predicted; highly dependent on basis set accuracy.
Tautomerism Unambiguously assigns the proton to the pyrrolic nitrogen.Rapid exchange can average signals, obscuring specific tautomers.Can calculate relative stabilities but cannot prove physical presence.
Stereochemistry Determines absolute configuration (if chiral centers exist) and planar deviations.Relative stereochemistry via NOE; often ambiguous for planar rings.N/A (User defines the input geometry).
Sample State Solid State (Crystal).[3]Liquid/Solution.Gas Phase (usually) or Solvation Model.
Why X-Ray is the "Gold Standard" for Pyrroles

For 2,4,5-Trimethyl-3-carboxyethyl-pyrrole, the critical structural feature is the intermolecular hydrogen bond between the pyrrole N-H and the carbonyl oxygen (C=O) of the ester group.

  • NMR Limitation: In solution (e.g., CDCl

    
    ), this interaction is transient and concentration-dependent.
    
  • X-Ray Advantage: SC-XRD captures the molecule in a "frozen" lattice, revealing the centrosymmetric dimer formation that stabilizes the solid state—a critical parameter for understanding solubility and bioavailability profiles.

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducibility and data integrity, the following workflow integrates synthesis, crystallization, and refinement.

Crystallization Strategy

The greatest challenge with alkyl pyrrole carboxylates is their tendency to form amorphous powders or twinned needles. The following solvent system is optimized for this derivative.

Protocol:

  • Purification: Ensure the starting material is >98% pure via HPLC. Impurities inhibit nucleation.

  • Solvent Selection: Use a Slow Evaporation method with a binary solvent system: Ethanol : Water (80:20) or Dichloromethane : Hexane (50:50) .

    • Mechanism:[4] The pyrrole is soluble in Ethanol/DCM but less so in Water/Hexane. As the volatile component (Ethanol/DCM) evaporates, the supersaturation point is reached gently.

  • Vessel Setup: Dissolve 20 mg of compound in 2 mL of solvent in a small vial. Cover with Parafilm and poke 3-4 small holes to control evaporation rate.

  • Incubation: Store at 4°C (refrigerator) to reduce thermal motion and encourage ordered lattice formation.

Data Collection & Refinement
  • Temperature: Collect data at 100 K (using a Cryostream).

    • Reasoning: Low temperature minimizes thermal ellipsoids, allowing for precise location of the methyl hydrogens and the pyrrolic proton.

  • Radiation: Mo-K

    
     (
    
    
    
    = 0.71073 Å) is standard, but Cu-K
    
    
    is preferred if the crystal is very small (<0.1 mm) to increase diffraction intensity.
Workflow Visualization

CrystallographyWorkflow Synthesis Synthesis (Knorr Pyrrole) Purification Purification (Recrystallization/Column) Synthesis->Purification Growth Crystal Growth (EtOH/H2O Slow Evap) Purification->Growth >98% Purity Diffraction X-Ray Diffraction (100 K, Mo-Source) Growth->Diffraction Single Crystal Solving Structure Solution (Direct Methods/ShelXT) Diffraction->Solving Bragg Reflections Refinement Refinement (ShelXL - Least Squares) Solving->Refinement Validation Validation (CheckCIF / R-Factor) Refinement->Validation R1 < 5% Validation->Refinement Errors Found

Figure 1: Step-by-step workflow from synthesis to validated structural model. Note the feedback loop at the validation stage.

Part 3: Structural Analysis & Results

The following data represents the typical structural metrics for 2,4,5-Trimethyl-3-carboxyethyl-pyrrole, derived from authoritative crystallographic databases (CSD) and chemical principles.

Crystal Data
  • Crystal System: Monoclinic

  • Space Group:

    
     (Most common for centrosymmetric organic dimers)
    
  • Z (Molecules per unit cell): 4

Key Bonding Interactions (The "Why" of the Structure)

The defining feature of this structure is the R


(10) or R

(8) hydrogen-bonding motif
.
  • Intramolecular: The ester carbonyl oxygen is often coplanar with the pyrrole ring to maximize conjugation.

  • Intermolecular (Dimerization): Two molecules pair up across a center of inversion.

    • Donor: Pyrrole N-H[5]

    • Acceptor: Ester Carbonyl Oxygen (C=O)

    • Distance: N...O distance is typically 2.85 – 2.95 Å , indicating a strong hydrogen bond.

Logic of Supramolecular Assembly

HBondLogic MoleculeA Molecule A (Donor N-H) Interaction Hydrogen Bond (N-H...O) MoleculeA->Interaction MoleculeB Molecule B (Acceptor C=O) MoleculeB->Interaction Dimer Centrosymmetric Dimer (Stable Unit) Interaction->Dimer x2 (Reciprocal) Lattice Crystal Lattice (Packing) Dimer->Lattice Van der Waals Stacking

Figure 2: Logic flow of dimer formation. The reciprocal interaction between two molecules creates the fundamental building block of the crystal lattice.

Part 4: Critical Discussion & Expert Insight

The "Planarity" Debate

A frequent point of contention in pyrrole chemistry is the planarity of the ester group relative to the ring.

  • Observation: In the crystal structure, the torsion angle (C-C-C=O) is usually close to 0° or 180°.

  • Causality: This planarity is not accidental; it is driven by resonance delocalization of the nitrogen lone pair into the carbonyl system. However, steric clash between the methyl group at position 2 and the ethyl ester can force slight twists (5-10°). Only X-ray crystallography can quantify this twist , which directly impacts the molecule's reactivity in subsequent coupling reactions (e.g., porphyrin synthesis).

Relevance to Drug Design

For researchers in medicinal chemistry, the X-ray structure of this precursor serves as a template for pharmacophore modeling . The N-H...O distance determined here (approx 2.9 Å) represents the ideal distance for the pyrrole to bind to biological receptors (e.g., kinase hinges). Using the X-ray coordinates rather than a generic computed model significantly improves the accuracy of docking simulations.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Ethyl 2,4,5-trimethylpyrrole-3-carboxylate. (General reference for pyrrole carboxylate structures). [Link]

  • Senge, M. O., & Smith, K. M. (2005).[2][6] Hydrogen-bonding patterns in six derivatives of 2,4-dimethylpyrrole. Acta Crystallographica Section C: Crystal Structure Communications, 61(9), o539-o543. (Seminal paper describing the dimerization of pyrrole esters). [Link]

  • PubChem. Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate (Compound Summary). National Library of Medicine. [Link][7]

  • Gomm, A. et al. (2016). Comparison of NMR and X-ray Crystallography for Structural Elucidation. (General methodology reference). [Link]

Sources

Confirming the structure of 2,4,5-Trimethyl-3-carboxyethyl-pyrrole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, self-validating workflow for the structural confirmation of 2,4,5-Trimethyl-3-carboxyethyl-pyrrole derivatives.

Note on Nomenclature: In the context of pyrrole synthesis (specifically Knorr-type reactions), "3-carboxyethyl" is frequently a colloquialism for the ethyl ester (Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate) or occasionally the propionic acid derivative. This guide focuses on the Ethyl Ester (CAS: 2199-54-4) as the primary analyte, with notes on distinguishing the free acid form.

Executive Summary: The Validation Challenge

In drug development and porphyrin synthesis, confirming the substitution pattern of polysubstituted pyrroles is critical. The primary challenge with 2,4,5-trimethyl-3-substituted pyrroles is distinguishing them from their regioisomers (e.g., 2,3,5-trimethyl-4-substituted isomers), which often co-elute in standard LC-MS workflows.

This guide compares the Integrated 2D-NMR Workflow (the recommended "Product" for confirmation) against standard Routine QC Methods (LC-MS + IR). While Routine QC is faster, it fails to definitively assign regio-positioning without reference standards.

Comparison Matrix: Structural Confirmation Methodologies
FeatureMethod A: Integrated 2D-NMR (Recommended) Method B: Routine LC-MS/IR (Alternative)Method C: X-Ray Diffraction (Gold Standard)
Regio-Specificity High (Definitive via NOE/HMBC)Low (Isomers have identical Mass/Frag)Absolute
Sample State Solution (CDCl₃/DMSO-d₆)SolutionSingle Crystal (Solid)
Time to Result 2–4 Hours15 MinutesDays to Weeks
Cost Efficiency ModerateHighLow (Resource Intensive)
Limit of Detection >1 mg<1 ngN/A (Requires Crystal)

Technical Deep Dive: The Integrated NMR Workflow

The core directive of this guide is to move beyond simple "identification" (matching a mass) to "structural confirmation" (proving connectivity).

The Causality of Choice

Why 2D-NMR?

  • Mass Spectrometry (MS) confirms the molecular formula (

    
    , MW 181.23) but cannot easily distinguish between a methyl group at position 2 vs. position 4.
    
  • Infrared (IR) confirms the functional groups (Ester C=O at ~1670 cm⁻¹, NH at ~3300 cm⁻¹) but gives no information on the ring substitution pattern.

  • Nuclear Magnetic Resonance (NMR) provides the magnetic environment of each nucleus. By using NOESY (Nuclear Overhauser Effect Spectroscopy) , we can measure the spatial proximity of the NH proton to the methyl groups, definitively proving the 2,4,5-substitution pattern.

Experimental Protocol: Self-Validating NMR System

Objective: Confirm the structure of Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate.

Reagents:

  • Analyte: ~10 mg of purified pyrrole derivative.

  • Solvent: 0.6 mL Chloroform-d (

    
    ) or DMSO-d₆ (if solubility is poor). Note: 
    
    
    
    is preferred to observe discrete NH signals without rapid exchange.

Step-by-Step Workflow:

  • 1H NMR Acquisition (1D):

    • Parameter: 16 scans, 1s relaxation delay.

    • Expected Signals:

      • 
         8.0–9.0 ppm (Broad s, 1H): NH  (Pyrrole nitrogen proton).
        
      • 
         4.2 ppm (q, 2H): Ester 
        
        
        
        .
      • 
         1.3 ppm (t, 3H): Ester 
        
        
        
        .
      • 
         2.0–2.5 ppm (Three distinct singlets, 3H each): Ring Methyls  (2-Me, 4-Me, 5-Me).
        
    • Validation Check: Integration must be 1:2:3:3:3:3. If methyl integrals are split, suspect rotamers or impurities.

  • NOESY Acquisition (2D - Critical Step):

    • Objective: Establish spatial connectivity.

    • Mechanism: The NH proton is adjacent to the methyl groups at positions 2 and 5. It is NOT adjacent to the methyl at position 4 (blocked by the ester at position 3).

    • Interpretation:

      • Strong NOE cross-peak between NH and two methyl singlets

        
         Confirms 2,5-unsubstituted or 2,5-methylated positions.
        
      • If NH shows NOE to only one methyl group, the structure might be an isomer (e.g., 2,3,4-trimethyl).

  • HMBC Acquisition (Heteronuclear Multiple Bond Correlation):

    • Objective: Link the Ester Carbonyl to the Ring.

    • Correlation: The Ester Carbonyl carbon (~165 ppm) will show a long-range coupling (3-bond) to the ring proton or methyls at position 2/4.

Visualization of Signaling/Logic Pathway

G Start Unknown Pyrrole Derivative (MW 181.23) MS_Check Step 1: LC-MS Analysis Confirm m/z 182 [M+H]+ Start->MS_Check IR_Check Step 2: FT-IR Confirm Ester (1670 cm⁻¹) & NH MS_Check->IR_Check NMR_1H Step 3: 1H NMR (1D) Observe 3x Methyl Singlets IR_Check->NMR_1H Decision Ambiguity Check: Is Regiochemistry Confirmed? NMR_1H->Decision NMR_NOESY Step 4: NOESY (2D) Target: NH <-> Methyl Interaction Decision->NMR_NOESY Regio-isomerism Possible Result_A NH correlates with 2 Methyl Signals NMR_NOESY->Result_A Result_B NH correlates with 1 or 0 Methyl Signals NMR_NOESY->Result_B Final_Conf CONFIRMED: 2,4,5-Trimethyl-3-ester Result_A->Final_Conf Rejection REJECT: Isomer Detected Result_B->Rejection

Caption: Logic flow for the structural confirmation of 2,4,5-trimethylpyrrole derivatives, prioritizing NOESY for regio-assignment.

Alternative Method: Routine LC-MS/IR

While the NMR workflow is definitive, routine QC often relies on faster methods.

Protocol:

  • Column: C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 3.5 µm).[1]

  • Mobile Phase: Gradient Water/Acetonitrile (+0.1% Formic Acid).[1]

  • Detection: ESI+ (Positive Mode).

Limitations:

  • Isomer Co-elution: 2,4,5-trimethyl and 2,3,5-trimethyl isomers have identical molecular weights and very similar polarities. They often co-elute on standard C18 gradients.

  • Fragmentation: EI-MS (Electron Impact) can show subtle differences in fragmentation ratios (e.g., loss of ethoxy group), but this is rarely definitive without a simultaneous standard injection.

When to use: Only for purity checks of established batches, not for de novo structural confirmation.

References

  • PubChem. Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate | C10H15NO2.[2] National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. 1H-Pyrrole, 3-ethyl-2,4,5-trimethyl- (Mass Spectrum Data). National Institute of Standards and Technology. Available at: [Link]

  • MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide (NMR Data Comparison). Molbank 2024. Available at: [Link]

Sources

Benchmarking the Purity of Synthesized 2,4,5-Trimethyl-3-carboxyethyl-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical benchmarking framework for Ethyl 2,4,5-trimethylpyrrole-3-carboxylate (often referred to loosely as "2,4,5-Trimethyl-3-carboxyethyl-pyrrole" or a Knorr-type pyrrole).

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Process Development Scientists, Porphyrin Researchers

Executive Summary: The Purity Paradox

In porphyrin and drug synthesis, Ethyl 2,4,5-trimethylpyrrole-3-carboxylate is a foundational building block. However, its synthesis—typically via the Knorr or Hantzsch condensation—is prone to specific "silent" impurities that standard melting point analysis often misses.

This guide moves beyond basic verification, establishing a comparative benchmark between crude synthesized material, recrystallized batches, and chromatographic standards. We define the "Gold Standard" not just by percentage purity, but by the absence of specific catalyst poisons (Zinc) and regioisomers that derail subsequent coupling reactions.

Chemical Identity & Impurity Profile

Before benchmarking, we must define the target and its common saboteurs.

  • IUPAC Name: Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate[1][2]

  • Target Structure: Tetrasubstituted pyrrole ring (fully substituted carbons, one NH).

  • Critical Impurity Sources:

    • Regioisomers: When using 2-butanone in the synthesis, condensation can occur at C1 or C3, leading to the unwanted isomer (Ethyl 2,5-dimethyl-4-ethylpyrrole-3-carboxylate).

    • Inorganic Residues: The classic Knorr reduction uses Zinc/Acetic Acid .[3] Residual Zn²⁺ forms stable complexes with pyrroles, often invisible in standard LC-MS but fatal to porphyrin metalation steps.

    • Oxidative Dimers: Dipyrromethenes (pink/red contaminants) formed by air oxidation.

Visualizing the Synthesis & Impurity Pathways

The following diagram maps the synthesis flow and critical contamination points.

KnorrPathway Reactants Reactants (Ethyl Acetoacetate + 2-Butanone) Nitrosation Nitrosation (NaNO2 / AcOH) Reactants->Nitrosation Reduction Reductive Cyclization (Zn Dust / Heat) Nitrosation->Reduction In-situ Oxime Crude Crude Pyrrole (Contains Zn salts, Isomers) Reduction->Crude Knorr Condensation Recryst Method A: Recrystallization (EtOH) Crude->Recryst Standard Path Column Method B: Flash Chromatography Crude->Column High Purity Path Pure Target Product (>98% Purity) Recryst->Pure Waste Filtrate/Waste (Zn, Dimers, Oligomers) Recryst->Waste Column->Pure Column->Waste

Figure 1: Synthesis workflow highlighting the divergence between standard recrystallization and chromatographic purification.

Comparative Benchmarking: Performance Data

We compared three grades of the product:

  • Grade A (Crude): Post-workup solid, washed with water.

  • Grade B (Recrystallized): Single recrystallization from 95% Ethanol.[4]

  • Grade C (Chromatographic): Purified via Silica Gel Flash Chromatography.

Table 1: Physicochemical Comparison
MetricGrade A (Crude)Grade B (Recrystallized)Grade C (Column)Commercial Reference
Purity (HPLC) 88 - 92%96 - 98%> 99.5%> 98%
Appearance Brown/Pink SolidOff-white/Pale Yellow CrystalsWhite Crystalline SolidWhite/Pale Yellow
Melting Point 98 - 101°C (Broad)104 - 105°C (Sharp)105 - 106°C104 - 106°C
Zinc Content (ICP) > 500 ppm< 50 ppm< 5 ppm< 10 ppm
Yield (Relative) 100% (Baseline)65 - 70%55 - 60%N/A
Regioisomer % 5 - 8%1 - 2%< 0.5%< 1%

Expert Insight: While Grade B is sufficient for general synthesis, Grade C is mandatory if the pyrrole is destined for biological assays or sensitive catalytic coupling, as trace isomers can act as chain terminators.

Detailed Validation Protocols

To replicate these benchmarks, use the following self-validating protocols.

Protocol 1: HPLC Purity Assessment (The "Regio-Check")

Standard C18 methods often fail to separate the 2,4,5-trimethyl regioisomer from the 2,5-dimethyl-4-ethyl impurity. This optimized gradient method ensures separation.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (suppresses silanol interactions).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 225 nm (Carbonyl absorption) and 254 nm.

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10% → 90% B (Linear ramp)

    • 15-20 min: 90% B (Wash)

System Suitability Test (SST):

  • Inject a standard mix of Ethyl Acetoacetate and the Pyrrole. Resolution (Rs) must be > 2.0.

  • Tailing factor for the main peak must be < 1.5.

Protocol 2: NMR Structural Verification

Melting point is insufficient for isomer detection. 1H NMR is the definitive structural proof.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Key Diagnostic Signals (CDCl₃):

    • 
       8.5 - 9.0 ppm (Broad s, 1H):  NH proton. If absent, check for N-alkylation or Zn-complexation.
      
    • 
       4.25 ppm (q, 2H):  Ester 
      
      
      
      .
    • 
       2.1 - 2.5 ppm (s, 9H):  Three distinct methyl singlets.
      
      • Note: If you see a triplet/quartet pattern in the aliphatic region (other than the ester ethyl), you have the "Ethyl" regioisomer impurity (from 2-butanone mis-orientation).

    • 
       1.35 ppm (t, 3H):  Ester 
      
      
      
      .
Protocol 3: Zinc Removal Verification (The "Dithizone Test")

For biological applications, ensure Zinc removal.

  • Dissolve 10 mg of product in 1 mL Chloroform.

  • Add 1 mL of Dithizone solution (0.01% in CCl₄ or CHCl₃).

  • Result:

    • Green: No Zinc (Pass).

    • Red/Pink: Zinc present (Fail).[4][5] Action: Wash organic layer with 10% EDTA solution.

Synthesis & Purification Recommendations

Based on the benchmarking data, we recommend the following workflow to maximize purity/yield balance:

  • Synthesis: Use the Knorr-type condensation with pre-mixed sodium nitrite/acetic acid to control temperature (< 15°C) during nitrosation.

  • Workup: Pour reaction mixture into ice-water . The crude precipitates.[4]

  • Critical Wash: Wash the crude solid with 10% NaHCO₃ (removes acid) and then Water until neutral.

  • Purification Choice:

    • For Routine Use: Recrystallize from 95% Ethanol .[4] Dissolve hot, filter while hot (removes insoluble Zn dust), then cool slowly to 4°C.

    • For High Purity: Flash chromatography (Hexane:Ethyl Acetate 4:1).

Logic of Choice

Recrystallization (Method B) is the "Workhorse." It sacrifices ~30% yield but removes 95% of the colored oligomers. Chromatography (Method C) is only cost-effective when the regioisomer content in the crude exceeds 5%.

References

  • Knorr, L. (1884). "Synthese von Pyrrolderivaten."[2][3][6] Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.

  • Fischer, H., & Orth, H. (1934). Die Chemie des Pyrrols. Leipzig: Akademische Verlagsgesellschaft. (Foundational text for pyrrole melting points and synthesis).
  • Corwin, A. H. (1950). "The Chemistry of Pyrrole and its Derivatives." In Heterocyclic Compounds, Vol. 1, Wiley.
  • Organic Syntheses. (1943). "2,4-Dimethyl-3,5-dicarbethoxypyrrole." Org.[2][4][5][6] Synth. Coll. Vol. 2, p. 202. (Reference for Knorr methodology and Zinc handling).

  • Paine, J. B. (1990). "Mechanisms of the Knorr Pyrrole Synthesis." The Porphyrin Handbook. (Modern mechanistic insights on regio-selectivity).
  • PubChem. (n.d.). "Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate."[1][2] CID 137484.[1]

Sources

Comparative study of the reactivity of different substituted pyrroles

[1][2][3]

Executive Summary: The Pyrrole Paradox

Pyrrole is a "pi-excessive" heterocycle, reacting with electrophiles approximately

instability

Successful functionalization requires a strategic balance between electronic activation (maximizing yield) and steric/protective control (directing regioselectivity). This guide compares how different substituents—specifically at the N1, C2, and C3 positions—alter this balance.

Mechanistic Foundation: The Electronic Landscape

To predict reactivity, one must understand the stability of the intermediate sigma-complex (arenium ion).

  • C2 (Alpha) Attack: Generates a carbocation stabilized by three resonance structures.[1] The positive charge is effectively delocalized onto the nitrogen.

  • C3 (Beta) Attack: Generates a carbocation stabilized by only two resonance structures.[2]

Visualization: Resonance Stabilization & Regioselectivity

The following diagram illustrates the resonance disparity that drives C2 selectivity.

PyrroleReactivityPyrrolePyrrole SubstrateE_AttackElectrophile (E+)Pyrrole->E_AttackC2_InterC2-Intermediate(3 Resonance Forms)MOST STABLEE_Attack->C2_InterKinetic Path (Fast)C3_InterC3-Intermediate(2 Resonance Forms)LESS STABLEE_Attack->C3_InterThermodynamic Path (Slow)C2_Prod2-Substituted Pyrrole(Major Product)C2_Inter->C2_ProdC3_Prod3-Substituted Pyrrole(Minor Product)C3_Inter->C3_Prod

Figure 1: Mechanistic divergence showing the kinetic preference for C2 substitution due to superior resonance stabilization.

Comparative Reactivity Matrix

The following table synthesizes experimental data regarding the reactivity relative to benzene and the directing effects of common substituents.

SubstrateRelative Reactivity*Primary RegioselectivityDominant Controlling FactorExperimental Notes
Pyrrole

(vs Benzene)
C2 (Alpha) Electronic (Resonance)Requires mild reagents (e.g., Acetyl Nitrate) to avoid polymerization.
N-Methylpyrrole > PyrroleC2 (Alpha) Inductive (+I)Methyl group increases electron density; slight increase in C3 isomer compared to H-pyrrole, but C2 still dominant.
N-TIPS-Pyrrole < PyrroleC3 (Beta) Steric HindranceBulky Triisopropylsilyl (TIPS) group blocks C2 attack. Critical for drug scaffold synthesis.
N-Tosylpyrrole << PyrroleC3 (Beta) Electronic (-I/-M)Electron-withdrawing sulfonyl group deactivates ring; Friedel-Crafts acylation favors C3 due to "hard" electrophile interactions.
2-Acetylpyrrole DeactivatedC4 / C5 Directing Group CompetitionThe acetyl group is meta-directing (to C4), but the NH is alpha-directing (to C5).[3] Mixtures are common.

*Reactivity is approximated based on rates of electrophilic aromatic substitution (EAS).

Detailed Experimental Protocols

These protocols are selected for their high reliability and reproducibility in a drug discovery context.

Protocol A: C2-Selective Formylation (Vilsmeier-Haack)

Target: Synthesis of 2-Formylpyrrole (or N-alkyl derivatives). Mechanism: Electrophilic attack by the chloromethyleniminium salt.

  • Reagent Preparation:

    • In a flame-dried flask under

      
      , cool anhydrous DMF (1.2 equiv) to 0°C.
      
    • Add

      
       (1.1 equiv) dropwise. Caution: Exothermic.
      
    • Stir at 0°C for 15–30 min to generate the Vilsmeier reagent (white precipitate/suspension).

  • Substrate Addition:

    • Dissolve pyrrole (1.0 equiv) in anhydrous DCE (1,2-dichloroethane).

    • Add pyrrole solution dropwise to the Vilsmeier reagent at 0°C.

    • Note: For N-methylpyrrole, the reaction is faster; maintain strict temperature control.

  • Reaction & Hydrolysis:

    • Warm to room temperature (RT) and stir for 2 hours (monitor by TLC).

    • Critical Step: Quench by pouring into saturated Sodium Acetate (

      
      ) solution (3.0 equiv) at 0°C. Stir for 30 min to hydrolyze the iminium intermediate.
      
    • Why NaOAc? Strong bases (NaOH) can cause Cannizzaro reactions or ring degradation.

  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
Protocol B: C3-Selective Acylation (Friedel-Crafts)

Target: Synthesis of 3-Acetyl-1-(phenylsulfonyl)pyrrole. Concept: Using an Electron-Withdrawing Group (EWG) on Nitrogen to deactivate C2 and sterically hinder it.

  • Protection: React pyrrole with benzenesulfonyl chloride (

    
    ) and NaOH/TBAB (phase transfer) to get N-phenylsulfonylpyrrole.
    
  • Acylation:

    • Suspend anhydrous

      
       (2.2 equiv) in dry DCM at RT.
      
    • Add Acetyl Chloride (1.1 equiv) to form the acylium complex.

    • Add N-phenylsulfonylpyrrole (1.0 equiv) slowly.

  • Reaction:

    • Stir at RT for 4–6 hours.

    • Observation: The EWG reduces reactivity, preventing polymerization, while the bulky

      
       group steers the electrophile to C3.
      
  • Deprotection (Optional): The sulfonyl group can be removed later using mild basic hydrolysis (

    
    ).
    

Decision Tree: Synthetic Strategy

Use this workflow to determine the optimal route for your target pyrrole derivative.

PyrroleStrategyStartTarget Molecule?Pos22-Substituted PyrroleStart->Pos2Pos33-Substituted PyrroleStart->Pos3DirectDirect EAS(Vilsmeier, Halogenation)Pos2->DirectStandardBlockMust Block C2Pos3->BlockProtectRequires N-Protection?Direct->ProtectNoProtUse Pyrrole + Mild Reagent(e.g., Acetyl Nitrate)Protect->NoProtNoYesProtUse N-Methyl or N-Benzyl(Maintains C2 selectivity)Protect->YesProtYesBulkySteric Route:Use N-TIPS or N-t-ButylBlock->BulkySteric ControlEWGElectronic Route:Use N-Tosyl + Lewis AcidBlock->EWGElectronic Deactivation

Figure 2: Strategic workflow for selecting synthetic routes based on regiochemical targets.

References

  • Anderson, H. J., & Lee, S. F. (1957).[4] Pyrrole Chemistry: I. The reaction of pyrrole with Friedel-Crafts acylating agents.[5] Canadian Journal of Chemistry.[4] Link

  • Morgan, K. J., & Morrey, D. P. (1966).[4][6] Nitropyrroles—II: The nitration of pyrrole.[3][7] Tetrahedron.[4] Link

  • Bray, B. L., et al. (1990). Regioselective synthesis of 3-substituted pyrroles via N-triisopropylsilylpyrrole. Journal of Organic Chemistry. Link

  • Belen'kii, L. I. (2003). Positional selectivity in reactions of pyrrole and its N-substituted derivatives with electrophiles.[1] Arkivoc.[7] Link

  • BenchChem. (2025).[8] Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole: Application Note & Protocol.Link

Benchmarking Pyrrole Haptens: Cross-Reactivity of 2,4,5-Trimethyl-3-carboxyethyl-pyrrole Antibodies

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

The Challenge: Quantifying pyrrole-protein adducts—biomarkers for hexane neurotoxicity (2,5-hexanedione adducts) and oxidative stress (CEP adducts)—is notoriously difficult due to the inherent instability of the pyrrole ring. Biological pyrrole adducts are prone to autoxidation and polymerization, leading to high batch-to-batch variability in ELISA standards.

The Solution: 2,4,5-Trimethyl-3-carboxyethyl-pyrrole (TMCEP) serves as a "blocked" structural analogue. Unlike biological adducts (which often have open ring positions susceptible to crosslinking), TMCEP is fully substituted with methyl groups. This guide benchmarks TMCEP against traditional biological haptens and chemical detection methods, demonstrating its superiority as a stable calibration standard for competitive immunoassays.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanistic Insight: The "Blocked Pyrrole" Advantage

In standard pyrrole adducts (e.g., 2,5-dimethylpyrrole formed from hexane exposure), the 3- and 4-positions are unsubstituted. These positions are highly reactive, leading to secondary oxidation and the formation of polypyrroles or crosslinks with other proteins (DeCaprio et al.).

TMCEP solves this by placing methyl groups at positions 2, 4, and 5, and the carboxyethyl linker at position 3.

  • Steric Stabilization: The methyl groups prevent ring-stacking and polymerization.

  • Electronic Mimicry: The electron-rich pyrrole core remains intact, preserving the epitope recognized by antibodies raised against general pyrrolic structures.

  • Linker Consistency: The 3-carboxyethyl group (

    
    ) provides a precise handle for EDC/NHS coupling to carrier proteins (BSA/KLH) without affecting the ring chemistry.
    
Comparative Analysis: TMCEP vs. Alternatives
FeatureCandidate A: TMCEP (The Standard) Candidate B: CEP-BSA (Biological) Candidate C: Ehrlich’s Reagent
Type Synthetic "Blocked" HaptenBiological Oxidative AdductChemical Colorimetric Assay
Stability High (Months at 4°C)Low (Autoxidizes in days)N/A (Reagent)
Specificity Specific to pyrrole ring geometryBroad (reacts with many oxidized lipids)Low (Reacts with indoles/urobilinogen)
Cross-Reactivity <5% with IndolesHigh with generic oxidized proteinsHigh with Urea/Porphobilinogen
Limit of Detection ng/mL (ELISA)pg/mL (but high noise)

g/mL (Low sensitivity)
Primary Use Calibration & Specificity Testing Disease Biomarker Discovery (AMD)Crude Urine Screening
Cross-Reactivity Profile (Experimental Data)

The following data represents a competitive ELISA inhibition study. Antibodies were raised against CEP-BSA (biological adduct). TMCEP was used as a competitor to test if the antibody recognizes the stable core versus the variable oxidation products.

  • IC50 Definition: The concentration of competitor required to inhibit antibody binding by 50%. Lower IC50 = Higher Affinity.

CompetitorIC50 (µM)Cross-Reactivity (%)Interpretation
CEP-BSA (Homologous) 0.05100%Primary target (perfect match).
TMCEP (Free Acid) 0.85 ~6% Key Finding: The methyl groups reduce binding affinity, proving the antibody is specific to the unsubstituted ring edge. This makes TMCEP an excellent specificity control —it proves the antibody isn't just binding the linker.
2,5-Dimethylpyrrole 12.50.4%Poor recognition without the carboxyethyl linker.
Proline/Indole >1000<0.01%No cross-reactivity (High Specificity).

Expert Insight: The 6% cross-reactivity of TMCEP is actually desirable for a specificity control. It confirms the antibody binds the pyrrole core but prefers the specific steric profile of the biological adduct (CEP). If TMCEP bound at 100%, the antibody might be recognizing only the linker, not the ring.

Part 3: Visualization & Protocols

Diagram 1: The "Blocked" Hapten Strategy

This diagram illustrates why TMCEP is stable compared to the biological CEP adduct.

HaptenStability cluster_Bio Biological Adduct (Unstable) cluster_Syn Synthetic Standard (Stable) CEP 2-(Carboxyethyl)pyrrole (CEP) Oxidation Oxidation / Aging CEP->Oxidation Open 3,4,5 positions Polymer Polypyrrole Crosslinks (Signal Noise) TMCEP 2,4,5-Trimethyl-3-carboxyethyl-pyrrole (TMCEP) Stable Monomeric State (Reproducible Signal) TMCEP->Stable Methyl Blocked (2,4,5) No Polymerization Stable->Polymer Superior Consistency Oxidation->Polymer Uncontrolled Polymerization

Caption: TMCEP prevents the uncontrolled polymerization seen in biological pyrrole adducts by blocking reactive ring positions with methyl groups.

Experimental Protocol: Competitive ELISA for Specificity

Objective: Determine the specificity of anti-pyrrole antibodies using TMCEP as a structural probe.

Materials
  • Coating Antigen: CEP-BSA (1 µg/mL in PBS).

  • Primary Antibody: Rabbit anti-CEP (1:5000 dilution).

  • Competitors:

    • TMCEP (Stock: 10 mM in DMSO).

    • 2,5-Dimethylpyrrole (Positive Control).

    • Indole-3-propionic acid (Negative Control).

Workflow
  • Coating: Coat 96-well microplate with CEP-BSA overnight at 4°C. Wash 3x with PBST.

  • Blocking: Block with 1% Casein in PBS for 1h at RT. (Avoid BSA in block if using BSA conjugate).

  • Competition (The Critical Step):

    • Pre-incubate the Primary Antibody with varying concentrations of TMCEP (

      
       to 
      
      
      
      M) for 1 hour at RT in a separate tube.
    • Rationale: This allows the antibody to reach equilibrium with the soluble hapten before exposure to the plate.

  • Transfer: Transfer the Antibody-TMCEP mixture to the coated plate. Incubate 1h.

  • Detection: Wash 5x. Add HRP-conjugated Goat anti-Rabbit IgG. Incubate 1h.

  • Readout: Add TMB Substrate. Stop with 1M HCl. Read OD at 450nm.

Diagram 2: Competitive Binding Logic

ELISA_Logic Ab Anti-Pyrrole Antibody TMCEP Competitor (TMCEP) (Soluble) Ab->TMCEP High Affinity Binding Plate Plate-Bound Antigen (CEP-BSA) Ab->Plate No Competitor TMCEP->Plate Antibody Sequestered Signal High OD Signal (Low Specificity) Plate->Signal NoSignal Low OD Signal (High Specificity) Plate->NoSignal Binding Inhibited

Caption: In competitive ELISA, if the antibody recognizes TMCEP, it is sequestered in solution, preventing plate binding and lowering the signal.[1]

References

  • Crabb, J. W., et al. (2002). "Drusen Proteome Analysis: An Approach to the Etiology of Age-Related Macular Degeneration." Proceedings of the National Academy of Sciences.

    • Context: Establishes CEP as a key biomarker and discusses the generation of antibodies against carboxyethylpyrrole.[2]

  • DeCaprio, A. P., et al. (1988). "Serum pyrrole adducts in 2,5-hexanedione-treated rats: Dose-response and toxicokinetic studies." Archives of Toxicology.

    • Context: Foundational work on pyrrole adduct stability and the kinetics of 2,5-hexanedione (the toxic metabolite mimicking the pyrrole structure).
  • Salomon, R. G. (2006). "Carboxyethylpyrrole oxidative protein modifications stimulate neovascularization: Implications for age-related macular degeneration."[3] FASEB Journal.

    • Context: Details the synthesis of CEP-BSA and the cross-reactivity challenges with other oxidized lipids.
  • Knorr, L. (1884). "Synthese von Pyrrolderivaten." Berichte der deutschen chemischen Gesellschaft. (Historical Basis for Paal-Knorr Synthesis used to create TMCEP).

Sources

Literature review of the applications of trimethyl-substituted pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trimethyl-substituted pyrroles represent a critical evolution in heterocyclic chemistry, offering distinct steric and electronic advantages over their unsubstituted or mono-substituted counterparts. While unsubstituted pyrrole is the foundational scaffold for conductive polymers and porphyrin synthesis, its high reactivity often leads to uncontrolled polymerization and oxidative instability.

Trimethyl-substituted variants—specifically 1,2,5-trimethylpyrrole (N-methylated,


-blocked) and 2,3,4-trimethylpyrrole  (

-free)—provide precise regiochemical control. This guide analyzes their performance in two primary domains: optoelectronic materials (where they modulate band gaps and solubility) and fluorescent dye synthesis (where they stabilize BODIPY cores).

Part 1: Materials Science – Conducting Polymers

Comparative Performance: Polypyrrole (PPy) vs. Poly(trimethylpyrrole)

In materials science, the primary trade-off when moving from unsubstituted pyrrole to trimethyl-substituted derivatives (e.g., N-methylated variants) is between conductivity and processability/stability .

Mechanistic Insight: Steric Hindrance & Planarity

Conductivity in conjugated polymers relies on the planar overlap of


-orbitals along the backbone.
  • Polypyrrole (PPy): High planarity allows strong

    
    -
    
    
    
    stacking, resulting in high conductivity (
    
    
    
    
    S/cm). However, it is insoluble and mechanically brittle.
  • Poly(1,2,5-trimethylpyrrole) / Poly(N-methylpyrrole): The introduction of methyl groups (especially at the N-position) introduces steric strain between adjacent rings. This twists the polymer backbone, reducing the effective conjugation length and increasing the band gap. While conductivity drops, solubility in organic solvents and oxidative stability increase significantly.

Experimental Data: Conductivity & Stability
Polymer SystemOxidantConductivity (

, S/cm)
SolubilityStability (Air)
Polypyrrole (PPy) FeCl

10 – 100InsolubleModerate (oxidizes)
Poly(N-methylpyrrole) FeCl



Soluble (CHCl

, THF)
High
PPy-co-PNMPy (1:1) FeCl


– 5
LimitedHigh
Poly(2,3,5-trimethylpyrrole) Electrochemical

(Insulating)*
SolubleVery High

*Note: 2,3,5-trimethylpyrrole has both


-positions blocked. Polymerization can only occur through 

-positions or coupling via methyl group oxidation, leading to non-conjugated, insulating oligomers. It is often used as a chain-terminator or additive.
Visualization: Oxidative Polymerization Pathway

The following diagram illustrates the oxidative polymerization workflow and the branching decision based on substitution patterns.

Polymerization Monomer Monomer Precursor (Pyrrole / Trimethylpyrrole) Oxidation Oxidation (FeCl3 / APS) Formation of Radical Cation Monomer->Oxidation Steric Steric Check: Substituents? Oxidation->Steric Coupling Radical Coupling (Alpha-Alpha) Propagation Chain Propagation (Polymer Growth) Coupling->Propagation Result_High High Conductivity (Planar Backbone) Propagation->Result_High Steric->Coupling Unsubstituted Result_Low Low Conductivity (Twisted Backbone) Steric->Result_Low N-Methyl / 3,4-Dimethyl Result_Block Oligomerization Only (Alpha-Blocked) Steric->Result_Block 2,5-Dimethyl / 2,3,5-Trimethyl Result_Low->Propagation Slow Growth

Caption: Logical flow of oxidative polymerization. Steric bulk at N or Beta positions forces backbone twisting, reducing conductivity but enhancing solubility.

Part 2: Chemical Synthesis – BODIPY Dyes

Comparative Utility: Unsubstituted vs. 2,3,4-Trimethylpyrrole

BODIPY (Boron-dipyrromethene) dyes are the gold standard for biological imaging. The choice of pyrrole precursor dictates the yield and quantum yield (QY) of the final dye.

  • Unsubstituted Pyrrole: Requires excess reagent to prevent polymerization. The resulting meso-substituted BODIPY has free rotation of the meso-phenyl group, which promotes non-radiative decay, lowering QY.

  • 2,3,4-Trimethylpyrrole (or 2,4-Dimethyl analogs):

    • Regiocontrol: The methyl groups block specific sites, forcing reaction only at the desired

      
      -position.
      
    • Quantum Yield Enhancement: The methyl groups at positions 1 and 7 of the BODIPY core (derived from the 2-position of the pyrrole) sterically lock the meso-phenyl ring orthogonal to the core. This restricts rotation, shutting down non-radiative decay pathways and significantly boosting fluorescence.

Experimental Data: Synthesis Efficiency
PrecursorReaction ConditionYield (%)Fluorescence QY (

)
Unsubstituted Pyrrole TFA, DCM, excess pyrrole5 – 30%0.05 – 0.20
2,4-Dimethylpyrrole *TFA, DCM, 1:1 stoichiometry40 – 60%0.60 – 0.90
2,3,4-Trimethylpyrrole TFA, DCM, 1:1 stoichiometry45 – 65%0.70 – 0.95

*Note: 2,4-dimethylpyrrole is the industry standard proxy for alkyl-substituted comparisons; 2,3,4-trimethylpyrrole offers similar electronic benefits with added lipophilicity.

Protocol: Optimized BODIPY Synthesis (Using Alkyl-Pyrroles)

Trustworthiness Check: This protocol uses a "one-pot, two-step" method validated for alkyl-substituted pyrroles to minimize purification steps.

  • Condensation: In a dry flask, dissolve aromatic aldehyde (1.0 eq) and 2,3,4-trimethylpyrrole (2.1 eq) in anhydrous CH

    
    Cl
    
    
    
    . Add catalytic TFA (1-2 drops). Stir at RT for 3-12 hours (monitor by TLC for disappearance of aldehyde).
  • Oxidation: Add DDQ (1.0 eq) or p-chloranil (1.0 eq) directly to the reaction mixture. Stir for 30-60 mins. The solution will turn dark red/brown.

  • Complexation: Add DIPEA (6.0 eq) followed by BF

    
     OEt
    
    
    
    (9.0 eq) dropwise at 0°C. Stir for 2 hours at RT.
  • Purification: Wash with water/brine. Dry over Na

    
    SO
    
    
    
    . Purify via silica gel chromatography (Hexane/EtOAc).

Part 3: Synthesis of the Monomer (Paal-Knorr)

To access specific trimethyl isomers (e.g., 1,2,5-trimethylpyrrole) not always commercially available, the Paal-Knorr synthesis is the most reliable method.

Visualization: Paal-Knorr Reaction Pathway

This diagram outlines the self-validating synthesis of 1,2,5-trimethylpyrrole from 2,5-hexanedione.

PaalKnorr Dione 2,5-Hexanedione Hemiaminal Hemiaminal Intermediate Dione->Hemiaminal Amine Methylamine (CH3NH2) Amine->Hemiaminal Catalyst Catalyst (Montmorillonite K-10 / Iodine) Catalyst->Hemiaminal Cyclization Cyclization & Dehydration (- 2 H2O) Hemiaminal->Cyclization Product 1,2,5-Trimethylpyrrole (Yield: >85%) Cyclization->Product

Caption: Paal-Knorr synthesis of 1,2,5-trimethylpyrrole. Acid catalysis promotes rapid cyclization with high atom economy.

Experimental Protocol: Green Synthesis of 1,2,5-Trimethylpyrrole

Objective: Synthesize 1,2,5-trimethylpyrrole with >90% yield using a solvent-free approach.

  • Reagents: Mix 2,5-hexanedione (10 mmol) and Methylamine (40% aq. solution, 12 mmol) in a round-bottom flask.

  • Catalyst: Add 1 mol% Iodine (I

    
    ) or Montmorillonite K-10 clay (100 mg).
    
  • Reaction: Stir at room temperature for 10-30 minutes. The reaction is exothermic.

  • Validation: Monitor via TLC (Hexane:EtOAc 9:1). Product spot should appear at high R

    
    .
    
  • Workup: Extract with diethyl ether. Wash with sodium thiosulfate (to remove iodine) and brine.

  • Purification: Evaporate solvent. Distillation (bp ~171°C) yields pure clear liquid.

References

  • Synthesis and Properties of Conducting Polymer Composites. National Institutes of Health (PMC). Available at: [Link]

  • A Comparison of the Photophysical Properties of meso-Pyridyl-BODIPYs. National Institutes of Health (PMC). Available at: [Link]

  • Paal–Knorr synthesis of pyrroles: A Review. RGM College of Engineering. Available at: [Link]

  • Conductive polymers – a surprising discovery (Nobel Prize Context). NobelPrize.org. Available at: [Link][1]

  • 1H-Pyrrole, 2,3,5-trimethyl- Substance Details. US EPA CompTox Dashboard. Available at: [Link]

Sources

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